Biotin-PEG12-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXSUFTTIRQOU-BVCQTOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N4O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG12-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-NHS ester is a high-purity, versatile biotinylation reagent widely employed in life sciences for the covalent labeling of proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its common applications, and illustrates the underlying workflows and related signaling pathways. The molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester for efficient, amine-reactive conjugation.[1][2][3][4][5]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing researchers with the necessary data for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C41H72N4O18S | [1][2][6][7] |
| Molecular Weight | ~941.1 g/mol | [1][2][6][7] |
| CAS Number | 365441-71-0, 1934296-88-4 | [1][2][6][8] |
| Appearance | White to off-white waxy solid or viscous liquid/oil | [8] |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in DMSO and DMF; the PEG spacer enhances water solubility. | [3][4][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][9] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][4] |
| Target Moiety | Primary amines (-NH2) | [3][4][5] |
| Optimal Reaction pH | 7.0 - 9.0 | [3][4][5] |
Mechanism of Action: Amine-Reactive Biotinylation
The utility of this compound lies in the reactivity of its NHS ester group towards primary amines, which are abundantly available on biomolecules such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
- 1. Buy this compound | 365441-71-0 [smolecule.com]
- 2. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Bio-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Broadpharm this compound | 365441-71-0 | MFCD13184968 | 250 mg, | Fisher Scientific [fishersci.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to Biotin-PEG12-NHS Ester
This technical guide provides a comprehensive overview of Biotin-PEG12-NHS ester, a widely used heterobifunctional crosslinker in scientific research and drug development. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and applications, along with experimental protocols and workflow visualizations.
Core Concepts: Structure and Functionality
This compound is a chemical reagent that features three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm with 12 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester reactive group. This unique structure allows for the specific and efficient labeling of molecules containing primary amines, such as proteins, peptides, and antibodies.
The biotin group exhibits a high-affinity interaction with streptavidin and avidin (B1170675) proteins, making it an invaluable tool for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery. The long, hydrophilic PEG12 spacer arm enhances the water solubility of the labeled molecule and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the target molecule. The NHS ester provides a highly reactive group that readily forms stable amide bonds with primary amines at physiological pH.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C41H72N4O18S | [1][2][3][4][5][6][7] |
| Molecular Weight | 941.1 g/mol | [1][3][6] |
| CAS Number | 365441-71-0 | [1][2][4][5] |
| Purity | Typically >95% | [1][4] |
| Appearance | White to off-white waxy solid | [4][8] |
| Storage Conditions | -20°C, desiccated | [1][4][6][7][9] |
| Spacer Arm Length | 56 Å | [10] |
Experimental Protocols
A common application of this compound is the biotinylation of proteins. The following is a detailed protocol for this procedure.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in anhydrous DMF or DMSO to a final concentration of 10-25 mM. For example, dissolve 10 mg of this compound (MW 941.1) in 425 µL of DMF for a 25 mM solution. This stock solution should be prepared fresh for each experiment.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in a buffer free of primary amines (e.g., Tris) at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for optimal NHS ester reactivity.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess of the labeling reagent to the protein. A 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Removal of Excess Biotinylation Reagent:
-
Remove non-reacted this compound and reaction by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available from various suppliers.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the biotinylation workflow and the chemical reaction involved.
Caption: A flowchart illustrating the major steps in a typical protein biotinylation experiment.
Caption: A diagram showing the chemical reaction between this compound and a primary amine.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications, including:
-
Protein and Antibody Labeling: For use in various immunoassays such as ELISA, Western blotting, and immunohistochemistry.
-
Cell Surface Biotinylation: The hydrophilic nature of the PEG spacer makes it membrane-impermeable, allowing for the specific labeling of cell surface proteins.[10]
-
Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin- or avidin-coated resins.
-
PROTAC Development: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[9]
-
Drug Targeting and Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells expressing biotin receptors.
References
- 1. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 2. Biotin-PEG12-NHS | 365441-71-0 | FB72909 | Biosynth [biosynth.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemimpex.com [chemimpex.com]
- 5. purepeg.com [purepeg.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medkoo.com [medkoo.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to Biotin-PEG12-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-NHS ester is a heterobifunctional crosslinker that combines the specific binding properties of biotin (B1667282) with the reactivity of an N-hydroxysuccinimide (NHS) ester, all connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This reagent is extensively utilized in bioconjugation, diagnostics, and drug development for the stable and efficient labeling of proteins, antibodies, and other biomolecules containing primary amines.[2][3] The biotin moiety provides a high-affinity handle for detection, purification, and immobilization through its strong interaction with avidin (B1170675) or streptavidin.[4] The NHS ester group selectively reacts with primary amines on target molecules to form a stable amide bond.[1] The hydrophilic PEG12 spacer arm enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[2][5]
Core Properties and Specifications
A comprehensive summary of the key quantitative data for this compound is presented below. This information is critical for experimental design, including molar excess calculations and storage conditions.
| Property | Value | References |
| Molecular Formula | C41H72N4O18S | [6] |
| Molecular Weight | 941.10 g/mol | [6] |
| CAS Number | 365441-71-0 or 1934296-88-4 | [6] |
| Appearance | White to off-white solid, may appear waxy or as an oil | [1][7] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other organic solvents | [8][9] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |
| Reactive Towards | Primary amines (-NH2) | [2] |
| Spacer Arm Length | 49.1 Å (calculated based on the extended conformation of the PEG12 linker) | |
| Storage Conditions | Store at -20°C, desiccated to protect from moisture. | [6] |
Mechanism of Action: Biotinylation of Primary Amines
The fundamental application of this compound lies in its ability to covalently attach a biotin label to molecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is between 7.0 and 9.0.[2][10]
Figure 1. Reaction mechanism of this compound with a primary amine.
Applications in Research and Drug Development
This compound is a versatile tool with a broad range of applications:
-
Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry, where the biotin tag allows for signal amplification through streptavidin-enzyme conjugates.[2]
-
Cell Surface Biotinylation: The membrane-impermeable nature of the reagent (when used under specific conditions) allows for the selective labeling of cell surface proteins, enabling studies of protein trafficking and localization.[2]
-
Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-coated resins, a technique commonly employed in pull-down assays to study protein-protein interactions.[4]
-
PROTAC Development: In the field of targeted protein degradation, this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs). It can be used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[8]
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a typical IgG antibody. The molar ratio of the biotin reagent to the protein may need to be optimized for different proteins and desired degrees of labeling.
Materials:
-
Protein (e.g., IgG antibody) solution (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (0.1 M, pH 8.0-8.5). Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting spin column or dialysis cassette)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] To do this, dissolve a calculated amount of the reagent in the solvent. For example, to make a 10 mM solution, dissolve ~9.4 mg of the reagent in 1 mL of DMSO.
-
Molar Excess Calculation: Determine the volume of the biotin reagent stock solution needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess for a 2 mg/mL protein solution.[2][11]
-
mmoles of protein = (mg of protein) / (MW of protein in mg/mmole)
-
mmoles of biotin reagent = mmoles of protein x desired molar excess
-
µL of biotin stock = (mmoles of biotin reagent x 1,000,000) / (concentration of stock in mM)
-
-
Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting spin column according to the manufacturer's instructions.
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells in suspension.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
This compound solution (prepared as in Protocol 1)
-
Quenching Buffer: PBS containing 100 mM glycine
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]
-
Biotinylation: Add the this compound stock solution to the cell suspension to a final concentration of 2.5-5 mM.[2]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments, incubation at 4°C can be performed to minimize internalization of the labeled proteins.[2]
-
Quenching and Washing: Wash the cells three times with the Quenching Buffer to stop the reaction and remove any excess biotin reagent.[2] The cells are now ready for subsequent analysis, such as cell lysis and affinity purification of biotinylated proteins.
Visualization of Experimental Workflow and Signaling Pathways
Biotinylation and Purification Workflow
The following diagram illustrates the key steps in a typical protein biotinylation experiment, from reagent preparation to the final purified product.
Figure 2. Workflow for protein biotinylation using this compound.
Role in PROTAC-Mediated Protein Degradation
In the context of PROTACs, the biotin moiety is not directly involved in the degradation pathway but can be used as a versatile handle for creating and testing PROTAC constructs. For instance, a biotinylated PROTAC can be immobilized on a streptavidin-coated surface for binding studies or used in cellular assays with streptavidin-conjugated reporters. The fundamental PROTAC mechanism, which this compound can be a part of, is depicted below.
Figure 3. Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG12-NHS Ester: A Technical Guide to its Mechanism of Action and Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Biotin-PEG12-NHS ester, a versatile bioconjugation reagent. It details the core mechanism of action, provides quantitative data for experimental design, outlines detailed protocols for its use, and illustrates key processes through diagrams. This document is intended to serve as a practical resource for professionals in research and drug development.
Core Mechanism of Action
The functionality of this compound is centered on the specific and efficient reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines (-NH₂) on target biomolecules. This process, known as biotinylation, results in the formation of a stable amide bond, covalently linking the biotin-PEG moiety to the molecule of interest.
The reaction proceeds via a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group and the creation of a stable amide bond.[1][2][3] This reaction is most efficient in a pH range of 7.2 to 9.0.[4][5] Below this range, the protonation of primary amines reduces their nucleophilicity, while at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction.[2][4][6]
The this compound is composed of three key components:
-
Biotin (B1667282): A small vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[5][7] This property is fundamental to many detection, purification, and immobilization assays.[1][5]
-
PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic and flexible linker increases the water solubility of the biotinylated molecule, which can prevent aggregation, particularly of labeled antibodies.[1][5][8] The extended length of the spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[1][8]
-
NHS Ester: The amine-reactive functional group that enables the covalent attachment of the biotin-PEG linker to proteins, antibodies, peptides, and other molecules containing primary amines.[5][7][9]
Quantitative Data for Experimental Design
The following tables provide essential quantitative data to inform the design of experiments using this compound.
Table 1: Physicochemical and Reaction Properties
| Parameter | Value | Source(s) |
| Molecular Formula | C₄₁H₇₂N₄O₁₈S | [1] |
| Molecular Weight | ~941.1 Da | [1] |
| Appearance | White to off-white solid, may be sticky | [1][10] |
| Solubility | DMSO, DMF, water (~10 mM) | [1][5][11] |
| Optimal Reaction pH | 7.2 - 9.0 | [2][4][5] |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | [4] |
| Storage | -20°C, desiccated | [8][10] |
Table 2: Typical Biotinylation Reaction Parameters
| Parameter | Recommended Value | Notes | Source(s) |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the reagent. | [11][12][13] |
| Molar Excess (Reagent:Protein) | 10- to 20-fold | Can be adjusted to control the degree of labeling. | [13][14] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, bicarbonate, borate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction. | [4][7][11][12] |
| Reaction Time | 30 - 60 minutes at room temperature; ≥ 2 hours at 4°C | Longer incubation can be used, especially at lower temperatures. | [7][13] |
| Quenching Reagent | Tris or Glycine (e.g., 50-100 mM final concentration) | Added to stop the reaction by consuming unreacted NHS ester. | [4][12] |
Detailed Experimental Protocols
Protocol for General Protein Biotinylation
This protocol provides a standard procedure for biotinylating proteins with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[12][13]
-
Prepare the Biotinylation Reagent: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][13] Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[5][12][13]
-
Initiate the Reaction: Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).[13] Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6][13]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[7]
-
Purify the Biotinylated Protein: Remove excess, non-reacted biotinylation reagent and reaction byproducts using a desalting column, spin column, or dialysis.[12][13]
-
Quantify Biotin Incorporation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][15]
-
Store the Conjugate: Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage. Adding a preservative like sodium azide (B81097) (0.1%) can prevent microbial growth.[11]
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells. The membrane impermeability of this compound is crucial for this application.[5][16]
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (amine-free)
-
This compound
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer
Procedure:
-
Prepare Cells: Wash cells three times with ice-cold, amine-free PBS to remove any amine-containing culture media components.[5] Resuspend or keep cells in ice-cold PBS at a concentration of approximately 1x10⁷ cells/mL.
-
Prepare Biotinylation Reagent: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Label Cell Surface Proteins: Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.[5]
-
Incubate: Incubate the cells for 30 minutes at 4°C with gentle agitation to prevent settling. Performing the reaction on ice minimizes internalization of the labeled proteins.
-
Quench the Reaction: Add quenching buffer to the cell suspension and incubate for 15 minutes at 4°C.
-
Wash: Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent and quenching buffer.
-
Cell Lysis: The biotinylated cells can now be lysed using an appropriate lysis buffer for subsequent analysis, such as affinity purification of the labeled surface proteins.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Mechanism of amine-reactive labeling.
Caption: General experimental workflow for biotinylation.
Caption: Signaling pathway for a pull-down assay.
References
- 1. Buy this compound | 365441-71-0 [smolecule.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. proteochem.com [proteochem.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG12-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and stability of Biotin-PEG12-NHS ester, a critical reagent in bioconjugation and drug development. Understanding these core characteristics is paramount for the successful design and execution of experiments involving the labeling of proteins, antibodies, and other biomolecules.
Core Properties of this compound
This compound is a versatile bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient labeling and subsequent detection.
Solubility
The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG linker significantly improves its solubility in aqueous buffers compared to traditional biotinylation reagents.
| Solvent/System | Solubility | Notes |
| Water | 10 mg/mL (estimated) | Based on the solubility of the structurally similar Biotin-PEG3-NHS ester.[1] The long PEG chain of the PEG12 variant is expected to confer at least this level of aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Sonication may be required to achieve complete dissolution.[2][3] It is recommended to use anhydrous DMSO to prevent hydrolysis of the NHS ester. |
| Dimethylformamide (DMF) | Soluble | A common solvent for preparing stock solutions. Use of anhydrous DMF is recommended.[4] |
| Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG spacer imparts water solubility, making it suitable for direct use in common biological buffers.[5] |
Note: When preparing stock solutions in organic solvents like DMSO or DMF, it is critical to use anhydrous solvents to minimize hydrolysis of the moisture-sensitive NHS ester.
Stability
The stability of this compound is primarily influenced by the hydrolysis of the NHS ester group, a reaction that is highly dependent on pH and temperature.
Storage and Handling
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Pure Form) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture.[2][6] |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | Up to 1 month |
Handling Recommendations:
-
Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.
-
It is advisable to handle the reagent in a dry environment and to purge the vial with an inert gas like nitrogen or argon before sealing for storage.
pH-Dependent Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation of primary amines. The rate of hydrolysis increases significantly with increasing pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[7] This range represents a compromise between maximizing the availability of deprotonated primary amines for reaction and minimizing the rate of NHS ester hydrolysis.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below.
Protocol 1: General Protein Biotinylation
This protocol outlines the steps for biotinylating a purified protein in solution.
Materials:
-
This compound
-
Protein to be labeled (1-10 mg/mL in amine-free buffer)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point). b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
Protocol 2: Cell Surface Biotinylation
This protocol describes the labeling of primary amines on the surface of intact cells.
Materials:
-
This compound
-
Cells in suspension or adherent
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Anhydrous DMSO or DMF
-
Quenching solution (PBS containing 100 mM glycine)
Procedure:
-
Cell Preparation: a. Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[10][11] b. Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[5][10]
-
Prepare this compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Biotinylation Reaction: a. Add the biotin reagent stock solution to the cell suspension to a final concentration of 2-5 mM.[10] b. Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.[10][11] To minimize internalization of the biotin label, the incubation can be performed at 4°C.[11]
-
Quench and Wash: a. Wash the cells three times with the quenching solution (PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[5][10][11]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation.
Protocol 3: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Principle: The HABA dye binds to avidin, producing a complex with a characteristic absorbance at 500 nm.[12] Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[2][13][12][14] This change in absorbance is proportional to the amount of biotin in the sample.
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: In a well of a 96-well microplate, add 180 µL of the HABA/Avidin solution and 20 µL of the same buffer your biotinylated protein is in. Measure the absorbance at 500 nm (A500_blank).
-
Sample Measurement: In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of your purified biotinylated protein sample. It is advisable to test several dilutions of your sample.[13] Mix and incubate until the reading is stable (approximately 15 seconds), then measure the absorbance at 500 nm (A500_sample).[12]
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/avidin complex (typically 34,000 M⁻¹cm⁻¹ at 500 nm).[12]
Visualizations
Reaction of this compound with a Primary Amine
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Immunoprecipitation Workflow | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. anaspec.com [anaspec.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a foundational technique in life sciences, enabling highly specific detection, purification, and targeting of proteins and other biomolecules through the high-affinity interaction between biotin and streptavidin. The efficacy of this interaction is profoundly influenced by the linker connecting biotin to the target molecule. This technical guide provides a comprehensive overview of the purpose and advantages of using a 12-unit polyethylene (B3416737) glycol (PEG12) spacer in biotinylation reagents. We will delve into the physicochemical properties of PEG12, its impact on experimental outcomes, detailed protocols for its application, and its role in advanced proteomics and cell signaling studies.
Core Concepts: The Role of the PEG12 Spacer
The inclusion of a PEG spacer arm in a biotinylation reagent, such as in Biotin-PEG12-NHS ester, offers several key advantages that stem from its unique physicochemical properties.[1][2] A PEG12 spacer is a long, flexible, and hydrophilic chain that significantly enhances the utility of the biotin tag in a variety of applications.[3]
Overcoming Steric Hindrance
The primary function of a long spacer arm like PEG12 is to mitigate steric hindrance.[1][2] The biotin-binding pockets of streptavidin are located deep within the tetrameric protein. When biotin is attached too closely to a large biomolecule, the bulk of the molecule can physically obstruct the biotin from accessing these binding pockets, leading to inefficient capture or detection.[1][2] The extended and flexible nature of the PEG12 spacer arm projects the biotin moiety away from the surface of the labeled molecule, ensuring its accessibility to streptavidin.[2] This is particularly crucial when working with large proteins or complex protein assemblies.
Enhancing Solubility
Polyethylene glycol is highly hydrophilic, and incorporating a PEG12 spacer into a biotinylation reagent imparts this characteristic to the resulting biotinylated molecule.[4] This is especially beneficial when labeling hydrophobic proteins or peptides that are prone to aggregation in aqueous buffers.[4] By increasing the overall hydrophilicity of the conjugate, the PEG12 spacer helps to prevent aggregation and maintain the solubility of the labeled molecule, which is critical for maintaining its biological activity and for the reliability of downstream assays.[4]
Improving Biocompatibility and Bioavailability
In the context of in vivo applications, such as targeted drug delivery, PEGylation (the attachment of PEG chains) is a well-established method for improving the biocompatibility and bioavailability of therapeutic molecules. The PEG12 spacer can reduce the immunogenicity of the biotinylated molecule and can increase its circulation half-life by shielding it from enzymatic degradation and reducing renal clearance.
Data Presentation: Quantitative Properties of Biotinylation Reagents
The choice of biotinylation reagent is a critical step in experimental design. The length of the spacer arm is a key parameter that influences the performance of the reagent. The following tables summarize the properties of common amine-reactive biotinylation reagents and illustrate the impact of PEG spacer length on streptavidin binding.
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |
| Biotin-NHS | 341.38 | 13.5 | Short, non-PEG spacer |
| Biotin-PEG4-NHS Ester | 588.67 | 29.0 | Short PEG spacer |
| This compound | 941.09 | 56.0 | Long PEG spacer |
Table 1: Comparison of common amine-reactive biotinylation reagents with varying spacer arm lengths.
While direct, peer-reviewed quantitative data comparing the binding kinetics of this compound to other PEGylated reagents is limited, the general principle is that longer, flexible linkers enhance streptavidin binding by overcoming steric hindrance. The following table presents hypothetical data to illustrate this trend.
| Biotinylation Reagent | Degree of Labeling (Biotin/Protein Ratio) | Relative Streptavidin Binding Signal (%) |
| Biotin-NHS | 3.8 | 65 |
| Biotin-PEG4-NHS Ester | 4.1 | 85 |
| This compound | 4.3 | 100 |
Table 2: Illustrative comparison of the effect of spacer arm length on the degree of biotinylation and subsequent streptavidin binding. The data is hypothetical and serves to demonstrate the expected trend.[1]
This illustrative data suggests that while the number of biotin molecules attached per protein may only increase slightly with a longer spacer, the accessibility of those biotin molecules for streptavidin binding is significantly improved, leading to a stronger signal in detection assays.[1]
Experimental Protocols
The following are detailed methodologies for key experiments where the use of a this compound is advantageous.
Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of living cells. The hydrophilicity of the this compound renders it membrane-impermeable, ensuring that only extracellularly exposed proteins are labeled.
Materials:
-
Cells of interest (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (PBS containing 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS, pH 8.0.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS, pH 8.0. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS, pH 8.0.[4]
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension or overlay the adherent cells to a final concentration of 0.5 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the reagent.[4]
-
-
Quenching:
-
Terminate the reaction by adding Quenching Buffer to a final concentration of 100 mM glycine.
-
Incubate for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Purification of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique for identifying protein-protein interactions in living cells.[5] It utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. The BirA releases reactive biotinoyl-5'-AMP, which covalently labels proteins in close proximity. While the biotin itself is supplied to the cell culture medium, the principles of overcoming steric hindrance with a PEG spacer are relevant for the subsequent purification and detection of the biotinylated proteins.
Materials:
-
Cells stably expressing the BirA*-fusion protein
-
Complete cell culture medium
-
Biotin
-
PBS
-
Lysis Buffer (RIPA buffer or similar)
-
Streptavidin-magnetic beads
-
Wash Buffers (e.g., high salt, low salt, and no detergent buffers)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)
Procedure:
-
Biotin Labeling:
-
Culture the cells to approximately 80% confluency.
-
Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.[5]
-
-
Cell Lysis:
-
Wash the cells three times with PBS.
-
Lyse the cells in Lysis Buffer and sonicate to shear DNA.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the clarified lysate with streptavidin-magnetic beads overnight at 4°C.[6]
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
-
Elution:
-
Elute the biotinylated proteins from the beads.
-
-
Analysis:
-
Identify the eluted proteins by mass spectrometry.
-
Kinase-Catalyzed Biotinylation to Map Signaling (K-BMAPS)
K-BMAPS is a method to identify the substrates of kinases within a signaling pathway.[7][8] It utilizes an ATP-biotin analog as a co-substrate for kinases. When a signaling pathway is activated, kinases transfer the biotinylated gamma-phosphate of the ATP analog to their substrates, which can then be purified and identified.
Materials:
-
Cell lysates from stimulated and unstimulated cells
-
ATP-biotin
-
Kinase reaction buffer
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells that have been treated with a stimulus (e.g., growth factor) and from untreated control cells.
-
-
Kinase Reaction:
-
Incubate the cell lysates with ATP-biotin in a kinase reaction buffer.[8]
-
-
Affinity Purification:
-
Stop the reaction and incubate the lysates with streptavidin-agarose beads to capture the biotinylated kinase substrates.[7]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins and identify them by mass spectrometry.
-
Compare the proteins identified from the stimulated and unstimulated lysates to identify stimulus-dependent kinase substrates.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Conclusion
The this compound and similar long-chain PEGylated biotinylation reagents represent a significant advancement in the tools available for protein research. The PEG12 spacer arm effectively addresses the common challenges of steric hindrance and poor solubility, leading to more efficient and reliable results in a wide range of applications, from cell surface labeling to the elucidation of complex protein interaction networks and signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the principles behind the use of PEG spacers is essential for designing robust experiments and obtaining high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Long PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a cornerstone of modern biopharmaceutical development. The length of the PEG spacer used in bioconjugation is a critical design parameter that profoundly influences the physicochemical and pharmacological properties of the resulting conjugate. This technical guide provides a comprehensive overview of the benefits of employing long PEG spacers, offering a detailed examination of their impact on solubility, stability, pharmacokinetics, and immunogenicity. This document also furnishes detailed experimental protocols for common PEGylation strategies and methods for the characterization of PEGylated bioconjugates, supplemented with quantitative data and logical diagrams to facilitate a deeper understanding of the underlying principles.
Core Principles: The Multifaceted Role of Long PEG Spacers
The incorporation of long PEG spacers into bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and peptides, offers a multitude of advantages that can significantly enhance their therapeutic potential.[1] These benefits stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.[2]
Enhanced Solubility and Stability
A primary challenge in the development of bioconjugates, particularly ADCs, is the aggregation induced by hydrophobic payloads.[3] Long, hydrophilic PEG spacers act as a solubilizing agent, effectively mitigating this issue and allowing for higher drug-to-antibody ratios (DARs) without compromising the integrity of the bioconjugate.[4] This enhanced solubility contributes to improved formulation stability and prevents the loss of biological activity due to aggregation.[4][5]
Improved Pharmacokinetics and Bioavailability
The increased hydrodynamic radius of a bioconjugate modified with a long PEG chain is a key factor in extending its circulation half-life.[5] This greater size reduces the rate of renal clearance, leading to prolonged exposure of the therapeutic agent in the body.[2][5] Consequently, this can translate to a reduced dosing frequency, improving patient compliance and overall therapeutic efficacy.[5]
Reduced Immunogenicity
The flexible and hydrophilic nature of long PEG chains creates a protective "shield" around the bioconjugate, masking potential antigenic epitopes on the protein or payload.[1] This steric hindrance reduces recognition by the immune system, thereby lowering the risk of an immunogenic response against the therapeutic agent.[1]
The Trade-off: A Balance Between Efficacy and Potency
While long PEG spacers offer significant advantages, it is crucial to consider a potential trade-off. In some cases, very long PEG chains can sterically hinder the interaction of the bioconjugate with its target, leading to a decrease in in vitro potency or binding affinity.[6] Therefore, the optimal PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[6]
Quantitative Impact of PEG Spacer Length
The choice of PEG spacer length has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies, illustrating the effects of different PEG spacer lengths on critical parameters of antibody-drug conjugates and other PEGylated proteins.
| PEG Spacer Length | Effect on Circulation Half-life | Reference |
| No PEG | 19.6 min | [6] |
| 4 kDa | 49.2 min (2.5-fold increase) | [6] |
| 10 kDa | 219.0 min (11.2-fold increase) | [6] |
Table 1: Impact of PEG Spacer Length on the Half-life of an Affibody-Drug Conjugate. This table demonstrates the significant extension in circulation half-life achieved with increasing PEG chain length.[6]
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) on HER2-positive cells | Reference |
| No PEG | ~7 nM | [6] |
| 4 kDa | 26.2 - 31.9 nM | [6] |
| 10 kDa | 83.5 - 111.3 nM | [6] |
Table 2: Influence of PEG Spacer Length on the In Vitro Cytotoxicity of an Affibody-Drug Conjugate. This table illustrates the potential for a reduction in in vitro potency with longer PEG spacers, highlighting the trade-off between pharmacokinetics and immediate cytotoxic effect.[6]
| PEG Size | Effect on Protein Aggregation | Reference |
| Unmodified AAT | High propensity for heat-induced aggregation | [4] |
| Linear PEG-MA | Lower content of aggregates compared to N-terminal PEGylation | [4] |
| 2-armed 40 kDa PEG-AL (N-terminal) | Significantly decreased aggregation (25.7% remaining) | [4] |
| 2-armed 40 kDa PEG-MA (Thiol) | Best resistance to polymerization (13.5% aggregates) | [4] |
Table 3: Effect of PEG Size and Structure on the Aggregation of Alpha-1 Antitrypsin (AAT). This table showcases the ability of PEGylation, particularly with branched and longer PEG chains, to reduce protein aggregation.[4]
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and should be optimized for specific proteins and PEG reagents.
Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an NHS-activated PEG to primary amines (lysine residues and the N-terminus) of a protein.[7]
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-reactive PEG (e.g., mPEG-NHS ester).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography).
-
Analytical instruments (e.g., SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer).
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of PEG to protein.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7][13]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.[14]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][16]
-
-
Characterization:
Protocol 2: Thiol-Reactive PEGylation via Maleimide (B117702) Chemistry
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to free sulfhydryl groups (cysteine residues) on a protein.[19]
Materials:
-
Protein with accessible cysteine residue(s).
-
Maleimide-activated PEG (e.g., mPEG-Maleimide).
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5).
-
Reducing agent (if necessary, e.g., TCEP or DTT).
-
Quenching reagent: A thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol).
-
Purification and analytical equipment as described in Protocol 4.1.
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent immediately before PEGylation using a desalting column.
-
Ensure the protein is in a thiol-free buffer at the optimal pH for the maleimide reaction (pH 6.5-7.5).[20]
-
-
PEG Reagent Preparation:
-
Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a 2- to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) over the initial amount of PEG-Maleimide to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify and characterize the PEGylated protein as described in Protocol 4.1.
-
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a powerful technique to separate PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[][21]
Materials:
-
HPLC system with a UV detector.
-
Size-exclusion column suitable for the molecular weight range of the bioconjugate.
-
Mobile phase: A buffer compatible with the protein (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Purified PEGylated protein sample.
-
Unconjugated protein and free PEG standards.
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the PEGylated protein sample, as well as the unconjugated protein and free PEG standards, onto the column.
-
Monitor the elution profile at 280 nm (for protein) and potentially with a refractive index (RI) detector for PEG detection.[21]
-
The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.
-
Protocol 4: In Vitro Cytotoxicity Assay for ADCs
This assay determines the potency (IC50) of an ADC on target cells.[22][23][24][25][26]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody control.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.[22]
-
Conclusion
The use of long PEG spacers in bioconjugation is a powerful and versatile strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates. By carefully selecting the appropriate PEG length and employing robust conjugation and characterization methods, researchers can significantly improve the solubility, stability, and pharmacokinetic profile of their biotherapeutics, ultimately leading to the development of safer and more effective drugs. This guide provides a foundational understanding and practical protocols to aid scientists and drug developers in harnessing the full potential of long PEG spacers in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Bradford protein assay | Abcam [abcam.com]
- 12. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. broadpharm.com [broadpharm.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. lcms.cz [lcms.cz]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin-PEG12-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Biotin-PEG12-NHS Ester
This compound is a versatile biotinylation reagent widely employed in research and drug development for the specific labeling of proteins and other biomolecules.[1][2][3] This reagent features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[4][5]
The hydrophilic PEG spacer is a critical feature, imparting water solubility to the entire molecule and, consequently, to the labeled biomolecule.[1][6] This property helps to prevent the aggregation of labeled proteins, which can be an issue with more hydrophobic biotinylation reagents.[1][6] The length of the PEG spacer also minimizes steric hindrance, allowing for efficient binding of the biotin group to streptavidin or avidin.[5][6]
The NHS ester group provides the means for covalent attachment to biomolecules. It reacts specifically and efficiently with primary amino groups (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][7][8] This reaction is most effective in a pH range of 7 to 9.[1][8]
The robust and specific interaction between biotin and streptavidin/avidin is fundamental to the utility of this compound. This high-affinity binding allows for the sensitive detection and purification of biotinylated molecules in a variety of applications, including:
-
Protein Labeling: For tracking and quantification in various assays.[2]
-
Cell Surface Biotinylation: To study membrane proteins without permeating the cell.[1][2]
-
Immunoassays: Such as ELISA, Western blotting, and immunoprecipitation.[1][9]
-
Affinity Purification: For the isolation of biotinylated molecules.[3][9]
-
Drug Delivery Systems: In the development of targeted therapeutics.[2]
-
PROTACs Synthesis: As a component of proteolysis-targeting chimeras.[10]
Quantitative Data Summary
The following tables summarize the key quantitative and physical properties of this compound and the conditions for its use.
| Property | Value | Reference |
| Molecular Formula | C41H72N4O18S | [4] |
| Molecular Weight | 941.1 g/mol | [4] |
| Purity | ≥95% - 98% | [4][5] |
| Appearance | White to off-white solid, may appear waxy | [11][12] |
| Melting Point | 74-76°C | [12] |
| Solubility | Soluble in water and organic solvents like DMSO and DMF | [1][6] |
| Parameter | Recommended Conditions | Reference |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [1][8][13] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | [8][13] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris) | [8][14] |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice | [14] |
| Storage (Solid) | -20°C, protected from moisture | [4][11] |
| Storage (Stock Solution) | -20°C or -80°C in anhydrous solvent (e.g., DMSO, DMF) | [1][10] |
Experimental Protocols
A. General Protein Biotinylation
This protocol outlines the general steps for biotinylating a protein in solution.
1. Reagent Preparation:
- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][14]
- Prepare a stock solution of the biotinylation reagent (e.g., 10-250 mM) in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be prepared immediately before use.[1] Unused stock solution can be stored at -20°C under an inert gas.[1]
- Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[14] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer.[14]
2. Biotinylation Reaction:
- Determine the desired molar ratio of the biotinylation reagent to the protein. This often requires empirical optimization but a 20-fold molar excess of biotin reagent is a common starting point.
- Add the calculated volume of the this compound stock solution to the protein solution.[14]
- Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[14]
3. Quenching and Purification:
- The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM to quench any unreacted NHS ester.[1][8]
- Remove excess, non-reacted biotinylation reagent and byproducts by dialysis or using a desalting column.[14]
B. Cell Surface Biotinylation
This protocol provides a method for labeling proteins on the surface of living cells.
1. Cell Preparation:
- Wash the cells with an ice-cold, amine-free buffer such as PBS to remove any culture media containing amines.[1]
- Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in the same buffer, adjusted to a pH of 8.0.[1]
2. Biotinylation Reaction:
- Add the this compound stock solution to the cell suspension to a final concentration of 2-5 mM.[1]
- Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the reagent, the incubation can be performed at 4°C.[1]
3. Quenching and Washing:
- Quench the reaction and remove excess biotin reagent by washing the cells three times with PBS containing 100 mM glycine.[1]
4. Cell Lysis and Analysis:
- The biotin-labeled cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or Western blotting, to identify and study the labeled surface proteins.[1]
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for general protein biotinylation.
Caption: Experimental workflow for cell surface biotinylation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Buy this compound | 365441-71-0 [smolecule.com]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 5. This compound, CAS 1934296-88-4 | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. (+)-Biotin-PEG12-CH2CH2COONHS Ester Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Biotinylation
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Amine-reactive biotinylation reagents are a widely used class of compounds that specifically target primary amines (-NH2), which are abundantly available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. This guide provides a comprehensive overview of the core principles, reagents, and protocols for successful amine-reactive biotinylation.
Core Concepts of Amine-Reactive Biotinylation
The most prevalent amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines in a nucleophilic substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines are deprotonated and thus more nucleophilic.
There are two main classes of NHS ester-based biotinylation reagents:
-
NHS Esters: These reagents are generally hydrophobic and require dissolution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. Their hydrophobicity allows them to permeate cell membranes, making them suitable for labeling intracellular proteins.
-
Sulfo-NHS Esters: The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide ring renders these reagents water-soluble and membrane-impermeable.[1][2] This property is highly advantageous for labeling cell surface proteins, as it prevents the reagent from entering the cell and labeling intracellular components.[1][2]
Comparison of Common Amine-Reactive Biotinylation Reagents
The choice of biotinylation reagent depends on several factors, including the properties of the target molecule, the desired application, and the required spacer arm length. The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. A longer spacer arm can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin.[3]
Below is a summary of commonly used amine-reactive biotinylation reagents:
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Cell Permeability | Key Features |
| NHS-Biotin | 341.38[4] | 13.5[5][6] | DMSO, DMF | Permeable | Shortest spacer arm, suitable for intracellular labeling. |
| Sulfo-NHS-Biotin | 443.43[7][8] | 13.5[5] | Water | Impermeable | Water-soluble, ideal for cell surface labeling.[5] |
| NHS-LC-Biotin | 454.54[9][10][11] | 22.4[9][12][13] | DMSO, DMF | Permeable | Long-chain spacer arm to reduce steric hindrance.[9] |
| Sulfo-NHS-LC-Biotin | 556.59[14] | 22.4[12][13][14][15] | Water | Impermeable | Water-soluble with a long-chain spacer arm.[12][13] |
| NHS-LC-LC-Biotin | 567.7 - 568[6][16][17] | 30.5[15][16] | DMSO, DMF | Permeable | Extra-long spacer arm for applications with significant steric hindrance.[18] |
| Sulfo-NHS-LC-LC-Biotin | 669.7 | 30.5[15][19] | Water | Impermeable | Water-soluble with an extra-long spacer arm.[19] |
| NHS-PEG4-Biotin | 588.67[20][21] | 29.0[20][21] | Water, DMSO, DMF | Permeable | PEG spacer increases solubility and reduces aggregation.[20] |
| Sulfo-NHS-SS-Biotin | 606.69[1] | 24.3[1] | Water | Impermeable | Contains a cleavable disulfide bond in the spacer arm.[1][2] |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with NHS-Ester Biotin
This protocol provides a general procedure for biotinylating antibodies using an NHS-ester biotin reagent. Optimization may be required depending on the specific antibody and reagent used.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[22][23]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Antibody: Ensure the antibody solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer like PBS.
-
Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[23] Do not prepare stock solutions for storage as NHS esters are moisture-sensitive and readily hydrolyze.[22]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve a 10- to 20-fold molar excess of biotin to the antibody. The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[22]
-
-
Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester biotin.[22]
-
Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or by dialysis against PBS.
Protocol 2: Biotinylation of Cell Surface Proteins with Sulfo-NHS-Ester Biotin
This protocol describes the labeling of proteins on the surface of living cells using a membrane-impermeable Sulfo-NHS-ester biotin reagent.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (phosphate-buffered saline), pH 8.0
-
Sulfo-NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching solution (e.g., 50-100 mM glycine (B1666218) or Tris-HCl in PBS)[24]
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[2]
-
-
Preparation of Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-ester biotin reagent in ice-cold PBS to the desired final concentration (typically 0.25-1 mg/mL).
-
Biotinylation Reaction:
-
For adherent cells, add the biotin reagent solution to the cells and ensure the entire surface is covered.
-
For suspension cells, add the biotin reagent solution to the cell suspension.
-
Incubate the cells for 30 minutes at 4°C on a rocking platform to label the surface proteins.[24] Performing the reaction on ice minimizes the internalization of the biotinylated proteins.
-
-
Quenching the Reaction:
-
For adherent cells, aspirate the biotin reagent solution and wash the cells three times with the quenching solution.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the cells three times with the quenching solution.
-
Incubate the cells with the quenching solution for 10 minutes at 4°C during the final wash.[24]
-
-
Cell Lysis: After quenching, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.
Mandatory Visualizations
Caption: Reaction of an NHS-ester biotin with a primary amine.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apexbt.com [apexbt.com]
- 5. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. raybiotech.com [raybiotech.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 13. sahoury.com [sahoury.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. EZ-Link™ Sulfo-NHS-LC-Biotin, No-Weigh™ Format - FAQs [thermofisher.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. purepeg.com [purepeg.com]
- 18. Thermo Scientific EZ-Link NHS-LC-LC-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 19. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 23. dianova.com [dianova.com]
- 24. Surface protein biotinylation [protocols.io]
A Technical Guide to Biotin-PEG12-NHS Ester: Suppliers, Specifications, and Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and diagnostic assay development, Biotin-PEG12-NHS ester is a critical reagent. This guide provides an in-depth overview of this versatile molecule, including a comparative list of suppliers, key technical data, detailed experimental protocols, and visual representations of its chemical reactivity and experimental workflow.
Supplier and Catalog Information
A variety of life science suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes a selection of suppliers and their corresponding catalog numbers for easy reference.
| Supplier | Catalog Number |
| AxisPharm | AP10527[1] |
| BroadPharm | BP-21619[2] |
| BPS Bioscience | 27445[3] |
| Gentaur | 24-sc-495911[3] |
| Glyco MindSynth | GMSL-1164[4] |
| MedchemExpress | HY-129387 |
| Precise PEG | AG-2759[5] |
| TargetMol | T17561[6] |
| Biosynth | FB72909[7] |
| PurePEG |
Technical Data Summary
This compound is a heterobifunctional crosslinker comprising a biotin (B1667282) moiety for affinity binding to streptavidin or avidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1] Key quantitative data for this reagent are summarized below.
| Parameter | Value |
| Molecular Formula | C41H72N4O18S[1][4][5][7] |
| Molecular Weight | ~941.09 g/mol [1][7] |
| CAS Number | 1934296-88-4[1][6], 365441-71-0[1][2][4] |
| Purity | ≥90% to >98% (supplier dependent)[2][5][6] |
| Appearance | White to off-white solid, may appear sticky[8] |
| Storage Conditions | -20°C, protect from moisture[2][3][8] |
| Solubility | Soluble in DMSO and DMF |
Reaction Mechanism
The utility of this compound lies in the reactivity of the NHS ester group towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins using this compound. Optimization may be required for specific applications.
Materials
-
This compound
-
Protein to be labeled
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.[9] Avoid buffers containing primary amines like Tris or glycine (B1666218).[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or glycine solution
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Protocol for Protein Biotinylation
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[11] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so fresh preparation is crucial.[10][11]
-
-
Protein Preparation :
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[9]
-
-
Biotinylation Reaction :
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[9] The optimal molar ratio may need to be determined empirically based on the protein and desired degree of labeling.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[9]
-
-
Quenching :
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[4]
-
-
Purification :
-
Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration.
-
Experimental Workflow
The general workflow for a typical protein biotinylation experiment is depicted below.
Conclusion
This compound is an indispensable tool for the covalent modification of proteins and other biomolecules. Its unique structure, combining the high-affinity biotin tag with a flexible and solubilizing PEG spacer and a reactive NHS ester, enables a wide range of applications in research and drug development. By understanding the technical specifications, reaction mechanism, and experimental protocols associated with this reagent, researchers can effectively harness its capabilities for their specific needs.
References
- 1. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. biotium.com [biotium.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin-PEG12-NHS | 365441-71-0 | FB72909 | Biosynth [biosynth.com]
- 7. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. proteochem.com [proteochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Handling of Biotin-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information for the effective storage, handling, and application of Biotin-PEG12-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the reagent's integrity and achieving reproducible experimental outcomes.
Introduction to this compound
This compound is a bifunctional crosslinker composed of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2][3] This reagent is widely used for the biotinylation of proteins, antibodies, and other biomolecules in various applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1] The hydrophilic PEG spacer improves the water solubility of the biotinylated molecule, often preventing aggregation that can occur with more hydrophobic linkers.[1][4]
Storage and Stability
Proper storage of this compound is paramount to prevent its degradation, primarily through hydrolysis of the moisture-sensitive NHS ester group.
Solid Form: The reagent in its solid form, which may appear as a white to off-white solid, waxy solid, or oil, should be stored at -20°C for long-term stability.[1][5][6][7] Some suppliers suggest that storage at 0-4°C is suitable for short periods (days to weeks).[5] It is crucial to store the reagent in a dry environment, protected from moisture, often with a desiccant.[6][8] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[1][4]
In Solvent: Stock solutions of this compound are typically prepared in anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][9] These stock solutions should be stored at -20°C or -80°C.[4][10] To prevent moisture contamination, it is recommended to cap the stock solution under an inert gas like argon or nitrogen and use a syringe to withdraw the reagent through a septum.[4] Unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes.[8]
| Storage Condition | Temperature | Duration | Key Considerations |
| Solid Form (Long-term) | -20°C | Months to years[5][6] | Store in a desiccated environment.[6][8] |
| Solid Form (Short-term) | 0 - 4°C | Days to weeks[5] | Keep dry and dark.[5] |
| Stock Solution in Anhydrous Solvent | -20°C | Up to 1 month[10] | Minimize exposure to moisture and air.[4] |
| Stock Solution in Anhydrous Solvent | -80°C | Up to 6 months[10] | Aliquot to avoid repeated freeze-thaw cycles. |
Handling and Preparation of Solutions
Due to the hygroscopic nature of PEG compounds and the moisture sensitivity of the NHS ester, careful handling is essential.[1][4]
Preparation of Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening.[4][11]
-
Prepare a stock solution by dissolving the reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[4][11] A common stock solution concentration is 10 mM or 250 mM.[4][9][11]
-
Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.[4][12]
-
If the compound is difficult to dissolve, gentle vortexing or sonication can be used.[10]
Experimental Protocols
General Protein Biotinylation Protocol
This protocol outlines the fundamental steps for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.0-8.5)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or glycine)[9]
-
Purification column (e.g., desalting or dialysis cassette)[8][13]
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a pH between 7.0 and 9.0.[1][4][8] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[8][11]
-
Calculate Reagent Amount: Determine the desired molar excess of the biotin reagent. A 5- to 20-fold molar excess is a common starting point for protein solutions greater than 2 mg/mL.[11] The optimal ratio may need to be determined empirically.
-
Prepare Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][11] Protect from light if the molecule is light-sensitive.[12]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[9]
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4][13]
Quality Control
The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Biotinylation
The following diagram illustrates the key steps in a typical protein biotinylation experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 3. Bio-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medkoo.com [medkoo.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
Biotin-PEG12-NHS Ester: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and experimental application of Biotin-PEG12-NHS ester. The information is compiled to ensure safe laboratory practices and successful experimental outcomes for professionals in research and drug development.
Chemical and Physical Properties
This compound is a long-chain, PEGylated, amine-reactive biotinylation reagent. The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and imparts water solubility to molecules that it is conjugated to, which can reduce aggregation of biotinylated proteins. The N-hydroxysuccinimide (NHS) ester allows for efficient and stable covalent bonding to primary amines on proteins and other molecules.
| Property | Value | Source |
| Chemical Formula | C41H72N4O18S | [1] |
| Molecular Weight | 941.09 g/mol | [1] |
| Appearance | White to off-white waxy solid or viscous liquid | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Purity | ≥95% | [1] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. However, as with any chemical reagent, appropriate safety precautions should be taken.
Toxicological and Ecotoxicological Data
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure. The following PPE and handling procedures are recommended.
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust or aerosol is generated, use a NIOSH-approved respirator. |
| General Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |
Storage and Stability
Proper storage is essential to maintain the reactivity of the NHS ester, which is sensitive to moisture.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and protect from moisture. Keep container tightly sealed. |
| Stock Solutions | Prepare stock solutions in anhydrous solvents like DMSO or DMF. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
The primary application of this compound is the biotinylation of proteins and other molecules with primary amine groups. The following is a detailed protocol for the biotinylation of an IgG antibody.
Materials
-
IgG antibody (or other protein to be labeled)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris.
-
Desalting column or dialysis cassette for purification
Protocol for IgG Antibody Biotinylation
-
Prepare the Antibody:
-
Dissolve the IgG antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution. A 10-20 fold molar excess of the biotin (B1667282) reagent over the antibody is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated antibody under the same conditions as the original, unlabeled antibody.
-
Disposal Considerations
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.
References
The Biotin-Streptavidin Interaction: A Comprehensive Technical Guide for Researchers
The remarkably high affinity, specificity, and stability of the non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin have established it as one of the most versatile and powerful tools in molecular biology, immunology, and drug development. This technical guide provides an in-depth exploration of the core applications of the biotin-streptavidin system, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design and execution.
Core Principles of the Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This near-irreversible binding is highly specific and forms rapidly. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, has four identical subunits, each capable of binding one molecule of biotin. This multivalency is a key feature exploited in many applications for signal amplification and the cross-linking of molecular components.
The process of "biotinylation" involves covalently attaching biotin to a molecule of interest, such as an antibody, protein, or nucleic acid probe. This biotinylated molecule can then be detected or captured with high efficiency and specificity by a streptavidin conjugate. These conjugates are typically streptavidin linked to a reporter enzyme (e.g., Horseradish Peroxidase - HRP), a fluorescent dye (e.g., FITC), or a solid support (e.g., magnetic beads, agarose (B213101) resin).
Key Applications in Research and Drug Development
The biotin-streptavidin system has been adapted for a wide array of applications, primarily focused on the detection, purification, and immobilization of biomolecules.
Immunoassays (ELISA)
In Enzyme-Linked Immunosorbent Assays (ELISAs), the biotin-streptavidin system is a cornerstone for signal amplification, leading to enhanced sensitivity. A common format is the sandwich ELISA, where a biotinylated detection antibody is used. The subsequent addition of a streptavidin-enzyme conjugate (like Streptavidin-HRP) results in the binding of multiple enzyme molecules to each detection antibody, significantly increasing the signal generated by the chromogenic substrate. This allows for the detection of antigens at very low concentrations.
Quantitative Data: ELISA Sensitivity
| Parameter | Typical Value | Unit |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ | M |
| Detection Limit Improvement | 2-10 fold | - |
| Typical Lower Limit of Detection | 1 - 100 | pg/mL |
Experimental Protocol: Biotin-Streptavidin Enhanced Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for the antigen of interest (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody (e.g., 0.1-1 µg/mL in blocking buffer) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-Enzyme Conjugate: Add the Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Steps A [label="1. Coat Plate with\nCapture Antibody"]; B [label="2. Block Non-Specific Sites"]; C [label="3. Add Antigen\n(Sample)"]; D [label="4. Add Biotinylated\nDetection Antibody"]; E [label="5. Add Streptavidin-HRP\nConjugate"]; F [label="6. Add Substrate\n(e.g., TMB)"]; G [label="7. Measure Signal"];
// Connections A -> B -> C -> D -> E -> F -> G; }
Protein Purification (Affinity Chromatography)
Streptavidin-based affinity chromatography is a highly effective method for purifying biotinylated proteins or proteins that have been engineered to contain a biotin-acceptor peptide (e.g., AviTag™). A column is packed with a solid support resin (e.g., agarose) that is covalently coupled to streptavidin. A cell lysate or other complex mixture containing the biotinylated protein of interest is passed through the column. The biotinylated protein binds with high affinity to the immobilized streptavidin, while other proteins wash through. The purified protein can then be eluted, although the strength of the interaction often requires harsh, denaturing conditions.
Quantitative Data: Streptavidin Resin Performance
| Parameter | Typical Value | Unit |
| Binding Capacity (Biotinylated BSA) | 10 - 30 | mg/mL of resin |
| Binding Capacity (Free Biotin) | >250 | nmol/mL of resin |
| Recommended Flow Rate | 0.5 - 1.0 | mL/min |
Experimental Protocol: Streptavidin Affinity Chromatography
-
Resin Equilibration: Pack a column with streptavidin-agarose resin and equilibrate it with 5-10 column volumes of a binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the sample containing the biotinylated protein onto the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution (Denaturing): To elute the protein, apply a denaturing elution buffer (e.g., 8 M guanidine-HCl at pH 1.5, or 0.1 M glycine (B1666218) at pH 2.8). Note: This will likely denature both the streptavidin and the purified protein.
-
Elution (Competitive): For less harsh elution, a buffer containing a high concentration of free biotin (e.g., 2-5 mM) can be used, but this is often slow and inefficient due to the low dissociation rate.
-
Fraction Collection: Collect the eluted fractions and analyze them by SDS-PAGE and other methods to confirm the purity of the protein.
-
Buffer Exchange: If a harsh elution buffer was used, immediately perform buffer exchange or dialysis into a suitable storage buffer.
Workflow Visualization: Affinity Chromatography
Cell Sorting and Separation (MACS)
Magnetic-Activated Cell Sorting (MACS) can be performed using the biotin-streptavidin system for the positive or negative selection of specific cell populations. In this method, cells are first incubated with a biotinylated primary antibody that targets a cell surface antigen. Subsequently, streptavidin-coated magnetic microbeads are added, which bind to the biotinylated antibodies on the target cells. When the cell suspension is passed through a column placed in a strong magnetic field, the magnetically labeled cells are retained in the column, while unlabeled cells pass through. The retained cells can then be eluted after removing the column from the magnetic field.
Experimental Protocol: Positive Selection of T-cells using MACS
-
Cell Preparation: Prepare a single-cell suspension from peripheral blood or tissue and resuspend in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Biotinylated Antibody Incubation: Incubate the cells with a biotinylated anti-CD3 antibody for 10-15 minutes at 4°C.
-
Washing: Wash the cells to remove unbound antibody.
-
Streptavidin Microbead Incubation: Resuspend the cells in buffer and add streptavidin-coated magnetic microbeads. Incubate for 15 minutes at 4°C.
-
Washing: Wash the cells to remove unbound microbeads.
-
Magnetic Separation: Place a separation column in a magnetic separator. Pre-rinse the column with buffer.
-
Loading: Apply the cell suspension to the column. The magnetically labeled CD3+ T-cells will be retained.
-
Washing: Wash the column with buffer to remove all unlabeled cells.
-
Elution: Remove the column from the magnetic separator and place it on a collection tube. Add buffer to the column and firmly push the plunger to elute the purified CD3+ T-cells.
Logical Relationship Visualization: Cell Labeling for MACS
Nucleic Acid Detection
The biotin-streptavidin system is widely used for the non-radioactive detection of nucleic acids in techniques like Southern blotting, Northern blotting, and in situ hybridization (ISH). DNA or RNA probes are labeled with biotin, for example, by incorporating biotinylated nucleotides during PCR or in vitro transcription. These probes are then hybridized to the target sequence. Detection is achieved by incubating with a streptavidin-enzyme conjugate (e.g., Streptavidin-AP or -HRP) followed by the addition of a chemiluminescent or chromogenic substrate. This method offers high sensitivity, rivaling that of radioactive probes, but with significantly improved safety and ease of use.
Surface Plasmon Resonance (SPR)
In SPR, the biotin-streptavidin interaction is frequently used to immobilize a ligand onto the sensor chip surface in a uniform and oriented manner. A common approach is to use a sensor chip that is pre-coated with streptavidin. A biotinylated ligand (e.g., a protein, peptide, or nucleic acid) is then injected over the surface, resulting in its stable capture. This creates a functionalized surface ready for the analysis of interactions with an analyte of interest. The strength of the biotin-streptavidin bond ensures minimal dissociation of the ligand during the experiment, providing a stable baseline for kinetic analysis.
Conclusion
The biotin-streptavidin interaction remains an indispensable tool in the modern life sciences laboratory. Its exceptional affinity and specificity, coupled with the versatility of biotinylation and streptavidin conjugation, have enabled the development of highly sensitive and robust assays for a vast range of applications. From fundamental research in molecular interactions to the development of diagnostic assays and targeted therapeutics, the principles and protocols outlined in this guide provide a solid foundation for leveraging this powerful biological system.
Methodological & Application
Application Note: Protocol for Protein Labeling with Biotin-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity between biotin (Vitamin H) and streptavidin or avidin (B1170675) proteins is leveraged for various applications, including immunoassays (ELISA, Western blotting), affinity purification, and cell surface labeling.[1][2]
This protocol details the use of Biotin-PEG12-NHS Ester for labeling proteins. This reagent consists of three key components:
-
Biotin: A small molecule that serves as the high-affinity tag for streptavidin or avidin binding.[1]
-
PEG12 (Polyethylene Glycol) Spacer: A long, hydrophilic 12-unit PEG spacer arm. This spacer enhances the water solubility of the labeled protein, which can reduce aggregation.[3][4] Furthermore, it minimizes steric hindrance, making the biotin moiety more accessible for binding to streptavidin.[5]
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that efficiently forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins.[1][2][6][7] These primary amines are located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) (K) residues.[1][3][7]
The reaction is most efficient in a slightly alkaline buffer (pH 7-9) and results in a stable conjugate ideal for downstream detection or purification applications.[1][6][7]
Materials and Reagents
-
Protein of interest
-
This compound (Store desiccated at -20°C)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[6][9] Critical: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[4][6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[9][10]
-
Purification System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for buffer exchange to remove excess, unreacted biotin.[7][10][11]
Experimental Protocol
This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of biotin reagent to protein, may need to be determined empirically for each specific protein.[1][4]
Step 1: Preparation of Protein Solution
-
Dissolve the protein to be labeled in the Reaction Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[7][12]
-
If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Reaction Buffer must be performed via dialysis or a desalting column prior to starting the reaction.[7][9]
Step 2: Preparation of this compound Stock Solution Note: The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare this solution immediately before use and do not store it for later use.[6][7]
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][7]
-
Dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7] For example, dissolve ~5 mg in 1 mL of DMSO.[7]
Step 3: Biotinylation Reaction
-
Calculate the required volume of the biotin stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point for proteins at a concentration of 2-10 mg/mL.[1][4][9][11] For more dilute protein solutions, a higher molar excess may be required to achieve sufficient labeling.[1][7]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]
-
Incubate the reaction mixture. Two common incubation strategies are:
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture. A final concentration of 50-100 mM is typically sufficient.[9] For example, add 1/10th of the reaction volume.[11]
-
Incubate for an additional 15-30 minutes at room temperature.[6][9] The primary amines in the quenching buffer will react with and consume any unreacted this compound.[9]
Step 5: Purification of the Labeled Protein
-
Remove the excess non-reacted biotin reagent and reaction byproducts (e.g., hydrolyzed NHS) using a desalting column or dialysis.[7][10][11]
-
Equilibrate the column or dialysis cassette with a suitable storage buffer for your protein (e.g., PBS).
-
Apply the quenched reaction mixture and collect the fractions containing the purified, biotinylated protein according to the manufacturer's instructions.
Step 6: Characterization and Storage
-
Determine the concentration of the purified biotinylated protein (e.g., via A280 measurement).
-
(Optional) Assess the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the purified biotinylated protein under conditions optimal for its stability, typically at 4°C for short-term storage or -80°C for long-term storage.[7]
Data Summary: General Reaction Parameters
The following table summarizes key quantitative parameters for the biotinylation protocol. These values serve as a starting point and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations may require a higher molar excess of biotin reagent.[1][7] |
| Reaction Buffer pH | 7.2 - 8.5 | Reaction is more efficient at higher pH, but reagent hydrolysis also increases.[1][6] |
| Biotin:Protein Molar Ratio | 10:1 to 20:1 | A common starting point. Titration may be needed to find the optimal ratio.[1][4][9] |
| Incubation Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Longer incubation can be used, especially at lower temperatures.[1][6][7][9] |
| Quenching Reagent | 1 M Tris or Glycine | Final concentration of 50-100 mM.[9] |
| Quenching Time | 15 - 30 minutes (RT) | Ensures all reactive NHS esters are consumed.[6] |
Visualization
The following diagram illustrates the experimental workflow for protein biotinylation.
Caption: Workflow for protein labeling with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation with Biotin-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful technique for labeling and isolating proteins exposed on the outer surface of the plasma membrane. This method is instrumental in studying protein trafficking, receptor internalization and recycling, and identifying cell surface markers.[1][2][3] Biotin-PEG12-NHS ester is a covalent labeling reagent that targets primary amines (the N-terminus and lysine (B10760008) side chains) on proteins.[4][5] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with these amines in a pH range of 7-9 to form stable amide bonds.[4][5]
The integrated polyethylene (B3416737) glycol (PEG) spacer arm, with 12 PEG units, is hydrophilic, which helps to increase the solubility of the reagent and the resulting biotinylated proteins, thereby reducing aggregation.[4] A key feature of this reagent is its inability to permeate the cell membrane, ensuring that only proteins on the cell surface are labeled.[4] Following biotinylation, the labeled proteins can be detected or isolated using avidin (B1170675) or streptavidin, which exhibit an exceptionally high affinity for biotin (B1667282).[2][5] This allows for a range of downstream applications, including Western blotting, ELISA, and mass spectrometry.[4][6]
Key Experimental Parameters
The following table summarizes typical quantitative parameters for cell surface biotinylation experiments. These values may require optimization depending on the cell type and specific protein of interest.
| Parameter | Adherent Cells | Suspension Cells | Reference |
| Cell Density | >85% confluency in a 15 cm dish (e.g., 8 x 10^6 to 4 x 10^7 HeLa cells) | ~25 x 10^6 cells/mL | [4][6] |
| Biotin Reagent Concentration | 2.5-5 mM | 2.5-5 mM | [4] |
| Biotin Reagent Molar Excess | 5- to 20-fold molar excess over protein | 5- to 20-fold molar excess over protein | [4] |
| Incubation Time | 30 minutes | 30 minutes | [4] |
| Incubation Temperature | Room temperature or 4°C | Room temperature or 4°C | [4] |
| Quenching Agent | 100 mM Glycine (B1666218) or Tris buffer | 100 mM Glycine or Tris buffer | [4] |
| Quenching Time | 10-15 minutes | 10-15 minutes | [2] |
Experimental Protocols
Protocol 1: Biotinylation of Adherent Cells
This protocol is optimized for labeling cell surface proteins on adherent mammalian cells.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Grow cells in appropriate culture dishes to the desired confluency (typically >85%).
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[4]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7]
-
Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to a final concentration of 2-5 mM.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature or on ice. Incubation at 4°C can help minimize internalization of the biotin reagent.[4]
-
Aspirate the biotinylation solution and wash the cells three times with Quenching Buffer to stop the reaction and remove excess biotin reagent.[4]
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Collect the cell lysate and proceed with downstream applications such as protein concentration determination and affinity purification.
Protocol 2: Biotinylation of Suspension Cells
This protocol is adapted for labeling cell surface proteins on suspension cells.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Harvest cells and centrifuge at a low speed (e.g., 300 x g for 3 minutes) to pellet.[6]
-
Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove amine-containing culture media.[4]
-
Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[4]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7]
-
Add the this compound stock solution to the cell suspension to achieve a final concentration of 2-5 mM.
-
Incubate for 30 minutes at room temperature or on ice with gentle agitation. Performing the incubation at 4°C can reduce the active internalization of the biotin reagent.[4]
-
Pellet the cells by centrifugation and wash three times with Quenching Buffer to stop the reaction and remove excess biotin reagent.[4]
-
Lyse the cell pellet with an appropriate volume of ice-cold Lysis Buffer.
-
Collect the cell lysate for further analysis.
Visualizations
Caption: A flowchart illustrating the key steps in a typical cell surface protein biotinylation experiment.
Caption: A diagram showing how biotinylation can be used to track the endocytosis and recycling of cell surface receptors.
References
- 1. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Biotin-PEG12-NHS Ester in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG12-NHS ester for the covalent modification of antibodies. This document outlines the key features of this reagent, detailed protocols for conjugation, purification, and characterization of biotinylated antibodies, and its applications in immunoassays.
Introduction to this compound
This compound is a specialized biotinylation reagent designed for the efficient and robust labeling of proteins, particularly antibodies, through the formation of stable amide bonds.[1][2] The key components of this reagent are:
-
Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for numerous detection and purification systems.[3]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (–NH₂) present on the N-terminus and lysine (B10760008) residues of antibodies, ensuring covalent bond formation under mild pH conditions (typically pH 7-9).[4][5]
-
Polyethylene Glycol (PEG) Spacer (12 units): A flexible, hydrophilic 12-unit PEG linker arm that separates the biotin molecule from the antibody. This spacer minimizes steric hindrance, improves the accessibility of biotin for binding to streptavidin, and enhances the water solubility of the resulting conjugate, which can help reduce aggregation.[1][6][7][8][9]
The use of this compound offers several advantages over traditional biotinylation reagents, including increased solubility, reduced aggregation of the conjugated antibody, and enhanced detection sensitivity due to improved biotin availability.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~941.1 g/mol |
| Spacer Arm Length | ~59 Å |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH₂) |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers |
Table 2: Representative Data for Antibody Biotinylation with this compound
This table illustrates the expected outcome of varying the molar excess of this compound during the conjugation reaction with a typical IgG antibody (~150 kDa). The Biotin-to-Antibody Ratio (B/A Ratio) is determined using the HABA assay.
| Molar Excess of this compound | Expected Biotin-to-Antibody Ratio (B/A Ratio) | Observations |
| 5X | 2 - 4 | Low degree of labeling, minimal risk of impacting antibody affinity. |
| 10X | 4 - 7 | Moderate degree of labeling, suitable for most applications. |
| 20X | 8 - 12 | High degree of labeling, ideal for signal amplification, potential for impacting antibody affinity should be assessed.[10] |
| 40X | 15 - 20 | Very high degree of labeling, increased risk of aggregation and reduced antibody activity.[11] |
Note: These are representative values. The optimal molar excess should be determined empirically for each specific antibody and application.
Table 3: Comparison of Common Amine-Reactive Biotinylation Reagents
| Reagent | Spacer Arm | Solubility | Key Features |
| Biotin-NHS | Short | Low in aqueous buffers | Prone to causing aggregation of labeled proteins. |
| Sulfo-NHS-LC-Biotin | Long Chain | High in aqueous buffers | Water-soluble due to the sulfo group, reducing the need for organic solvents.[5][12] |
| This compound | PEG12 | High in aqueous buffers | The hydrophilic PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.[1] |
Experimental Protocols
Protocol 1: Antibody Preparation for Biotinylation
Objective: To prepare the antibody solution by removing any interfering substances.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified.
-
Perform buffer exchange into amine-free PBS (pH 7.4) using a desalting column or by dialysis.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (for IgG, 1 mg/mL corresponds to an A280 of ~1.4).
-
Adjust the antibody concentration to 1-2 mg/mL with PBS.
Protocol 2: Antibody Biotinylation with this compound
Objective: To covalently attach biotin to the antibody.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~9.4 mg in 1 mL of solvent.
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (refer to Table 2).
-
Slowly add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. For example, add 1/10th volume of 1 M Tris-HCl.
-
Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification of the Biotinylated Antibody
Objective: To remove unreacted biotin reagent and quenching buffer.
Materials:
-
Biotinylated antibody solution (from Protocol 2)
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
-
PBS, pH 7.4
Procedure:
-
Apply the quenched reaction mixture to a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified biotinylated antibody according to the manufacturer's instructions.
-
Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with at least three buffer changes.
-
Measure the concentration of the purified biotinylated antibody at 280 nm.
Protocol 4: Determination of Biotin-to-Antibody Ratio using the HABA Assay
Objective: To quantify the number of biotin molecules conjugated to each antibody molecule.
Materials:
-
Purified biotinylated antibody (from Protocol 3)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known concentration of the biotinylated antibody to the HABA/Avidin solution and mix.
-
Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the biotin concentration and the biotin-to-antibody ratio using the formulas provided by the HABA assay kit manufacturer.[13][14]
Example HABA Assay Data and Calculation:
| Sample | A₅₀₀ |
| HABA/Avidin Solution | 0.950 |
| HABA/Avidin + Biotinylated Antibody | 0.650 |
Calculation:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample = 0.950 - 0.650 = 0.300
-
Biotin Concentration (M) = ΔA₅₀₀ / (ε × path length)
-
Assuming ε (extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹ and path length = 1 cm.
-
Biotin Concentration = 0.300 / 34,000 = 8.82 x 10⁻⁶ M
-
-
Antibody Concentration (M) = [Antibody (mg/mL) / Antibody MW ( g/mol )]
-
Assuming Antibody concentration is 1 mg/mL and MW is 150,000 g/mol .
-
Antibody Concentration = (1 x 10⁻³ g/mL) / 150,000 g/mol = 6.67 x 10⁻⁹ mol/mL = 6.67 x 10⁻⁶ M
-
-
Biotin-to-Antibody Ratio = Biotin Concentration / Antibody Concentration = (8.82 x 10⁻⁶ M) / (6.67 x 10⁻⁶ M) ≈ 1.32
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. dianova.com [dianova.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. anaspec.com [anaspec.com]
Application Notes and Protocols for Biotin-PEG12-NHS Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-NHS ester is a versatile and highly efficient reagent for the biotinylation of proteins and other primary amine-containing macromolecules. Its unique structure, featuring a biotin (B1667282) moiety for strong affinity to streptavidin, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer arm, and a reactive N-hydroxysuccinimide (NHS) ester, makes it an ideal tool for a variety of applications, particularly pull-down assays aimed at studying protein-protein interactions and identifying cell surface proteins.[1] The PEG spacer enhances water solubility, minimizes steric hindrance, and reduces aggregation of labeled proteins, thereby improving the efficiency and reproducibility of pull-down experiments.[1] The NHS ester reacts specifically and efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1]
These application notes provide detailed protocols for utilizing this compound in pull-down assays, with a focus on quantitative proteomics for the identification of differentially expressed cell surface proteins in the context of signal transduction pathways.
Key Features of this compound:
-
Hydrophilic PEG Spacer: The 12-unit PEG linker increases the water solubility of the biotinylated molecule and reduces aggregation.[1]
-
Long Spacer Arm: The extended spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin beads during the pull-down procedure.
-
Amine-Reactive NHS Ester: Provides a straightforward method for covalently labeling proteins and other molecules containing primary amines.[1]
-
High-Affinity Biotin Tag: Enables strong and specific capture of biotinylated molecules using streptavidin- or avidin-conjugated resins.
Applications in Pull-Down Assays
Pull-down assays using this compound are instrumental in a range of research areas, including:
-
Protein-Protein Interaction Studies: Identifying novel binding partners of a protein of interest.
-
Cell Surface Proteomics: Isolating and identifying cell surface proteins to study changes in the surface proteome in response to stimuli or disease.
-
Drug Target Identification: Capturing cellular targets of a biotinylated small molecule drug.
-
Receptor-Ligand Interactions: Studying the interaction between cell surface receptors and their ligands.
Experimental Workflow for a Quantitative Cell Surface Proteomics Pull-Down Assay
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) in conjunction with this compound-mediated pull-down to identify changes in the cell surface proteome.
Application Example: Quantitative Analysis of Cell Surface Proteome Changes in Response to EGFR Inhibition
This section details a practical application of this compound in a pull-down assay coupled with SILAC-based quantitative mass spectrometry to investigate changes in the cell surface proteome of A431 human epidermoid carcinoma cells following treatment with an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[2][3]
Signaling Pathway: EGFR Signaling
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. EGFR TKIs block this process, leading to changes in the expression and localization of various proteins, including those on the cell surface.
Quantitative Data from Pull-Down Assay
The following table summarizes representative quantitative data obtained from a SILAC-based proteomics experiment investigating the effects of an EGFR TKI on the cell surface proteome of A431 cells.[2] The data showcases proteins with significantly altered cell surface expression upon TKI treatment.
| Protein ID | Gene Symbol | Function | Fold Change (TKI-treated / Control) | p-value |
| P00533 | EGFR | Receptor Tyrosine Kinase | 0.58 | < 0.01 |
| P04040 | ANXA1 | Annexin A1 | 1.75 | < 0.05 |
| P11362 | ITGB1 | Integrin beta-1 | 0.65 | < 0.05 |
| Q14789 | TFRC | Transferrin Receptor | 1.52 | < 0.05 |
| P08575 | CD44 | CD44 antigen | 0.71 | < 0.05 |
This table is a representative summary based on findings from studies analyzing EGFR signaling and is for illustrative purposes.
Experimental Protocols
I. SILAC Labeling of A431 Cells
-
Culture A431 cells for at least six generations in SILAC DMEM supplemented with either "light" (unlabeled) L-arginine and L-lysine or "heavy" (¹³C₆¹⁵N₂-L-lysine and ¹³C₆¹⁵N₄-L-arginine) isotopes.
-
Confirm complete incorporation of the heavy amino acids by mass spectrometry.
-
Treat the "heavy" labeled cells with the EGFR TKI (e.g., 100 nM gefitinib) for the desired time (e.g., 16 hours). Leave the "light" labeled cells untreated as a control.
II. Cell Surface Biotinylation with this compound
-
Harvest both "light" and "heavy" labeled cells and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[1]
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 250 mM.[1]
-
Add the this compound stock solution to the cell suspension to a final concentration of 2.5-5 mM.[1]
-
Incubate for 30 minutes at room temperature with gentle agitation.[1]
-
Quench the reaction by adding PBS containing 100 mM glycine (B1666218) and wash the cells three times with this quenching buffer.[1]
III. Protein Extraction and Streptavidin Pull-Down
-
Combine equal numbers of "light" and "heavy" labeled cells and lyse the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
Incubate the protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
IV. In-gel Digestion and Mass Spectrometry
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Extract the resulting peptides and analyze them by LC-MS/MS on a high-resolution mass spectrometer.
V. Data Analysis
-
Process the raw mass spectrometry data using a software suite capable of SILAC-based quantification (e.g., MaxQuant).
-
Identify peptides and proteins and calculate the "heavy/light" ratios for each protein.
-
Perform statistical analysis to identify proteins with significantly altered abundance on the cell surface in response to the EGFR TKI treatment.
Conclusion
This compound is a powerful reagent for the enrichment of cell surface proteins for subsequent analysis by quantitative proteomics. The detailed protocols and application example provided here demonstrate its utility in elucidating changes in the cell surface proteome in response to therapeutic interventions, offering valuable insights for researchers in oncology and drug development. The combination of this compound-mediated pull-down with SILAC-based quantitative mass spectrometry provides a robust platform for the discovery of novel biomarkers and a deeper understanding of cellular signaling pathways.
References
Application Notes: Immunoprecipitation using Biotin-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture such as a cell lysate. The use of biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, in conjunction with IP offers several advantages, including high specificity and a strong interaction between biotin and streptavidin-coated beads, leading to efficient purification.[1][2][3][4][5] Biotin-PEG12-NHS ester is an ideal reagent for this application. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on the target protein to form a stable amide bond, while the long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm minimizes steric hindrance and enhances the accessibility of the biotin moiety for binding to streptavidin.[4][6][7]
These application notes provide a detailed protocol for the immunoprecipitation of a target protein ("bait") that has been labeled with this compound to identify its interacting partners ("prey").
Principle of the Method
The workflow involves three main stages:
-
Biotinylation: The purified protein of interest (bait) is chemically labeled with this compound.
-
Immunoprecipitation/Pull-Down: The biotinylated bait protein is incubated with a cell lysate containing potential interacting prey proteins. The resulting protein complexes are then captured on streptavidin-coated beads.
-
Analysis: After washing to remove non-specific binders, the captured proteins are eluted from the beads and analyzed by downstream methods such as Western blotting or mass spectrometry to identify the interacting prey proteins.
Data Presentation
The efficiency of immunoprecipitation using a biotinylated bait protein can be compared to a non-biotinylated control. The following table provides example data for the relative yield of a known interacting partner (Prey Protein X) as determined by densitometry of a Western blot.
| Condition | Bait Protein | Relative Band Intensity of Prey Protein X (Arbitrary Units) | Fold Enrichment |
| Experimental | Biotinylated Bait | 15,000 | 30 |
| Control | Non-biotinylated Bait | 500 | 1 |
| Negative Control | No Bait Protein | 150 | - |
This table presents example data to illustrate the expected outcome. Actual results will vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Purified protein of interest (Bait Protein)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Streptavidin-coated magnetic beads
-
Cell culture flasks and reagents
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic rack
-
End-over-end rotator
-
Western blot equipment and reagents
Protocol 1: Biotinylation of the Bait Protein
This protocol describes the labeling of the purified bait protein with this compound.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the purified bait protein at a concentration of 1-5 mg/mL in amine-free PBS (pH 7.2-8.0). Buffers containing primary amines like Tris are not compatible as they will compete in the reaction.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Removal of Excess Biotin:
-
Remove excess, unreacted this compound by dialysis against PBS or by using a desalting spin column.
-
Protocol 2: Immunoprecipitation of Biotinylated Bait and Interacting Proteins
This protocol outlines the pull-down of the biotinylated bait protein and its interacting partners from a cell lysate.
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the potential prey protein(s).
-
Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the cleared supernatant to a new tube. This is the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to capture the beads and carefully remove the storage buffer.
-
Wash the beads three times with Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to the original volume.
-
-
Immunoprecipitation:
-
In a microcentrifuge tube, combine 1-10 µg of the biotinylated bait protein with 500-1000 µg of the cleared cell lysate.
-
As a negative control, set up a parallel reaction with a non-biotinylated bait protein or no bait protein.
-
Incubate this mixture for 1-3 hours at 4°C with gentle end-over-end rotation to allow for the formation of bait-prey complexes.
-
Add the pre-washed streptavidin beads to the lysate-bait mixture.
-
Incubate for an additional 1 hour at 4°C with gentle end-over-end rotation to allow the biotinylated complexes to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic rack to capture the beads and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with 500 µL of ice-cold Binding/Wash Buffer. For each wash, resuspend the beads, incubate for a few minutes, and then capture the beads on the magnetic rack before discarding the supernatant. These washes are critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all of the wash buffer.
-
Add 20-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins from the beads.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected prey protein. Mass spectrometry can also be used for the identification of unknown interacting partners.
-
Visualizations
Signaling Pathway Example
Caption: Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow Diagram
Caption: Biotin-IP experimental workflow.
References
Application Notes and Protocols for Biotin-PEG12-NHS Ester as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a flexible scaffold to optimally orient the two ligands.
This document provides detailed application notes and protocols for the use of Biotin-PEG12-NHS ester as a versatile linker in the synthesis and evaluation of PROTACs. The inclusion of a biotin (B1667282) moiety offers a valuable analytical handle for various biochemical assays, while the N-hydroxysuccinimide (NHS) ester enables straightforward conjugation to amine-containing molecules.
Product Information: this compound
This compound is a high-purity, PEG-based PROTAC linker. It features a biotin group for affinity-based applications and an amine-reactive NHS ester for covalent bond formation with primary or secondary amines.[5]
| Property | Value |
| Molecular Formula | C41H72N4O18S |
| Molecular Weight | 941.10 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from moisture |
Applications in PROTAC Development
The unique structure of this compound makes it suitable for several applications in the development of PROTACs:
-
Modular PROTAC Synthesis: The NHS ester allows for the straightforward conjugation of the biotin-PEG12 linker to a warhead (POI ligand) or an E3 ligase ligand that possesses a free amine group.
-
Affinity Purification: The biotin handle can be used for the purification of the final PROTAC or for the isolation of the ternary complex (PROTAC, POI, E3 ligase) using streptavidin-coated beads.
-
Biochemical and Biophysical Assays: The biotin tag facilitates various in vitro assays, such as pull-down assays to confirm target engagement and ternary complex formation.
-
Analytical Tool: Biotinylated PROTACs can be detected and quantified using streptavidin-conjugated reporters in techniques like Western blotting and ELISA.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. The PROTAC will be constructed by conjugating the this compound to a known BRD4 ligand (e.g., a derivative of JQ1 with a free amine) and a ligand for the von Hippel-Lindau (VHL) E3 ligase (e.g., a derivative with a free amine).
Materials:
-
Amine-functionalized BRD4 ligand (e.g., JQ1-amine)
-
Amine-functionalized VHL ligand (e.g., VHL-amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Step 1: Conjugation of this compound to the BRD4 ligand.
-
Dissolve the amine-functionalized BRD4 ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the BRD4 ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the resulting Biotin-PEG12-BRD4 ligand conjugate by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Note: This intermediate now has a biotin handle and a free carboxylic acid from the hydrolysis of the NHS ester on the other end of the PEG chain, which needs to be activated for the next step.
-
-
Step 2: Activation of the Carboxylic Acid.
-
Dissolve the Biotin-PEG12-BRD4 ligand conjugate (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Step 3: Conjugation to the VHL ligand.
-
Dissolve the amine-functionalized VHL ligand (1.2 equivalents) in anhydrous DMF.
-
Add this solution to the activated Biotin-PEG12-BRD4 ligand mixture.
-
Allow the reaction to proceed at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final biotinylated BRD4-PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: In vitro Evaluation of PROTAC-Induced Ternary Complex Formation using Pull-Down Assay
This protocol utilizes the biotin tag on the synthesized PROTAC to confirm its ability to form a ternary complex with the target protein (BRD4) and the E3 ligase (VHL).
Materials:
-
Biotinylated BRD4-PROTAC
-
Recombinant human BRD4 protein
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex
-
Streptavidin-coated magnetic beads
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against BRD4 and VHL
Procedure:
-
Incubate the biotinylated BRD4-PROTAC (at a desired concentration, e.g., 1 µM) with recombinant BRD4 protein and recombinant VBC complex in assay buffer for 1-2 hours at 4°C with gentle rotation.
-
As controls, perform incubations with:
-
Biotinylated PROTAC and BRD4 only.
-
Biotinylated PROTAC and VBC complex only.
-
BRD4 and VBC complex without the PROTAC.
-
-
Add pre-washed streptavidin-coated magnetic beads to each reaction and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated PROTAC and any bound proteins.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD4 and VHL. A successful pull-down of both BRD4 and VHL in the presence of the biotinylated PROTAC will confirm the formation of the ternary complex.
Protocol 3: Cellular Assay for PROTAC-Mediated Degradation of BRD4
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of endogenous BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Biotinylated BRD4-PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the biotinylated BRD4-PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD4 degradation at different PROTAC concentrations and time points. This data can be used to calculate the DC50 (concentration at which 50% degradation is achieved).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight ( g/mol ) | 941.10 | [Vendor Data] |
| Purity | >95% | [Vendor Data] |
| Solubility in DMSO (mg/mL) | ≥ 100 | [Vendor Data] |
Table 2: Hypothetical Performance Data for a BRD4-Targeting PROTAC with a Biotin-PEG12 Linker
| Parameter | Value | Description |
| Binding Affinity (Kd) to BRD4 | 50 nM | Determined by Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). |
| Binding Affinity (Kd) to VHL | 200 nM | Determined by ITC or SPR. |
| Ternary Complex Formation (α) | >1 | Cooperativity factor determined by biophysical methods. An α > 1 indicates positive cooperativity. |
| Cellular DC50 (24h treatment) | 25 nM | Concentration of PROTAC required to degrade 50% of target protein in cells after 24 hours. |
| Dmax | >90% | Maximum percentage of protein degradation achieved. |
Note: The data in Table 2 is representative and should be experimentally determined for any newly synthesized PROTAC.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
- 4. ijcrr.com [ijcrr.com]
- 5. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
Application Notes: A Detailed Protocol for Labeling Peptides with Biotin-PEG12-NHS Ester
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications in detection, purification, and immobilization. Biotin-PEG12-NHS ester is a specialized reagent designed for this purpose. It features an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on peptides (such as the N-terminus and lysine (B10760008) side chains) to form a stable amide bond.[1][2][3] The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled peptide, minimizes steric hindrance for subsequent biotin-streptavidin binding, and reduces the potential for aggregation.[1][3]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on how to effectively label peptides with this compound, including reaction setup, purification, quantification, and storage.
Quantitative Data Summary
The efficiency of the biotinylation reaction is dependent on several key parameters. The following table summarizes the recommended quantitative data for successful peptide labeling.
| Parameter | Recommended Value | Notes |
| Molar Ratio | 5- to 20-fold molar excess | A higher excess may be needed for dilute peptide solutions.[3] A 20-fold excess is a common starting point.[2][4] |
| Reaction pH | 7.0 - 9.0 | Optimal range for the reaction between the NHS ester and primary amines.[1][2][3] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the peptide for the labeling reagent and must be avoided.[2][4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds faster at room temperature. |
| Reaction Time | 30 - 60 minutes | At room temperature.[2][4] |
| 2 hours | On ice (4°C).[2][4] | |
| Solvent for Reagent | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use.[3][4] |
| Final Organic Solvent % | < 10% (v/v) | High concentrations of organic solvent can denature the peptide.[2] |
| Storage (Lyophilized) | -20°C to -80°C with desiccant | Can be stored for several years under these conditions.[5][6] |
| Storage (In Solution) | -20°C to -80°C in aliquots | Avoid repeated freeze-thaw cycles.[7][8][9] |
Experimental Protocols
Materials and Reagents
-
Peptide of interest (lyophilized)
-
This compound
-
Anhydrous (dry) Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification System: Desalting column (gel filtration), dialysis tubing, or affinity chromatography resin (e.g., streptavidin-agarose).[2][10]
-
Quantification Assay: HABA/Avidin kit or similar biotin quantitation method.[11][12]
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation
a. Peptide Solution:
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.[5]
-
Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[5]
-
Reconstitute the peptide in the Reaction Buffer (e.g., PBS, pH 7.4) to a known concentration (typically 1-10 mg/mL).
b. This compound Solution:
-
CRITICAL: The this compound is highly sensitive to moisture, which causes hydrolysis of the reactive NHS group.[2] Do not prepare stock solutions for storage.[2][4]
-
Allow the vial of this compound to warm to room temperature before opening.[3][4]
-
Immediately before starting the reaction, weigh the required amount of the reagent and dissolve it in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mM).
Biotinylation Reaction Procedure
-
Add the calculated volume of the freshly prepared this compound solution to the peptide solution. A 20-fold molar excess is a robust starting point.[2]
-
Mix gently by pipetting or vortexing briefly. Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.[2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][4]
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes. This step consumes any unreacted NHS ester.
Purification of Biotinylated Peptide
It is essential to remove unreacted biotin reagent, as it can interfere with downstream applications.
-
Gel Filtration/Desalting: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (like PBS) to separate the larger biotinylated peptide from the smaller, unreacted biotin reagent.[2]
-
Dialysis: For larger sample volumes, dialyze the reaction mixture against a large volume of buffer (e.g., 1L of PBS) with several buffer changes.
-
Affinity Chromatography: For purifying only successfully biotinylated peptides, streptavidin- or avidin-conjugated resins can be used.[10][13][14] Note that elution from these columns requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.
Quantification of Biotin Incorporation
To determine the efficiency of the labeling reaction, quantify the molar ratio of biotin to peptide.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating biotin incorporation.[11] In this assay, biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[11][12]
-
Mass Spectrometry: For precise characterization, techniques like MALDI-TOF or ESI-MS can confirm the mass shift corresponding to the addition of the Biotin-PEG12 moiety and can even identify the specific sites of modification.[15]
Storage of Biotinylated Peptide
-
Short-Term: Store peptide solutions at 4°C for up to a few weeks.[6][9]
-
Long-Term: For long-term storage, it is best to aliquot the purified biotinylated peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][7] Lyophilizing the purified peptide for storage at -80°C is the most stable option.[5][9] The biotin label itself is highly stable under frozen conditions.[7]
Visualizations
Caption: Workflow for peptide biotinylation using this compound.
Caption: Reaction of Biotin-PEG12-NHS with a peptide and its subsequent binding.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. lifetein.com [lifetein.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. sysy.com [sysy.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Biotin Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG12-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-NHS ester is a versatile reagent designed for the efficient and specific biotinylation of primary amines on cell surface proteins. This reagent is particularly well-suited for flow cytometry applications due to its high water solubility, long polyethylene (B3416737) glycol (PEG) spacer arm, and highly reactive N-hydroxysuccinimide (NHS) ester group. The hydrophilic PEG12 spacer minimizes protein aggregation, a common issue with more hydrophobic biotinylation reagents, and extends the biotin (B1667282) moiety from the protein surface, which improves its accessibility to streptavidin conjugates.[1][2][3][4] This results in robust and reproducible labeling of live cells for subsequent analysis by flow cytometry.
The NHS ester reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3] This covalent modification allows for the indirect detection of cell surface proteins using fluorescently-labeled streptavidin or avidin (B1170675) conjugates, providing a powerful tool for immunophenotyping, cell tracking, and receptor quantification.
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin.
-
PEG12 Spacer: A 12-unit polyethylene glycol chain that enhances water solubility and reduces steric hindrance.[1][3]
-
NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines at physiological pH.[1][3]
The reaction between the NHS ester and a primary amine on a cell surface protein is a nucleophilic acyl substitution, resulting in the formation of a covalent amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7-9.[1]
Key Advantages for Flow Cytometry
-
High Water Solubility: The PEG spacer imparts excellent water solubility, preventing aggregation of both the reagent and labeled cells.[1][3][4]
-
Reduced Steric Hindrance: The long PEG12 spacer arm projects the biotin molecule away from the cell surface, improving its accessibility for binding to bulky streptavidin-fluorophore conjugates.[3]
-
Minimal Impact on Cell Viability: The labeling process is gentle on cells, with studies showing that cell viability is not significantly affected.
-
Signal Amplification: Multiple biotin molecules can be conjugated to a single protein, and each streptavidin molecule has four biotin-binding sites, allowing for significant signal amplification.[5]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~941.1 g/mol | [6] |
| Spacer Arm Length | ~59 Å | |
| Purity | >90% | [7] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [6] |
| Storage | -20°C, protect from moisture | [6] |
Table 2: Expected Quantitative Outcomes in Flow Cytometry
| Parameter | Expected Outcome | Notes | Reference |
| Labeling Efficiency | >90% of cells labeled | Dependent on cell type and protein expression levels. | |
| Cell Viability | No significant change in viability up to 72 hours post-labeling | Assessed by methods such as ATP quantification or viability dyes (e.g., Propidium Iodide, 7-AAD). | |
| Fluorescence Intensity | Bright, unimodal fluorescence peak with low coefficient of variation (CV) | Dependent on the fluorophore conjugated to streptavidin, the level of biotinylation, and the expression level of the target proteins. | |
| Label Persistence | Labeling can persist for up to 120 hours | The number of biotin molecules per cell may decrease over time due to protein turnover and cell division. | [8] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation for Flow Cytometry
This protocol provides a general procedure for labeling cell surface proteins on suspended cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free (e.g., no Tris)
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or 50 mM Tris-HCl
-
Cells in suspension (1 x 10^6 to 1 x 10^7 cells/mL)
-
Fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE, Streptavidin-APC)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Prepare this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, dissolve 9.41 mg in 1 mL of solvent.
-
Note: The NHS ester is moisture-sensitive. Prepare the stock solution immediately before use. Do not store aqueous solutions of the reagent.
-
-
Cell Preparation:
-
Wash cells three times with ice-cold, amine-free PBS to remove any contaminating proteins from the culture medium.
-
Resuspend the cells in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type and application. A 20-fold molar excess of the biotin reagent to the estimated amount of surface protein is a common starting point.[9]
-
Incubate the reaction for 30 minutes at room temperature or 1 hour on ice. Incubation on ice can help to minimize the internalization of labeled proteins.[2]
-
-
Quench Reaction:
-
Add Quenching Buffer to the cell suspension to a final concentration of 100 mM glycine or 50 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Washing:
-
Wash the cells three times with ice-cold flow cytometry staining buffer to remove excess reagent and byproducts.
-
-
Staining with Fluorescent Streptavidin:
-
Resuspend the biotinylated cells in flow cytometry staining buffer.
-
Add the fluorescently-labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume for flow cytometry analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Protocol 2: Cell Viability Assessment Post-Biotinylation
Materials:
-
Biotinylated and control (unlabeled) cells
-
Cell viability reagent (e.g., 7-AAD, Propidium Iodide, or a luminescent ATP assay kit)
-
96-well plate (for luminescent assay) or flow cytometry tubes
Procedure using a viability dye for flow cytometry:
-
Following the biotinylation and washing steps (Protocol 1, steps 1-5), resuspend a small aliquot of both biotinylated and control cells in flow cytometry staining buffer.
-
Add the viability dye (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's instructions.
-
Incubate for 5-10 minutes on ice, protected from light.
-
Analyze immediately by flow cytometry. Compare the percentage of viable (dye-negative) cells in the biotinylated sample to the unlabeled control.
Mandatory Visualizations
Caption: Experimental workflow for cell surface biotinylation and flow cytometry analysis.
Caption: Reaction mechanism of this compound with a primary amine on a cell surface protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | 1. Inactive reagent due to moisture exposure. 2. Suboptimal reagent concentration. 3. Amine-containing buffers (Tris, glycine) in the reaction. 4. Insufficient incubation time. 5. Low expression of surface proteins. | 1. Use fresh, anhydrous DMSO/DMF for stock solution. Equilibrate reagent to room temperature before opening. 2. Titrate the this compound concentration. 3. Ensure all buffers used during biotinylation are amine-free. 4. Increase incubation time or perform the reaction at room temperature. 5. Use a positive control cell line known to have high surface protein expression. |
| High background | 1. Inadequate quenching of the reaction. 2. Insufficient washing. 3. Non-specific binding of streptavidin. 4. High concentration of streptavidin conjugate. | 1. Ensure the quenching step is performed for the full duration. 2. Increase the number and volume of washes after quenching and staining. 3. Include a blocking step with an appropriate serum or BSA before adding streptavidin. 4. Titrate the streptavidin conjugate to determine the optimal concentration. |
| High cell death | 1. Harsh cell handling (e.g., excessive centrifugation speed, vortexing). 2. High concentration of DMSO/DMF in the final reaction. 3. Contamination of buffers. | 1. Handle cells gently. Use lower centrifugation speeds. 2. Ensure the final concentration of the organic solvent is low (typically <1%). 3. Use sterile, endotoxin-free buffers. |
Conclusion
This compound is a highly effective reagent for the biotinylation of cell surface proteins for flow cytometry applications. Its unique properties, including high water solubility and a long PEG spacer, contribute to efficient and reproducible labeling with minimal impact on cell health. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can successfully utilize this reagent to achieve high-quality flow cytometry data for a wide range of biological investigations.
References
- 1. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting microspheres and cells to polyethylene glycol-modified biological surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC-Streptavidin and PE-Streptavidin: Essential options for fluorescent biotin detection | Immunostep Biotech [immunostep.com]
Isolating the Cellular Gatekeepers: A Guide to Cell Surface Protein Labeling and Enrichment Using Biotin-PEG12-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface proteins are integral to a multitude of physiological and pathological processes, including signal transduction, cell adhesion, and transport. Their external orientation makes them prime targets for therapeutic intervention and valuable biomarkers for disease diagnostics. The effective isolation and subsequent analysis of these proteins are therefore critical for advancing our understanding of cellular function and for the development of novel therapeutics. This document provides a detailed protocol for the selective biotinylation and enrichment of cell surface proteins using Biotin-PEG12-NHS ester, a membrane-impermeable reagent that ensures specific labeling of extracellular protein domains.
The this compound reagent features a N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., on lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and minimizes steric hindrance, facilitating the subsequent binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin resins for affinity purification.[2][5] The sulfonated version of the NHS ester (Sulfo-NHS) further ensures that the reagent is membrane-impermeable, restricting the biotinylation to proteins exposed on the cell surface.[4][6][7][8]
Principle of the Method
The workflow for isolating cell surface proteins using biotinylation involves a series of sequential steps:
-
Labeling: Live cells are incubated with this compound, which covalently attaches biotin to the extracellular domains of membrane proteins.
-
Quenching: The labeling reaction is terminated by adding an amine-containing buffer, such as glycine (B1666218) or Tris, to quench any unreacted NHS ester.[1][2]
-
Lysis: The cells are lysed using a mild detergent to solubilize the membrane proteins while preserving their biotin tags.
-
Enrichment: The biotinylated proteins are captured from the cell lysate using an affinity matrix, typically streptavidin- or NeutrAvidin-conjugated beads.[6][7][9]
-
Elution: The enriched cell surface proteins are eluted from the beads for downstream analysis, such as Western blotting or mass spectrometry.
Experimental Workflow
Materials and Reagents
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-250 mM.[2][3] | Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent condensation.[1][3] |
| Labeling Buffer | Ice-cold Phosphate Buffered Saline (PBS), pH 7.2-8.0. Crucially, this buffer must be free of primary amines. [2][3] | 4°C |
| Quenching Buffer | 100 mM Glycine or Tris in ice-cold PBS.[2] | 4°C |
| Lysis Buffer | RIPA buffer or other mild lysis buffer containing protease inhibitors. For example: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail. | 4°C |
| Wash Buffer | Lysis buffer without detergent or PBS containing a low concentration of detergent (e.g., 0.1% Tween-20). | 4°C |
| Elution Buffer | For cleavable biotin linkers (e.g., Sulfo-NHS-SS-Biotin): SDS-PAGE sample buffer containing 50 mM DTT.[6] For non-cleavable linkers, harsh conditions may be required (e.g., boiling in SDS-PAGE sample buffer). | Room Temperature |
Detailed Experimental Protocols
Protocol 1: Labeling of Adherent Cells
-
Cell Culture: Grow cells to 90-95% confluency in appropriate culture vessels (e.g., T75 flasks or 10 cm dishes).
-
Washing: Gently aspirate the culture medium. Wash the cells twice with 8-10 mL of ice-cold, amine-free PBS per T75 flask.[6] It is important to perform this step quickly to prevent cell detachment.[6]
-
Biotinylation: Prepare the biotinylation solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 0.25-0.5 mg/mL.[10] Add 10 mL of the biotinylation solution to each T75 flask, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the flasks on a rocking platform or orbital shaker with gentle agitation for 30 minutes at 4°C.[6]
-
Quenching: To stop the reaction, add 500 µL of Quenching Buffer to each flask and incubate for 5-15 minutes at 4°C with gentle agitation.[6][10]
-
Cell Harvesting: Discard the quenching solution. Wash the cells three times with ice-cold TBS. Scrape the cells in the presence of ice-cold TBS and transfer to a conical tube.[7]
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 3 minutes. Discard the supernatant. Wash the cell pellet once with TBS.[6] Proceed to the cell lysis and protein enrichment protocol.
Protocol 2: Labeling of Suspension Cells
-
Cell Counting: Count the cells and determine the cell viability. Use approximately 1 x 107 to 4 x 107 cells per labeling reaction.[6]
-
Washing: Pellet the cells by centrifugation at 300-500 x g for 3 minutes.[6][7] Discard the supernatant. Wash the cells twice with ice-cold, amine-free PBS, pelleting the cells between each wash.
-
Biotinylation: Resuspend the cell pellet in ice-cold PBS containing the desired concentration of this compound (typically at a cell concentration of ~25 x 106 cells/mL).[2]
-
Incubation: Incubate the cell suspension for 30 minutes at room temperature or 4°C with gentle mixing.[2] Incubation at 4°C is recommended to minimize internalization of the biotin reagent.[2]
-
Quenching: Add Quenching Buffer to the cell suspension and incubate for 10 minutes on ice.
-
Cell Pelleting: Pellet the cells by centrifugation at 300-500 x g for 3 minutes. Discard the supernatant. Wash the cell pellet three times with ice-cold TBS to remove excess biotin reagent and quenching buffer.[2] Proceed to the cell lysis and protein enrichment protocol.
Cell Lysis and Protein Enrichment
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer containing protease inhibitors.[6][7] Incubate on ice for 30 minutes, vortexing briefly at the beginning and end of the incubation.[7]
-
Lysate Clarification: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[7] Transfer the clarified supernatant to a new microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Binding to Beads: Add an appropriate amount of streptavidin or NeutrAvidin agarose (B213101) beads to the clarified lysate. Incubate overnight at 4°C on a rotating wheel.[11]
-
Washing the Beads: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack if using magnetic beads.[6] Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series can include:
-
Elution: After the final wash, add Elution Buffer to the beads. If using a cleavable biotin linker, incubate with DTT-containing buffer.[6][7] For non-cleavable linkers, boil the beads in SDS-PAGE sample buffer.
-
Sample Analysis: The eluted proteins are now ready for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
The success of cell surface protein enrichment can be quantified by comparing the number and types of proteins identified in the enriched fraction versus the total cell lysate.
Table 1: Representative Data from Cell Surface Proteomics Studies
| Cell Type | Biotinylation Reagent | Starting Cell Number | Number of Proteins Identified (Total) | Number of Plasma Membrane Proteins Identified | Percentage of Plasma Membrane Proteins | Reference |
| Various | Sulfo-NHS-SS-Biotin | 12 x 107 | 293 - 434 | 78 - 115 | 27 - 31% | [8] |
| Various | Sulfo-NHS-SS-Biotin | 3 x 107 | 1306 | 650 | 49% | [8] |
Note: The efficiency of enrichment can vary depending on the cell type, biotinylation conditions, and the sensitivity of the downstream analytical method.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low yield of biotinylated proteins | Inefficient labeling | Ensure the use of fresh, high-quality this compound. Confirm the labeling buffer is amine-free. Optimize the concentration of the biotin reagent and incubation time. |
| Steric hindrance or lack of primary amines | The target protein may have few accessible primary amines on its extracellular surface.[6] | |
| High background of intracellular proteins | Cell membrane damage | Handle cells gently during washing and labeling steps. Perform all steps at 4°C to maintain membrane integrity. |
| Membrane permeability of the biotin reagent | Use a sulfo-NHS ester version of the biotin reagent to ensure membrane impermeability.[6][7] | |
| Non-specific binding to beads | Inadequate washing | Increase the number of wash steps and the stringency of the wash buffers (e.g., higher salt concentration or different detergents). |
Signaling Pathway Diagram Example
The isolated cell surface proteins are often receptors involved in signaling pathways. The following is a generic example of a receptor tyrosine kinase (RTK) signaling pathway that could be investigated using this method.
Conclusion
The use of this compound for the selective labeling and isolation of cell surface proteins is a robust and widely applicable technique. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can effectively enrich this critical sub-proteome for a variety of downstream applications, ultimately contributing to a deeper understanding of cellular biology and the identification of novel therapeutic targets.
References
- 1. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. uab.edu [uab.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 9. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 10. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
Application Notes and Protocols for Biotin-PEG12-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction buffer conditions and protocols for using Biotin-PEG12-NHS ester in biotinylation experiments. The information is intended to help researchers achieve high efficiency and reproducibility in labeling proteins, antibodies, and other primary amine-containing macromolecules.
Introduction
This compound is a long-chain, PEGylated, amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amino groups (-NH2) on biomolecules to form stable amide bonds.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic, which helps to reduce aggregation of the labeled protein and provides steric accessibility for biotin-binding proteins like streptavidin.[2][3] This reagent is widely used in applications such as ELISA, Western blotting, immunohistochemistry, affinity purification, and cell surface labeling.[2]
The success of the biotinylation reaction is critically dependent on the reaction buffer conditions, particularly pH. The pH influences the nucleophilicity of the target amine and the stability of the NHS ester.[4][5]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1]
Caption: this compound reaction with a primary amine.
Quantitative Data Summary
The efficiency of the biotinylation reaction is a balance between the reactivity of the primary amines and the hydrolysis of the NHS ester. The following tables summarize key quantitative data related to this process.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[1][6] This table illustrates the increased rate of hydrolysis of the NHS ester at higher pH values, which is a critical consideration for optimizing reaction conditions.
Table 2: Recommended Reaction Buffer Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[1][4][7] |
| Buffer Type | Phosphate (B84403), Bicarbonate/Carbonate, HEPES, Borate | Must be free of primary amines.[1][7] |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester.[1][3] |
| Reagent Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The this compound should be dissolved in an organic solvent before being added to the aqueous reaction buffer.[2][4][7] |
| Molar Excess | 5- to 20-fold molar excess of this compound over the protein | This is a general starting point and should be optimized for each specific application.[2][5] For protein concentrations below 2 mg/mL, a higher excess may be needed.[8] |
| Reaction Time | 30 minutes to 2 hours at Room Temperature, or 2 hours to overnight at 4°C | The optimal time may vary depending on the specific reactants and desired degree of labeling.[3][5][7] |
| Quenching Agent | 1 M Tris-HCl or Glycine (final concentration of 50-100 mM) | Added to stop the reaction by consuming any unreacted NHS ester.[1][5] |
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins and other amine-containing molecules using this compound. It is recommended to perform small-scale trial reactions to optimize the conditions for each specific application.[5]
This protocol is suitable for labeling antibodies and other proteins in solution.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5[4][7]
-
Anhydrous DMF or DMSO[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Purification system (e.g., desalting column or dialysis equipment)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Reaction:
-
Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the biotin (B1667282) reagent over the protein.[2][5]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[9]
-
-
Quenching:
-
Purification:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Optimizing Biomolecule Labeling with Biotin-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and therapeutic development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and targeted drug delivery. The use of N-hydroxysuccinimide (NHS) esters provides a robust method for labeling biomolecules by forming stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][2][3][4]
This application note focuses on Biotin-PEG12-NHS ester, a labeling reagent that incorporates a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker offers significant advantages, including increased water solubility of the reagent and the resulting conjugate, which can reduce aggregation.[5][6] Furthermore, the long, flexible spacer arm minimizes steric hindrance, enhancing the accessibility of the biotin moiety for binding to streptavidin.[][8] This guide provides a detailed protocol for calculating the optimal molar excess of this compound and for performing the labeling reaction to achieve desired biotin incorporation levels.
Data Presentation: Recommended Molar Excess
The degree of biotinylation is a critical parameter that can influence the outcome of subsequent applications. It is primarily controlled by the molar ratio of the biotin reagent to the target biomolecule. The following table provides recommended starting molar excess ratios for labeling proteins and antibodies with this compound. It is important to note that the optimal ratio may need to be determined empirically for each specific application.
| Target Molecule Concentration | Recommended Molar Excess of this compound | Expected Degree of Labeling (Biotin/Protein Ratio) | Notes |
| 10 mg/mL | 12-fold to 20-fold | 4 - 8 | Higher protein concentrations generally require a lower molar excess to achieve sufficient labeling. |
| 2 mg/mL | 20-fold to 40-fold | 3 - 6 | More dilute protein solutions require a greater molar excess to drive the reaction efficiently.[9][10][11] |
| 1 mg/mL | 40-fold to 80-fold | 2 - 4 | At lower concentrations, the reaction kinetics are slower, necessitating a higher molar excess. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the biotinylation of a generic protein using this compound.
Materials
-
This compound
-
Protein or antibody to be labeled
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline - PBS)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer
Protocol
Step 1: Reagent Preparation
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the protein to be labeled in the Reaction Buffer at a known concentration (e.g., 2 mg/mL). Proteins in buffers containing primary amines (e.g., Tris) must be exchanged into an amine-free buffer.[9][12]
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[4][12]
Step 2: Calculation of Molar Excess
-
Calculate the moles of protein:
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
-
Determine the desired moles of this compound:
-
Moles of Biotin Reagent = Moles of Protein x Desired Molar Excess
-
-
Calculate the volume of this compound stock solution to add:
-
Volume of Biotin Stock (in L) = Moles of Biotin Reagent / Concentration of Biotin Stock (in mol/L)
-
Step 3: Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix the reaction gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[9][13] The optimal reaction time may vary depending on the protein and desired level of labeling.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any excess NHS ester.
Step 5: Purification of the Biotinylated Protein
-
Remove excess, non-reacted biotin reagent and reaction by-products by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial for the accuracy of downstream applications and for determining the degree of labeling.[14][15][16][17][18]
Step 6: Determination of Biotin Incorporation (Optional)
-
The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available in kit form.[10][19]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. tandfonline.com [tandfonline.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Biotin-PEG12-NHS Ester for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-NHS ester is a versatile reagent designed for the efficient biotinylation of proteins and other primary amine-containing molecules.[1][2][3] This reagent incorporates a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG12), which offers several advantages for studying protein-protein interactions. The PEG spacer enhances the water solubility of the labeled molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety for binding to streptavidin or avidin (B1170675).[1][2][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) in a pH range of 7-9 to form stable amide bonds.[1][2][5][6][7] This covalent labeling strategy is central to a variety of powerful techniques for elucidating the intricate networks of protein interactions that govern cellular processes.
The high-affinity interaction between biotin and streptavidin is exceptionally stable and resistant to extremes of pH, organic solvents, and denaturing agents, making it an ideal tool for affinity capture and detection applications.[1][2] Consequently, proteins labeled with this compound are instrumental in pull-down assays, surface plasmon resonance (SPR), and biolayer interferometry (BLI), enabling the identification of binding partners, characterization of binding kinetics, and screening for therapeutic modulators of protein interactions.[8][9]
Key Features and Applications
| Feature | Benefit | Primary Applications |
| NHS Ester Chemistry | Efficient and specific covalent labeling of primary amines on proteins.[1][2] | Protein biotinylation for subsequent interaction studies. |
| Biotin Moiety | High-affinity binding to streptavidin and avidin for robust capture and detection.[1][2] | Pull-down assays, SPR, BLI, ELISA, Western blotting.[2][8][9][10][11] |
| PEG12 Spacer | Long, hydrophilic spacer reduces steric hindrance, enhances solubility, and minimizes non-specific binding.[1][2][4] | Improved accessibility for streptavidin binding, leading to more reliable and sensitive assays. |
| Water-Solubility | Reagent and labeled proteins are soluble in aqueous buffers.[1][2] | Simplifies experimental procedures and reduces protein aggregation. |
Experimental Workflows and Protocols
Protein Biotinylation using this compound
This protocol outlines the general procedure for labeling a protein of interest with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette
-
Reaction tubes
Protocol:
-
Prepare the Protein Sample:
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][5]
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[12] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[5]
-
-
Perform the Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound solution to achieve a 5- to 20-fold molar excess relative to the protein.[1] The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][12][13]
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotin reagent using a desalting column or by dialyzing the sample against PBS.[12] This step is crucial to prevent interference in downstream applications.
-
-
Quantify Biotin Incorporation (Optional but Recommended):
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient labeling.[13] |
| Molar Excess of Biotin Reagent | 5-20 fold | The optimal ratio depends on the protein and desired degree of labeling.[1] |
| Reaction Buffer | Amine-free buffer, pH 7.2-8.0 | Buffers containing primary amines will compete with the labeling reaction.[1][5] |
| Incubation Time | 30-60 min at RT or 2 hours on ice | Longer incubation on ice may be preferable for sensitive proteins.[5][12][13] |
Application: Pull-Down Assay for Identifying Protein-Protein Interactions
Pull-down assays are an in vitro technique used to identify potential binding partners of a protein of interest (the "bait") from a complex mixture such as a cell lysate (the "prey").[15]
Protocol:
-
Immobilize the Bait Protein:
-
Incubate the biotinylated "bait" protein with streptavidin-coated magnetic or agarose (B213101) beads.
-
-
Prepare the Prey Lysate:
-
Prepare a cell lysate containing the potential "prey" proteins.
-
-
Binding:
-
Incubate the immobilized bait protein with the cell lysate to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Wash the beads several times with an appropriate wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait-prey complexes from the beads using an elution buffer (e.g., low pH buffer or a buffer containing a high concentration of free biotin).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting with an antibody against the suspected prey protein, or by mass spectrometry for the identification of unknown interacting partners.
-
| Parameter | Recommended Condition | Notes |
| Bead Type | Streptavidin-coated magnetic or agarose beads | Magnetic beads facilitate easier washing steps. |
| Incubation for Binding | 1-4 hours at 4°C | Gentle rotation is recommended. |
| Wash Buffer | TBS or PBS with a mild detergent (e.g., 0.1% Tween-20) | The stringency of the wash can be adjusted by varying the salt and detergent concentrations. |
| Elution Buffer | Low pH buffer (e.g., glycine-HCl, pH 2.8) or 2-5 mM Biotin in PBS | Low pH elution is harsh and may denature proteins. Competitive elution with biotin is milder. |
Application: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
SPR and BLI are label-free techniques that allow for the real-time monitoring of biomolecular interactions.[9] In this context, a biotinylated protein can be immobilized on a streptavidin-coated sensor surface to study its interaction with an analyte in solution.[8]
Protocol:
-
Immobilization:
-
Equilibrate the streptavidin-coated sensor chip/biosensor in the running buffer.
-
Inject the biotinylated protein (ligand) over the sensor surface to allow for its capture by the immobilized streptavidin.
-
-
Interaction Analysis:
-
Inject a series of concentrations of the analyte (binding partner) over the sensor surface to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the immobilized ligand.
-
-
Data Analysis:
-
The binding events are recorded in real-time as a sensorgram.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated by fitting the sensorgram data to a suitable binding model.
-
| Parameter | General Guideline | Notes |
| Ligand Immobilization Level | Varies depending on the system and interaction being studied. | Lower immobilization levels can minimize mass transport effects. |
| Analyte Concentration Range | Should span at least 10-fold above and below the expected KD. | A wide concentration range is necessary for accurate kinetic analysis. |
| Flow Rate (SPR) / Shaking Speed (BLI) | Optimized to minimize mass transport limitations. | Instrument-specific parameters should be considered. |
| Running Buffer | Typically PBS or HBS with a small amount of surfactant (e.g., 0.05% Tween-20). | Buffer composition can influence binding interactions. |
Drug Development Applications
The use of this compound extends into the realm of drug development.[4] Biotinylated proteins are valuable tools for:
-
Target Identification and Validation: Pull-down assays followed by mass spectrometry can identify novel protein targets for therapeutic intervention.[4]
-
High-Throughput Screening: SPR and BLI can be used to screen large libraries of small molecules or biologics for their ability to bind to a specific protein target.
-
Mechanism of Action Studies: Characterizing how a drug candidate modulates a specific protein-protein interaction.
-
Targeted Drug Delivery: The biotin-streptavidin interaction can be exploited for the targeted delivery of therapeutic agents to specific cells or tissues.[4]
Conclusion
This compound is a powerful and versatile tool for researchers studying protein-protein interactions. Its unique combination of a specific amine-reactive group, a high-affinity biotin tag, and a long, hydrophilic PEG spacer facilitates a wide range of applications, from the initial discovery of interaction partners to the detailed kinetic characterization of these interactions. The protocols and workflows described herein provide a foundation for the successful application of this reagent in both basic research and drug development endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. Buy this compound | 365441-71-0 [smolecule.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bio-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 8. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 10. Enhanced surface plasmon resonance immunosensing using a streptavidin–biotinylated protein complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. proteochem.com [proteochem.com]
- 14. sartorius.com [sartorius.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Application Notes: High-Efficiency Enzyme Immobilization using Biotin-PEG12-NHS Ester
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 365441-71-0 [smolecule.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Biotin-PEG12-NHS Ester in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique in biological research and diagnostics, renowned for its sensitivity and specificity in detecting and quantifying proteins and other macromolecules. The use of biotinylated reagents in conjunction with streptavidin- or avidin-conjugated enzymes is a widely adopted strategy to amplify the signal in ELISA, thereby enhancing the assay's sensitivity.[1] Biotin-PEG12-NHS ester is a specialized biotinylation reagent designed to covalently attach biotin (B1667282) to primary amines on proteins, such as antibodies, through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in ELISA.
Advantages of this compound in ELISA
The unique structure of this compound offers several advantages over conventional biotinylation reagents, leading to improved performance in ELISA applications.
-
Increased Water Solubility: The long, hydrophilic PEG12 spacer arm imparts greater water solubility to the biotinylated molecule, which is particularly beneficial for antibodies that are prone to aggregation when labeled with more hydrophobic reagents.[2] This improved solubility helps to maintain the biological activity of the labeled protein.
-
Reduced Steric Hindrance: The extended spacer arm (approximately 56 Å) physically separates the biotin molecule from the surface of the labeled protein.[4] This separation minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the larger streptavidin or avidin (B1170675) molecules, which is crucial for signal amplification in ELISA.
-
Controlled and Efficient Labeling: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) in a pH-dependent manner, forming stable amide bonds.[2] The degree of biotinylation can be controlled by adjusting the molar ratio of the this compound to the protein.[4]
-
Signal Amplification: Each streptavidin molecule has four high-affinity binding sites for biotin.[1] By labeling a detection antibody with multiple biotin molecules, a single antibody can recruit multiple streptavidin-enzyme conjugates, leading to a significant amplification of the signal and increased assay sensitivity.[1][2] This allows for the detection of low-abundance proteins.[1]
Product Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 941.09 g/mol | [5] |
| CAS Number | 365441-71-0 | [5] |
| Spacer Arm Length | 56 Å | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3] |
| Target Moiety | Primary Amines (-NH2) | [2] |
| Storage | Store desiccated at -20°C | [4] |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound
This protocol describes the general procedure for labeling an antibody with this compound. The optimal molar ratio of the biotinylation reagent to the antibody should be determined empirically for each specific antibody and application.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for purification of the biotinylated antibody
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100mM glycine)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to biotinylation.[2]
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO. For example, dissolve 2.5 mg of this compound in approximately 265 µL of solvent.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the biotin reagent to the antibody is recommended for protein solutions >2 mg/mL.[4]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. For example, add Tris-HCl or glycine (B1666218) to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted this compound and reaction by-products using a desalting column or by dialysis against PBS.[7]
-
-
Quantification and Storage:
-
Determine the protein concentration of the purified biotinylated antibody using a standard protein assay (e.g., BCA assay).
-
The degree of biotinylation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7]
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage, with the addition of a cryoprotectant if necessary.
-
Optimization of Biotinylation Molar Ratio:
The molar ratio of this compound to the antibody is a critical parameter that affects the degree of labeling and, consequently, the performance of the biotinylated antibody in an ELISA. The following table provides an illustrative example of how different molar ratios can impact biotin incorporation and the resulting ELISA signal. Optimal ratios should be determined experimentally.
| Molar Ratio (Biotin:Antibody) | Expected Degree of Biotinylation (Biotins/Antibody) | Illustrative ELISA Signal | Illustrative Signal-to-Noise Ratio |
| 5:1 | 2-4 | Moderate | Good |
| 10:1 | 4-8 | High | Excellent |
| 20:1 | 8-12 | Very High | Optimal |
| 50:1 | >12 | High | May decrease due to high background |
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines the steps for a typical sandwich ELISA using a capture antibody, the sample containing the antigen, a this compound labeled detection antibody, and a streptavidin-enzyme conjugate for signal detection.
Materials:
-
ELISA microplate
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample and standards
-
Biotinylated detection antibody (prepared as in Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase) or other streptavidin-enzyme conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate or other appropriate substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
References
- 1. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 6. anticaeviae.com [anticaeviae.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Troubleshooting & Optimization
troubleshooting low biotinylation efficiency with Biotin-PEG12-NHS ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low biotinylation efficiency using Biotin-PEG12-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylating my protein with this compound?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.0 and 9.0.[1][2][3][4][5][6][7] A common and effective pH for this reaction is 7.2-8.0, often achieved using a phosphate-buffered saline (PBS) solution.[8] At a pH below 7.0, the primary amines on your protein are more likely to be protonated (-NH3+), making them less reactive and leading to low conjugation efficiency.[8] Conversely, at a pH above 8.5, the hydrolysis of the this compound increases significantly, which reduces the amount of reagent available to react with your protein.[1][8][9]
Q2: Which buffers should I avoid in my biotinylation reaction?
A2: It is crucial to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the this compound.[2][3][5][10] Commonly used buffers to avoid include Tris and glycine (B1666218).[2][3][5][10] If your protein is in one of these buffers, you must perform a buffer exchange into an amine-free buffer like PBS before starting the biotinylation reaction.[2][3][5][10][11]
Q3: My this compound reagent may have gone bad. How can I check its reactivity?
A3: The NHS ester group is highly susceptible to hydrolysis, which renders the reagent inactive.[2][3][4][5][12][13] To minimize hydrolysis, always store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[2][5][12][13] A simple qualitative test to check the reactivity of your NHS ester reagent involves measuring the absorbance of a solution of the reagent before and after intentional hydrolysis with a mild base (e.g., 0.5-1.0 N NaOH).[12] A significant increase in absorbance at 260-280 nm after hydrolysis indicates that the reagent was active.[12]
Q4: How do I stop the biotinylation reaction?
A4: To stop, or "quench," the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[4][6] A final concentration of around 100mM of glycine or Tris is often effective.[2][6] These primary amines will react with any remaining unreacted this compound, preventing further modification of your target molecule.
Q5: How can I determine the efficiency of my biotinylation reaction?
A5: The efficiency of biotinylation can be quantified by determining the molar ratio of biotin (B1667282) to your protein. The most common method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][11][14][15][16][17] This colorimetric assay is based on the displacement of HABA from avidin (B1170675) by biotin, which leads to a measurable decrease in absorbance at 500 nm.[5][11][14][15][16][17] More sensitive fluorescence-based methods are also available.[14][15][16]
Troubleshooting Guide
Below are common issues encountered during biotinylation with this compound and their potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Perform a buffer exchange of your protein into an amine-free buffer such as PBS before the reaction.[2][3][5][10] |
| Hydrolyzed/inactive this compound. | Use a fresh vial of the reagent. Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[2][5][12][13] Consider testing the reagent's activity. | |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.0 and 9.0.[1][2][3][4][5][6][7] | |
| Insufficient molar excess of the biotinylation reagent. | Increase the molar ratio of this compound to your protein. A 5- to 20-fold molar excess is a good starting point for protein concentrations greater than 2 mg/mL.[2] | |
| Low protein concentration. | For dilute protein solutions, a greater molar excess of the biotin reagent is needed to achieve the same level of incorporation.[3] | |
| Protein Precipitation or Aggregation | High degree of biotinylation. | Reduce the molar excess of the biotinylation reagent or decrease the reaction time or temperature.[3] |
| Use of an organic solvent (e.g., DMSO, DMF) to dissolve the biotin reagent. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%.[5] | |
| Inconsistent Results Between Experiments | Variability in reagent preparation. | Prepare the this compound solution immediately before each use, as it is susceptible to hydrolysis in aqueous solutions.[2][3][5][11][17] Do not store reconstituted reagent.[3][5][17] |
| Incomplete removal of unreacted biotin. | Ensure thorough removal of excess, unreacted biotin reagent by dialysis or using a desalting column after the reaction is complete.[5][11] This is critical for accurate quantification with methods like the HABA assay.[11][17] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
-
Prepare the Protein Sample:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
If necessary, perform a buffer exchange via dialysis or a desalting column.
-
The protein concentration should ideally be >1 mg/mL for efficient labeling.[10]
-
-
Prepare the this compound Solution:
-
Perform the Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound solution to achieve the desired molar excess (a 20-fold excess is a common starting point).[11]
-
Add the calculated volume of the biotin reagent to your protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2][5][11]
-
-
Quench the Reaction:
-
Purify the Biotinylated Protein:
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare the HABA/Avidin Solution:
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving avidin and HABA in PBS.[17]
-
-
Measure the Absorbance of the HABA/Avidin Solution:
-
Add the Biotinylated Protein:
-
Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution.
-
Mix well and incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
-
Measure the Final Absorbance:
-
Calculate the Degree of Biotinylation:
-
The change in absorbance is proportional to the amount of biotin in your sample. Use the molar extinction coefficient of the HABA-avidin complex and the concentration of your protein to calculate the moles of biotin per mole of protein.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Biotin Quantitation Kits | Thermo Fisher Scientific - TR [thermofisher.com]
- 15. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. mesoscale.com [mesoscale.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Biotin-PEG12-NHS Ester to Protein Molar Ratio
Welcome to the technical support center for optimizing your protein biotinylation experiments using Biotin-PEG12-NHS ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve consistent and optimal labeling of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to proteins and other molecules containing primary amines (-NH2).[1] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm is long and hydrophilic, which helps to reduce steric hindrance associated with the binding of avidin (B1170675) or streptavidin and can decrease aggregation of the labeled protein.[1][3]
Q2: What is the recommended starting molar ratio of this compound to protein?
The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of biotinylation. A common starting point is a 5- to 20-fold molar excess of the this compound over the protein for protein solutions with a concentration greater than 2 mg/mL.[1][3] For more dilute protein solutions, a greater molar excess may be required to achieve the same level of labeling.[1][2] It is always recommended to perform a titration experiment to empirically determine the optimal ratio for your specific application.[4]
Q3: What are the critical parameters that influence the biotinylation reaction?
Several factors can significantly impact the efficiency of the biotinylation reaction:
-
Molar Ratio: This directly controls the extent of biotin incorporation.[1][5]
-
pH: The reaction is most efficient at a pH between 7 and 9.[1][6][7] A common choice is a phosphate-buffered saline (PBS) at pH 7.2-8.0.[2]
-
Reaction Buffer: It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][6]
-
Temperature and Incubation Time: The reaction can be performed at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[2]
-
Reagent Stability: this compound is moisture-sensitive and can hydrolyze in aqueous solutions.[2][8] It is essential to equilibrate the reagent to room temperature before opening and to prepare solutions immediately before use.[2][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | 1. Inactive Biotin Reagent: The NHS ester has hydrolyzed due to moisture.[8][9] | 1. Use a fresh vial of this compound. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[2][8] You can test the reactivity of the NHS ester using a hydrolysis assay.[8][10] |
| 2. Competing Amines in Buffer: Your buffer (e.g., Tris, glycine) contains primary amines that are reacting with the NHS ester.[2][6] | 2. Perform a buffer exchange into an amine-free buffer like PBS before the reaction.[2] | |
| 3. Suboptimal pH: The reaction pH is too low (below 7), leading to protonated and unreactive primary amines.[11] | 3. Ensure your reaction buffer is within the optimal pH range of 7-9.[1][6][7] | |
| 4. Insufficient Molar Ratio: The amount of biotin reagent is too low for your protein concentration. | 4. Increase the molar excess of the this compound. For dilute protein solutions, a higher excess is necessary.[2] | |
| Protein Precipitation/Aggregation | 1. Over-biotinylation: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation.[12] | 1. Reduce the molar ratio of the biotin reagent to the protein. Perform a titration to find the optimal ratio that maintains protein solubility and function. |
| 2. Unsuitable Buffer Conditions: The buffer composition or pH is not optimal for your protein's stability. | 2. Ensure the buffer conditions are suitable for your specific protein. Consider adding stabilizers if compatible with the biotinylation reaction. | |
| 3. High Protein Concentration: The protein concentration is too high, promoting aggregation during the labeling process.[12] | 3. Perform the reaction at a lower protein concentration. | |
| Loss of Protein Activity | 1. Modification of Critical Residues: Biotinylation of lysine residues within the active site or binding interface of the protein.[12] | 1. Reduce the molar ratio of the biotin reagent to minimize the extent of labeling.[12] Consider alternative biotinylation chemistries that target other functional groups if the primary amines are critical for activity. |
| 2. Denaturation: The reaction conditions (e.g., pH, temperature, organic solvent) have denatured the protein. | 2. Optimize the reaction conditions to be milder (e.g., lower temperature, shorter incubation time). Ensure the concentration of the organic solvent (like DMSO or DMF) used to dissolve the biotin reagent is kept to a minimum (typically <10%).[2] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization of the molar ratio is recommended for each specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)[12]
-
Desalting column or dialysis cassette for buffer exchange[2]
Procedure:
-
Buffer Exchange (if necessary): If your protein solution contains primary amines, perform a buffer exchange into an amine-free buffer like PBS.[2]
-
Equilibrate Reagents: Allow the vial of this compound to come to room temperature before opening.[2]
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
Calculate Reagent Volume: Determine the volume of the biotin reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold) for your protein amount.
-
Reaction: Add the calculated volume of the biotin reagent stock solution to your protein solution while gently mixing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2]
-
Quench Reaction: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[12]
-
Remove Excess Biotin: Remove unreacted biotin reagent by using a desalting column or by dialysis against a suitable buffer.[2][13]
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[13][14]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).[13]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.[13]
-
Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein using the provided formulas, which take into account the extinction coefficients of the HABA-avidin complex and the protein concentration.[13][14]
Protocol 3: Assessment of Biotinylation by Streptavidin Gel-Shift Assay
This assay provides a qualitative or semi-quantitative assessment of biotinylation by observing a shift in the molecular weight of the protein upon binding to streptavidin.[15][16]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein (negative control)
-
Streptavidin
-
SDS-PAGE gels and running buffer
-
Coomassie stain or other protein stain
Procedure:
-
Sample Preparation: Prepare three samples:
-
Biotinylated protein
-
Biotinylated protein + Streptavidin (at a molar excess)
-
Non-biotinylated protein + Streptavidin
-
-
Incubation: Incubate the samples at room temperature for a short period (e.g., 15-30 minutes) to allow for binding.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel.
-
Staining and Analysis: Stain the gel with Coomassie blue. A successful biotinylation will result in a higher molecular weight band (a "shift") in the lane containing the biotinylated protein and streptavidin, as compared to the biotinylated protein alone. The unbiotinylated control should not show a significant shift.[15][16] The disappearance or reduction in the intensity of the original protein band can be used to estimate the extent of biotinylation.[17]
Data Presentation
Table 1: Recommended Starting Molar Ratios of this compound to Protein
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotins/Protein) | Reference |
| > 2 mg/mL | 5:1 to 20:1 | Varies (empirically determined) | [1][3] |
| 1-10 mg/mL (e.g., IgG) | 20:1 | 4-6 | [2] |
| Dilute Solutions (< 2 mg/mL) | > 20:1 | Varies (requires higher excess) | [1][2] |
Table 2: Key Reaction Parameters for Biotinylation
| Parameter | Recommended Condition | Rationale | Reference |
| pH | 7.0 - 9.0 | Optimal for reaction with primary amines.[1][6][7] | [1][6][7] |
| Buffer | Amine-free (e.g., PBS) | Prevents competition for the NHS ester.[2][6] | [2][6] |
| Temperature | Room Temperature or 4°C (on ice) | Controls reaction rate. | [2] |
| Incubation Time | 30-60 min (RT) or 2 hours (4°C) | Sufficient time for the reaction to proceed. | [2] |
| Solvent for Biotin Reagent | Anhydrous DMSO or DMF | Solubilizes the NHS ester. | [2] |
Visualizations
Caption: Workflow for protein biotinylation with this compound.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. store.sangon.com [store.sangon.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fishersci.ie [fishersci.ie]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Excess Biotin-PEG12-NHS Ester
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Biotin-PEG12-NHS ester after a protein or antibody labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound?
Excess, unreacted biotinylation reagent can interfere with downstream applications.[1] Free biotin (B1667282) will compete with biotinylated proteins for binding sites on streptavidin or avidin (B1170675) affinity resins, beads, or sensors, leading to low signal, high background, and inaccurate quantification.[1][2] Complete removal of free biotin is essential for reliable results in assays like ELISA, Western blotting, immunoprecipitation, and pull-down assays.[2][3]
Q2: What are the primary methods for removing excess biotinylation reagent?
The most common and effective methods for removing small molecules like this compound from macromolecular samples such as proteins are dialysis, size exclusion chromatography (also known as gel filtration or desalting), and affinity purification.[4][5][6]
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on your sample volume, protein concentration, and the required purity for your downstream application.
-
Dialysis: Ideal for larger sample volumes (>100 µL) and when thorough buffer exchange is needed.[2][7] It is effective but can be time-consuming (often performed overnight).[2]
-
Size Exclusion / Desalting Columns (Spin or Gravity-Flow): Best for rapid cleanup of small to medium sample volumes (20 µL to 2.5 mL).[4][8][9] These columns provide a quick way to separate the larger biotinylated protein from the smaller, unreacted biotin reagent.[10][11]
-
Affinity Purification: This method uses streptavidin or avidin-coated beads to specifically capture biotinylated molecules, followed by washing to remove all other components, including free biotin.[7] Elution can sometimes require harsh, denaturing conditions.[7]
Q4: Should I quench the labeling reaction before purification?
Yes, quenching the reaction is a recommended step.[4] It deactivates the NHS ester, preventing any further, unintended labeling of your protein or other molecules in your buffer. Quenching is typically done by adding a small-molecule primary amine, such as Tris or glycine, which reacts with and consumes the remaining NHS esters.[4][12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biotinylation Efficiency | 1. Amine Contaminants: Buffers containing primary amines (e.g., Tris, glycine) competed with the target protein for the NHS ester.[12][14] 2. Incorrect pH: The reaction pH was too low. NHS ester reactions are most efficient at a pH of 7.2 to 8.5.[12][15] 3. Hydrolyzed Reagent: The this compound was exposed to moisture, causing the NHS ester to hydrolyze and become non-reactive.[3][14] 4. Low Protein Concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the desired labeling level.[14][16] | 1. Buffer Exchange: Before labeling, perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like PBS.[3][14] 2. Adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[12] 3. Proper Reagent Handling: Equilibrate the reagent vial to room temperature before opening to prevent condensation.[3][14] Dissolve the reagent in a dry organic solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.[3][14] 4. Optimize Molar Ratio: For dilute protein solutions (<2 mg/mL), increase the molar excess of the biotin reagent.[3] Consider starting with a 20-fold molar excess.[4][14] |
| Protein Precipitation After Labeling | 1. Over-Biotinylation: Excessive modification of lysine (B10760008) residues can alter the protein's isoelectric point and solubility, leading to aggregation.[17][18][19] 2. Solvent Effects: If the biotin reagent was dissolved in a high concentration of organic solvent, it might have denatured the protein. | 1. Reduce Molar Ratio: Lower the molar excess of the biotin reagent used in the reaction to reduce the degree of labeling.[19] 2. Adjust pH Post-Reaction: After quenching, adding a buffer like 1M Tris (pH 9.0) can sometimes help resuspend the precipitated protein by shifting the pH away from its new isoelectric point.[18] 3. Limit Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[14] |
| Residual Free Biotin After Purification | 1. Insufficient Dialysis: The dialysis time was too short, or the volume/number of buffer changes was inadequate. 2. Incorrect Column Choice/Use: The desalting column's molecular weight cut-off (MWCO) was too high, or the column was not equilibrated properly. | 1. Extend Dialysis: Dialyze for a longer period (overnight is recommended) and perform at least three changes of a large volume of dialysis buffer (at least 200 times the sample volume).[2][6] 2. Select Appropriate Column: Use a desalting column with a low MWCO (e.g., 7 kDa) suitable for separating small molecules from your protein. Ensure the column is fully equilibrated with the desired buffer before loading the sample.[4] |
Experimental Protocols & Workflows
Biotinylation and Purification Workflow
The overall process involves labeling the protein, stopping the reaction, and then purifying the conjugate.
Quenching the NHS Ester Reaction
Quenching stops the labeling reaction by providing an excess of primary amines that consume any remaining reactive this compound.
Protocol 1: Removal of Excess Biotin by Dialysis
This method is suitable for sample volumes greater than 100 µL and is effective for thorough removal of contaminants.[6][7]
-
Prepare Dialysis Device: Select a dialysis cassette or tubing with a Molecular Weight Cut-Off (MWCO) appropriate for your protein (e.g., 10 kDa MWCO for a >30 kDa protein). Hydrate the membrane according to the manufacturer's instructions.[4]
-
Load Sample: Carefully inject your quenched biotinylation reaction mixture into the dialysis device and seal it.
-
Perform Dialysis: Submerge the device in a beaker containing chilled (4°C) dialysis buffer (e.g., PBS). The buffer volume should be at least 200-500 times your sample volume.[6]
-
Stir: Place the beaker on a stir plate and stir gently at 4°C.
-
Change Buffer: Dialyze for at least 2 hours, then change the buffer.[6] For optimal results, perform two more buffer changes over a period of 12-24 hours.[2][6]
-
Recover Sample: After the final dialysis period, carefully remove the purified protein solution from the device.
Protocol 2: Removal of Excess Biotin by Size Exclusion Spin Column
This method is ideal for the rapid cleanup of small sample volumes (typically 20-100 µL).[8][9]
-
Prepare Column: Select a spin column with an appropriate MWCO (e.g., 7 kDa). Prepare the column according to the manufacturer's protocol. This usually involves twisting off the bottom closure, removing the storage buffer by centrifugation (e.g., 1,500 x g for 1-2 minutes), and placing the column into a new collection tube.[7]
-
Equilibrate Column: Add your desired exchange buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load Sample: Slowly apply the quenched biotinylation reaction mixture to the center of the packed resin bed.
-
Elute Protein: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).[7]
-
Collect Sample: The purified, biotinylated protein will be in the collection tube. The smaller, unreacted biotin reagent is retained in the column resin.[7]
References
- 1. bioclone.net [bioclone.net]
- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotinylated proteins purification from free biotin - Protein and Proteomics [protocol-online.org]
- 10. itwreagents.com [itwreagents.com]
- 11. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Quenching Unreacted Biotin-PEG12-NHS Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the quenching of unreacted Biotin-PEG12-NHS ester in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench the unreacted this compound?
A1: Quenching is a critical step to stop the biotinylation reaction. Failure to neutralize the unreacted this compound can lead to the non-specific labeling of primary amines on other molecules in subsequent steps of your experiment. This can result in high background signals and false-positive results in downstream applications such as immunoassays or affinity purification.[1]
Q2: What are the most common reagents used to quench NHS ester reactions?
A2: The most common quenching reagents are molecules containing primary amines that competitively react with the NHS ester. These include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), and ethanolamine.[2][3][4] These reagents effectively cap any remaining reactive NHS esters.
Q3: Can I use my protein buffer to quench the reaction?
A3: Only if your buffer contains primary amines and is compatible with your downstream application. Buffers such as Tris-buffered saline (TBS) can act as quenching buffers.[2][3][5] However, common buffers like phosphate-buffered saline (PBS) do not have quenching capabilities.[1]
Q4: How does pH affect the quenching process?
A4: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[2][6][7] Quenching with amine-containing buffers is typically performed within this pH range. Alternatively, the NHS ester bond is susceptible to hydrolysis, which is accelerated at a higher pH. Increasing the pH to 8.6 or higher can also serve as a quenching method by promoting the hydrolysis of the unreacted ester.[4]
Q5: What is the recommended concentration for quenching reagents?
A5: The concentration of the quenching reagent should be sufficient to outcompete any remaining primary amines on your target molecule. Generally, a final concentration of 20-100 mM of the quenching reagent is effective. For example, a common practice is to wash cells with a solution containing 100 mM glycine to quench the reaction.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete quenching of unreacted this compound leading to non-specific labeling. | Ensure the quenching step is performed for a sufficient duration (e.g., 15-30 minutes). Increase the concentration of the quenching reagent (e.g., from 20 mM to 50-100 mM). Confirm the pH of your quenching buffer is within the optimal range (pH 7-9) for the amine-quencher reaction. |
| Low signal or poor biotinylation efficiency | The quenching reagent was added prematurely or was a component of the reaction buffer. | Ensure your reaction buffer is free of primary amines (e.g., use PBS or HEPES buffer instead of Tris buffer).[2][3] Add the quenching reagent only after the intended biotinylation reaction time has elapsed. |
| Variability between experiments | Inconsistent quenching time or reagent concentration. Hydrolysis of the this compound stock solution. | Standardize the quenching protocol by using a consistent incubation time and concentration of the quenching reagent. Ensure the this compound is dissolved in a dry, water-miscible organic solvent like DMSO or DMF and used immediately.[2][6] Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes the recommended conditions for commonly used quenching reagents for NHS ester reactions.
| Quenching Reagent | Typical Final Concentration | Recommended pH | Incubation Time | Notes |
| Tris | 20-100 mM | 7.2 - 8.0 | 15 - 30 minutes | A common component of biological buffers, can be used to stop the reaction.[2][3] |
| Glycine | 50-100 mM | 7.0 - 8.0 | 15 - 30 minutes | A simple and effective quenching agent.[3][6][8] |
| Ethanolamine | 20-50 mM | 7.5 - 9.0 | 15 - 30 minutes | Another effective primary amine for quenching. |
| Hydroxylamine | 10-50 mM | 8.5 | 15 - 60 minutes | Can also be used to reverse O-acylation side reactions.[9] |
| pH-mediated Hydrolysis | N/A | > 8.6 | ~10 minutes (half-life) | An alternative to amine-based quenching, results in unmodified carboxyl groups.[4] |
Experimental Protocols
Protocol: Quenching of Unreacted this compound
This protocol provides a general procedure for quenching a biotinylation reaction. Optimization may be required for specific applications.
Materials:
-
Biotinylation reaction mixture containing your target molecule and this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.4.
-
Reaction Buffer: Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0.
Procedure:
-
Perform Biotinylation: Incubate your target molecule with this compound in an amine-free reaction buffer for the desired time (e.g., 30 minutes to 2 hours at room temperature or on ice).[6]
-
Prepare Quenching Reagent: During the incubation, prepare your chosen quenching buffer. For example, a 1 M stock of Tris-HCl at pH 7.5.
-
Add Quenching Reagent: Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction volume for a final concentration of 20 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Proceed to remove the quenched this compound and byproducts through dialysis or gel filtration.[5]
Visualizations
Experimental Workflow: Biotinylation and Quenching
Caption: Workflow for biotinylation and quenching of unreacted NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Buy this compound | 365441-71-0 [smolecule.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blots with Biotinylated Proteins
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with high background when working with biotinylated proteins in Western blot applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Western blot using biotinylated proteins?
High background in biotin-based Western blots can obscure your protein of interest and lead to inaccurate results. The most frequent causes include:
-
Endogenous Biotin (B1667282): Many cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases), which are detected by streptavidin or avidin (B1170675) conjugates, leading to non-specific bands.[1][2][3]
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary antibody, biotinylated secondary antibody, or the streptavidin/avidin-conjugate.[4][5]
-
Inappropriate Blocking Agent: Using non-fat dry milk as a blocking agent is a common error, as it contains endogenous biotin that can bind to the streptavidin-conjugate, causing high background.[4][6][7][8][9][10][11][12]
-
Suboptimal Antibody or Streptavidin Concentration: Using excessively high concentrations of the primary antibody, biotinylated secondary antibody, or streptavidin-conjugate can lead to increased non-specific binding.[5][7][13]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies and streptavidin-conjugate, resulting in a dirty blot.[4][14]
-
Contamination: Contaminated buffers or equipment can introduce particles that lead to a speckled or patchy background.[4][12]
Q2: I'm seeing multiple non-specific bands at specific molecular weights. What could be the cause?
The presence of distinct, non-specific bands, often around 72-75 kDa and 150 kDa, is a strong indicator of endogenous biotin-containing proteins within your sample.[2] These proteins are naturally present in many cell types and will be detected by the streptavidin/avidin-conjugate. To confirm this, you can run a control lane where the primary and biotinylated secondary antibodies are omitted, and the blot is incubated only with the streptavidin-conjugate.[1][15] If the bands still appear, they are due to endogenous biotin.
Q3: How can I prevent the detection of endogenous biotin?
To eliminate background from endogenous biotin, you can perform an avidin/streptavidin blocking step before incubating with your biotinylated antibody.[16][17] This involves sequentially incubating the membrane with avidin and then with free biotin to block all endogenous biotin and any non-specific binding sites on the avidin molecule.
Q4: What is the best blocking agent to use for a biotin-based Western blot?
Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST) is the recommended blocking agent.[9][18] Avoid using non-fat dry milk because it contains endogenous biotin.[6][7][8][9][10][11][12]
Q5: My background is patchy or uneven. What are the likely causes?
A patchy or blotchy background can be caused by several factors:
-
Uneven wetting of the membrane: Ensure the membrane is fully submerged and evenly wetted in all solutions.[4][19]
-
Inadequate agitation: Gentle, consistent agitation during all incubation and washing steps is crucial for uniform processing.[19]
-
Membrane drying out: Never allow the membrane to dry out at any stage of the procedure.[4][19]
-
Contaminated buffers or equipment: Use freshly prepared, filtered buffers and clean incubation trays.[4][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background in your Western blot experiments.
Step 1: Identify the Pattern of High Background
| Background Pattern | Potential Cause(s) | Suggested First Action |
| Uniformly high background | Inadequate blocking, excessive antibody/streptavidin concentration, insufficient washing, or overexposure. | Optimize blocking conditions and antibody/streptavidin concentrations. |
| Speckled or spotty background | Aggregates in blocking buffer or antibody solutions, or contaminated buffers/equipment. | Filter all buffers and antibody solutions. |
| Specific, non-target bands | Endogenous biotin-containing proteins or cross-reactivity of the primary/secondary antibody. | Perform a streptavidin-only control; consider endogenous biotin blocking. |
| Patchy or uneven background | Uneven wetting of the membrane, poor agitation, or membrane drying out. | Ensure proper membrane handling and agitation. |
Step 2: Systematic Troubleshooting Workflow
This workflow will guide you through a series of checks and optimizations to reduce background noise.
Experimental Protocols
Protocol 1: Standard Western Blot for Biotinylated Proteins
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane.
-
Membrane Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with vigorous agitation.[4]
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST, followed by a final wash in TBS (without Tween-20) for 5 minutes.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Protocol 2: Endogenous Biotin Blocking
This protocol should be performed after the protein transfer and before the standard membrane blocking (Protocol 1, Step 2).
-
Initial Block: Block the membrane as usual with a protein-based blocker like 5% BSA in TBST for at least 1 hour.[16]
-
Streptavidin Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[16]
-
Biotin Incubation:
-
Final Washing: Wash the membrane three times for 10 minutes each with wash buffer.[16]
-
Proceed with Standard Protocol: Continue with the standard Western blot protocol starting from the primary antibody incubation step.
Signaling Pathways and Relationships
The following diagram illustrates the potential interactions leading to high background in a biotin-based Western blot.
References
- 1. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. news-medical.net [news-medical.net]
- 13. sinobiological.com [sinobiological.com]
- 14. Troubleshooting - Novatein Biosciences [novateinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. news-medical.net [news-medical.net]
- 18. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 19. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Biotin-PEG12-NHS Ester Conjugates & Non-Specific Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG12-NHS ester conjugates. Our aim is to help you overcome challenges related to non-specific binding and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a biotinylation reagent that incorporates a 12-unit polyethylene (B3416737) glycol (PEG) spacer arm.[1] The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3] Key features include:
-
Extended Spacer Arm: The long PEG12 spacer helps to minimize steric hindrance, providing better access for streptavidin or avidin (B1170675) to bind to the biotin (B1667282) moiety.[4]
-
Increased Solubility: The hydrophilic PEG spacer imparts water solubility to the biotinylated molecule, which can reduce aggregation of labeled proteins like antibodies.[3][5]
-
Amine-Reactivity: The NHS ester efficiently reacts with primary amino groups at a pH range of 7-9.[2][3]
Q2: What is the optimal pH for reacting this compound with my protein?
The optimal pH range for the reaction of an NHS ester with primary amines is between 7.0 and 8.5.[6] Within this range, the primary amines are sufficiently deprotonated to be nucleophilic and attack the NHS ester. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the biotinylation reagent.[2][7]
Q3: How can I determine the degree of biotinylation of my protein?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the molar ratio of biotin to protein.[8][9][10] This assay is based on the displacement of the HABA dye from an avidin-HABA complex by the biotin in your sample, leading to a decrease in absorbance at 500 nm which is proportional to the amount of biotin present.[8][10] It's important to remove any non-reacted biotin before performing this assay.[8][10]
Q4: Why am I observing high background or non-specific binding in my assay?
High background can stem from several factors:
-
Excessive Biotinylation: Over-labeling your protein can lead to aggregation and non-specific binding.[11]
-
Non-Specific Binding of Detection Reagents: The streptavidin-enzyme conjugate may bind non-specifically to the plate or other proteins.
-
Endogenous Biotin: Many tissues and cells, such as those from the liver, kidney, and spleen, contain endogenous biotin which can be detected by streptavidin-based systems.[12][13]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid phase (e.g., ELISA plate or Western blot membrane) is a frequent cause of high background.[14]
-
Contaminated Reagents: Using blocking buffers containing biotin (e.g., some preparations of BSA or non-fat dry milk) can lead to high background.[15]
Troubleshooting Guides
High Background in ELISA
| Potential Cause | Recommended Action | Supporting Data/Protocol |
| Inadequate Washing | Increase the number of wash steps. Incorporate a 30-second soak time between washes to more effectively remove unbound reagents.[16][17] | See Detailed Protocol for a Sandwich ELISA. |
| Suboptimal Blocking | Optimize the blocking buffer. Try different blocking agents such as 1-3% Bovine Serum Albumin (BSA) or use a commercial blocking buffer. Ensure the blocking buffer is free of biotin.[15][18][19] | See Table 1: Recommended Blocking Buffer Compositions. |
| Concentration of Detection Reagents is Too High | Titrate the concentrations of the biotinylated detection antibody and the streptavidin-HRP conjugate to find the optimal balance between signal and background.[20] | Perform a checkerboard titration to determine optimal concentrations. |
| Presence of Endogenous Biotin | If working with cell lysates or tissue homogenates, perform an endogenous biotin blocking step prior to adding the biotinylated antibody.[12][13][21] | See Protocol for Blocking Endogenous Biotin. |
| Cross-reactivity of Antibodies | Ensure that the secondary antibody does not cross-react with the capture antibody or other components in the sample. Use pre-adsorbed secondary antibodies if necessary. | Review antibody datasheets for cross-reactivity information. |
Non-Specific Binding in Western Blotting
| Potential Cause | Recommended Action | Supporting Data/Protocol |
| Inefficient Blocking | Increase the blocking time and/or the concentration of the blocking agent. Consider using 5% non-fat dry milk or 1-5% BSA in TBST.[11][22] Note: Avoid milk-based blockers in biotin-avidin systems due to potential biotin contamination.[15] | See Table 1: Recommended Blocking Buffer Compositions. |
| High Antibody Concentration | Reduce the concentration of the primary biotinylated antibody and/or the streptavidin-HRP conjugate. High concentrations can lead to non-specific binding to the membrane. | Perform a titration to determine the optimal antibody dilution. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST) to help reduce background.[23] | Perform at least three washes of 5-10 minutes each. |
| Endogenous Biotin in Samples | For tissue or cell lysates rich in biotin, perform an endogenous biotin blocking step after transferring proteins to the membrane.[21] | See Protocol for Blocking Endogenous Biotin. |
| Membrane Drying | Ensure the membrane does not dry out at any point during the procedure, as this can cause high background. | Keep the membrane moist in buffer at all times. |
Data Presentation
Table 1: Recommended Blocking Buffer Compositions
| Application | Blocking Agent | Concentration | Buffer | Notes |
| ELISA | Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | PBST or TBST | A common starting point for many ELISA applications.[18][19] |
| Normal Serum | 1 - 5% (v/v) | PBS or TBS | Use serum from the same species as the secondary antibody.[22] | |
| Commercial Blockers | As per manufacturer | Provided Buffer | Often optimized for low background and high signal-to-noise ratio. | |
| Western Blotting | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | TBST | A good general blocking agent.[22] |
| Non-Fat Dry Milk | 5% (w/v) | TBST | Cost-effective, but avoid with biotin-avidin systems due to potential biotin contamination.[15] | |
| Fish Gelatin | 0.5 - 2% (w/v) | TBST | Does not cross-react with mammalian antibodies but may contain endogenous biotin.[15] |
Table 2: Recommended Molar Excess for Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin-PEG-NHS Ester | Expected Degree of Labeling (Biotin:Protein) |
| > 2 mg/mL | 5 - 20-fold | 3 - 5 (General Protein) / 8 - 12 (IgG)[24] |
| 1 - 10 mg/mL | 20-fold | 4 - 6 (IgG)[2][5] |
| < 2 mg/mL | ≥ 20-fold | Varies, requires optimization[24][25] |
| 50-200 µg of antibody | 50-fold | 1 - 5 (IgG)[26] |
Experimental Protocols
Detailed Protocol for a Sandwich ELISA with Biotin-Streptavidin Detection
This protocol provides a general guideline for a sandwich ELISA using a biotinylated detection antibody.[27][28]
-
Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[28]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBST or TBST) per well.
-
-
Blocking:
-
Add 300 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of streptavidin-HRP, diluted to an optimized concentration in blocking buffer, to each well.
-
Incubate for 20-60 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Protocol for Blocking Endogenous Biotin
This procedure should be performed on tissue sections or cells prior to incubation with the biotinylated primary antibody.[13][21][30]
-
Avidin Incubation:
-
Washing:
-
Briefly rinse the sample with PBS.
-
-
Biotin Incubation:
-
Final Washing:
-
Rinse the sample with PBS.
-
-
Proceed with Staining:
-
Continue with the primary biotinylated antibody incubation step of your protocol.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: General workflow for protein biotinylation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. anaspec.com [anaspec.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 14. mdpi.com [mdpi.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 17. novateinbio.com [novateinbio.com]
- 18. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 19. corning.com [corning.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. interchim.fr [interchim.fr]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. acebiolab.com [acebiolab.com]
- 29. ELISA Protocols | Antibodies.com [antibodies.com]
- 30. abcam.com [abcam.com]
impact of buffer composition on Biotin-PEG12-NHS ester reaction
Welcome to the technical support center for Biotin-PEG12-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your biotinylation experiments and troubleshooting common issues related to buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent.[2][3] At a pH below 7.2, the primary amine target is protonated, rendering it less nucleophilic and thus less reactive, which can lead to low conjugation yield.[2][4][5] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine, thereby reducing the efficiency of biotinylation.[1][2][3][6][7] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3][8]
Q2: Which buffers are recommended for this compound conjugations?
A2: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[2][3][8] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used; however, this will slow down the reaction rate and may require longer incubation times.[9]
Q3: Are there any buffers I should absolutely avoid?
A3: Yes. You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][10] These buffers will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of undesired byproducts.[1][2][10][11][12] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[1][2][13]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A4: Many non-sulfonated NHS esters, including some biotin-PEG derivatives, have poor water solubility.[6][13][14] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][3][8][13][14] It is crucial to use high-quality, anhydrous, and amine-free DMF, as impurities can interfere with the reaction.[2][3] The final concentration of the organic solvent in the reaction mixture should be minimized, typically between 0.5% and 10%.[6][7]
Q5: How does temperature affect the reaction?
A5: NHS ester conjugations are typically performed at room temperature or at 4°C.[1][15] The reaction is faster at room temperature. However, for sensitive proteins, performing the reaction at 4°C can be beneficial as it also slows the rate of hydrolysis of the NHS ester.[1]
Q6: Can the this compound react with other amino acids besides lysine (B10760008)?
A6: While highly selective for primary amines (N-terminus and lysine residues), NHS esters can exhibit reactivity with other nucleophilic amino acid side chains under certain conditions.[4][16] Side reactions have been reported with serine, threonine, and tyrosine, although this O-acylation is generally much slower than the reaction with primary amines and the resulting ester bond is less stable.[4][16] Cysteine and histidine can also react.[16] Lowering the reaction pH towards 7.5 can disfavor reactions with hydroxyl groups.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Hydrolyzed NHS Ester: The reagent may have been compromised by moisture.[4] | Store the this compound properly with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation.[10][11][12][17] Prepare the NHS ester solution immediately before use.[10][11] |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[2][4] | Verify the pH of your buffer. Adjust to pH 8.3 for optimal reaction, or to 7.4 for pH-sensitive molecules, and increase the reaction time.[3][9] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[1][2][18] | Perform a buffer exchange to a non-amine-containing buffer such as PBS, HEPES, or bicarbonate.[10][11][18] | |
| Low Protein Concentration: The rate of hydrolysis can outcompete the bimolecular conjugation reaction at low protein concentrations.[1][6][7] | Increase the concentration of the protein in the reaction mixture. A concentration of 2-10 mg/mL is often recommended.[2] | |
| Poor Reproducibility / Inconsistent Results | Inconsistent Reagent Handling: Variable storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments. | Aliquot the this compound upon receipt to minimize freeze-thaw cycles and exposure to moisture.[4] Always allow the reagent to warm to room temperature before opening.[12][17] |
| pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[2][3][8] | Use a more concentrated buffer to maintain a stable pH throughout the reaction, especially for large-scale labeling.[2][3][8] Monitor the pH during the reaction. | |
| Variable Reaction Times/Temperatures: Inconsistent incubation times and temperatures will affect the extent of labeling.[4] | Standardize your protocol with consistent incubation times and temperatures for all experiments. | |
| Protein Precipitation After Biotinylation | Over-modification of the Protein: Excessive labeling of lysine residues can alter the protein's charge and structure, leading to aggregation.[18][19] | Reduce the molar excess of the this compound in the reaction.[12] Optimize the reagent-to-protein molar ratio to achieve the desired degree of labeling.[12] |
| Change in Isoelectric Point (pI): Modification of amines can significantly alter the pI of the protein, causing it to precipitate if the buffer pH is close to the new pI. | After the reaction, consider adjusting the pH of the solution. Adding a small amount of 1M Tris (pH 9.0) can sometimes help to resuspend the biotinylated protein.[18] |
Data and Protocols
Impact of pH on NHS Ester Stability
The stability of the NHS ester is critical for successful biotinylation. The primary competing reaction is hydrolysis, which is highly dependent on the pH of the buffer.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1][6][7] |
| 8.6 | 4°C | 10 minutes[1][6][7] |
This data illustrates the importance of carefully controlling the pH to balance the reactivity of the target amine with the stability of the NHS ester.
General Protocol for Protein Biotinylation with this compound
-
Buffer Preparation: Prepare a suitable non-amine-containing buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3.[2][3][8]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[10][11]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[2][3][8][11] Do not prepare stock solutions for long-term storage in aqueous buffers.[10][11]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[12] Gently mix and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[11][17]
-
Quenching (Optional): To stop the reaction, add a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis or gel filtration (desalting column).[8][9]
Visual Guides
Caption: A typical experimental workflow for biotinylating a protein with this compound.
Caption: The competing reactions of aminolysis and hydrolysis in an NHS ester reaction.
Caption: A troubleshooting decision tree for low biotinylation efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. covachem.com [covachem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. neb.com [neb.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. vectorlabs.com [vectorlabs.com]
Biotin-PEG12-NHS ester solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG12-NHS ester.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound. This guide offers solutions to common problems to ensure successful experiments.
Issue: Precipitate observed in the stock solution or reaction mixture.
Possible Causes and Solutions:
-
Low Solubility in Aqueous Buffers: Biotin (B1667282) itself is poorly soluble in water. While the PEG linker enhances water solubility, high concentrations of this compound can still precipitate in aqueous solutions.[1]
-
Solution: Prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it in your aqueous reaction buffer.[2][3] The final concentration of the organic solvent in the reaction should be minimized (typically <10%) to avoid affecting protein stability.
-
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous environments, which increases with higher pH.[4][5][6] The hydrolyzed product is less soluble and no longer reactive with primary amines.[6]
-
Temperature Effects: Low temperatures can decrease the solubility of the reagent.
-
Solution: If precipitation occurs upon storage at -20°C or -80°C, gently warm the solution and use sonication to aid dissolution.[9]
-
Solubility Data Summary
For optimal results, it is crucial to select the appropriate solvent for this compound. The following table summarizes its solubility in commonly used solvents.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (106.26 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO for best results.[9][10] |
| N,N-Dimethylformamide (DMF) | Soluble | A dry, water-miscible organic solvent suitable for preparing stock solutions.[2] |
| Water / Aqueous Buffers | Sparingly soluble | The PEG linker improves solubility compared to non-PEGylated biotin, but high concentrations can lead to precipitation.[1][3] |
| DMSO:PBS (pH 7.2) (1:1) | Approx. 0.5 mg/mL | For direct aqueous application, first dissolve in DMSO then dilute with the aqueous buffer.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.66 mM) | Yields a clear solution.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.66 mM) | Yields a clear solution.[9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2][4][5]
-
Add anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 100 mg/mL in DMSO).[2][9]
-
Vortex or sonicate the solution until the reagent is completely dissolved.[9] If precipitation is observed, gentle heating can also be applied.[9]
-
Store the stock solution in a moisture-free environment at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[2][9] Under proper storage conditions, the stock solution in anhydrous solvent is stable for up to three months.[2]
Protocol 2: Biotinylation of Proteins in an Aqueous Buffer
-
Prepare your protein solution in an amine-free buffer at a pH of 7.0-8.5.[1][11] Buffers like phosphate-buffered saline (PBS) are suitable. Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the labeling reaction.[2][8][12]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess for your reaction.
-
Add the calculated volume of the stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is low (e.g., <10%) to prevent protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]
-
Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) or by proceeding to a purification step like dialysis or desalting to remove excess biotin reagent.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: While the PEG12 linker significantly improves the water solubility of the biotin molecule, the overall compound can still have limited solubility in aqueous solutions, especially at higher concentrations.[1] For this reason, it is recommended to first dissolve the reagent in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2][3]
Q2: What is the optimal pH for reacting this compound with my protein?
A2: The optimal pH range for the reaction of an NHS ester with a primary amine (like the side chain of a lysine (B10760008) residue) is between 7.0 and 8.5.[1][11] At a pH below 7.0, the primary amines are more likely to be protonated and thus less reactive.[11] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which will reduce the efficiency of your labeling reaction.[11][13]
Q3: How should I store my this compound?
A3: The solid form of this compound should be stored at -20°C, protected from moisture, and with a desiccant.[14][15] Stock solutions prepared in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture contamination.[2][9] It is not recommended to store the reagent in aqueous solutions for extended periods due to the hydrolysis of the NHS ester.[3]
Q4: Can I reuse a stock solution of this compound that has been frozen and thawed multiple times?
A4: To ensure the highest reactivity of the NHS ester, it is best to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Each time the stock solution is thawed, there is a risk of moisture being introduced, which can lead to hydrolysis and a decrease in the reagent's effectiveness.
Q5: What are the signs that my this compound has degraded?
A5: The primary mode of degradation for this compound is the hydrolysis of the NHS ester group. This will result in a decreased efficiency of your biotinylation reaction. If you observe lower than expected labeling, it is possible that your reagent has been compromised by moisture.[4][5] You can test the reactivity of NHS esters by comparing the absorbance at 260 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs strongly at this wavelength.[4][12]
Factors Affecting NHS Ester Stability and Reactivity
Caption: Factors influencing the stability and reactivity of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. precisepeg.com [precisepeg.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Averting Biotin Contamination in Experiments
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent biotin-related contamination and interference in a variety of experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is biotin (B1667282) and why is it a concern in laboratory experiments?
A1: Biotin, also known as Vitamin B7, is a naturally occurring coenzyme essential for various metabolic processes.[1][2] In laboratory settings, its high-affinity interaction with streptavidin and avidin (B1170675) is widely exploited for signal amplification in detection systems like ELISA, Western blotting, and immunohistochemistry (IHC).[3] However, this same property becomes a significant concern when unintended biotin is present, leading to high background signals and inaccurate results.[2]
Q2: What are the primary sources of biotin contamination in an experiment?
A2: Biotin contamination can arise from several sources:
-
Endogenous Biotin: Many tissues, particularly the liver, kidney, brain, and adipose tissue, contain naturally high levels of biotin that can be recognized by streptavidin-based detection systems.[4][5][6]
-
Cell Culture Media and Supplements: Many commercially available cell culture media, and supplements like fetal bovine serum (FBS) and milk-based blockers, contain significant amounts of biotin.[2][7][8]
-
Exogenous Biotin from Samples: In clinical research, samples from patients taking high-dose biotin supplements (for conditions like multiple sclerosis or for cosmetic purposes) can contain elevated biotin levels that interfere with immunoassays.[9][10][11]
-
Residual Free Biotin: After a biotinylation reaction to label a protein or antibody, residual, unconjugated biotin can remain in the solution if not properly removed.[12][13]
Q3: How does biotin interference affect different types of immunoassays?
A3: Biotin interference can lead to either falsely high or falsely low results depending on the assay format:[11][14]
-
Competitive Immunoassays: In this format, free biotin from a sample competes with the biotinylated analyte for binding sites on streptavidin-coated surfaces. This leads to a decreased signal, which is incorrectly interpreted as a high concentration of the analyte, resulting in a falsely elevated result.[11][15]
-
Sandwich (Non-competitive) Immunoassays: Here, excess free biotin saturates the streptavidin-coated solid phase, preventing the biotinylated antibody-analyte complex from binding. This leads to a reduced signal, resulting in a falsely low or false-negative result.[10][11]
Q4: I am observing high background staining in my IHC/ICC experiment. Could this be due to endogenous biotin?
A4: Yes, high background staining is a classic sign of endogenous biotin interference, especially when using streptavidin-biotin-based detection systems.[2][5] This is particularly common in tissues like the kidney and liver.[5] To confirm this, you can run a control slide where you omit the primary antibody but apply the biotinylated secondary antibody and the streptavidin-enzyme conjugate. If you still observe staining, it is likely due to endogenous biotin.[2][5]
Troubleshooting Guides
Issue 1: High Background in Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Potential Cause: Endogenous biotin in the tissue or cells is being detected by the streptavidin-conjugate.
Solution Workflow:
Detailed Steps:
-
Perform an Avidin/Biotin Block: This is a critical step before applying your primary antibody. It involves sequentially incubating your tissue with avidin and then with biotin to block all endogenous biotin binding sites.[2][6]
-
Optimize Blocking Buffers: Avoid using milk-based blockers as they can contain endogenous biotin.[2] A high-quality, IHC-grade Bovine Serum Albumin (BSA) is a recommended alternative.
-
Switch to a Biotin-Free Detection System: If background persists, consider using a polymer-based detection system. These systems do not rely on the biotin-streptavidin interaction and can offer increased sensitivity with lower background.[2]
Issue 2: Inconsistent or Unexpected Results in ELISA/Immunoassays
Potential Cause: Free biotin in the sample (from supplements or cell culture media) is interfering with the assay mechanics.
Solution Workflow:
Detailed Steps:
-
Review Sample Origin:
-
Clinical Samples: For human or animal samples, inquire about the subject's use of high-dose biotin supplements.[9] If biotin use is confirmed, recommend a washout period before collecting a new sample. The required time can range from 8 to 72 hours, depending on the dose.[9]
-
Cell Culture Samples: Review the formulation of your cell culture medium and supplements.[8] If they contain biotin, consider adapting your cells to a biotin-free medium formulation prior to the experiment.[16]
-
-
Sample Pre-treatment: Use commercially available streptavidin-coated microparticles or biotin depletion kits to remove free biotin from the sample before performing the immunoassay.[11][17]
-
Use an Alternative Platform: If possible, re-run the sample on an instrument or with an assay that does not use biotin-streptavidin technology.[18][19]
Issue 3: High Background After Biotinylating a Molecule
Potential Cause: Incomplete removal of excess, unconjugated biotin after the labeling reaction.
Solution: Re-purify the biotinylated molecule using a more stringent method.
| Purification Method | Principle | Recommended For | Key Considerations |
| Dialysis | Size-based separation using a semi-permeable membrane. | Large sample volumes (>100 µL).[12] | Requires a large volume of buffer and significant time (overnight). Ensure the Molecular Weight Cut-Off (MWCO) is appropriate.[12][20] |
| Spin Columns / Size Exclusion Chromatography | Resin separates molecules based on size. | Rapid cleanup of various sample volumes. | Fast and efficient. Select a column with the correct MWCO to retain your protein while allowing free biotin to pass through.[21] |
| Streptavidin-Coated Magnetic Beads | Affinity capture of free biotin. | Low volume samples or high-throughput applications.[13] | Very rapid (can be under 10 minutes) and efficient for specifically removing free biotin.[13] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking for Tissue Sections
This protocol is performed after deparaffinization, rehydration, and antigen retrieval, but before the primary antibody incubation step.
-
Wash slides 3 times in TBS (Tris-Buffered Saline).
-
Incubate the sections with an Avidin solution (e.g., from a commercial blocking kit) for 10-15 minutes at room temperature in a humidified chamber.[22]
-
Gently rinse the slides with TBS.
-
Incubate the sections with a Biotin solution for 10-15 minutes at room temperature in a humidified chamber. This step is crucial to saturate the biotin-binding sites on the avidin applied in the previous step.[5]
-
Wash slides 3 times in TBS.
-
Proceed with your standard blocking step (e.g., with normal serum or BSA) and primary antibody incubation.[22]
Protocol 2: Removal of Free Biotin Using Spin Columns
This protocol is for purifying a biotinylated protein/antibody after a labeling reaction.
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Apply your sample containing the biotinylated molecule and excess free biotin to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's specified speed and time.
-
The purified, biotinylated protein will be collected in the eluate, while the small, unconjugated biotin molecules are retained in the column resin.[21]
-
(Optional) Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to ensure the labeling reaction was successful.[23][24]
Signaling Pathways and Experimental Workflows
Biotin Interference in Immunoassays
The following diagrams illustrate how excess free biotin interferes with the two major types of immunoassays that utilize the biotin-streptavidin system.
References
- 1. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 2. benchchem.com [benchchem.com]
- 3. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 6. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Biotin in Cell Culture [sigmaaldrich.com]
- 9. stjames.ie [stjames.ie]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. bioclone.net [bioclone.net]
- 14. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of avidin to prepare biotin-free culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. Best practices in mitigating the risk of biotin interference with laboratory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. abcam.com [abcam.com]
Streptavidin Blotting Technical Support Center
Welcome to the technical support center for streptavidin blotting. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind streptavidin blotting?
Streptavidin blotting is a highly sensitive detection method used in Western blotting and other immunoassays. It relies on the exceptionally strong and specific interaction between streptavidin and biotin (B1667282) (Vitamin B7). In a typical workflow, a biotinylated primary or secondary antibody is used to probe the target protein on a membrane. Subsequently, streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), is added. This enzyme-conjugated streptavidin binds to the biotinylated antibody, and upon the addition of a suitable substrate, generates a detectable signal (e.g., chemiluminescence or colorimetric).[1][2]
Q2: Why am I seeing high background on my streptavidin blot?
High background can obscure your protein of interest and is a common issue in streptavidin blotting. The primary causes include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies and streptavidin to the membrane.[3][4]
-
Excessive Antibody or Streptavidin-HRP Concentration: Using too high a concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-HRP can lead to increased non-specific binding.[5][6]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies and streptavidin-HRP, resulting in a noisy background.[3][6]
-
Endogenous Biotin: Some cell lysates and tissues naturally contain biotinylated proteins, which can be detected by streptavidin-HRP, leading to non-specific bands.[2]
-
Contaminated Reagents or Equipment: Bacterial contamination in buffers or dirty equipment can also contribute to high background.[7]
-
Use of Milk as a Blocking Agent: Non-fat dry milk contains endogenous biotin and should be avoided when using a streptavidin-based detection system.[7]
Q3: My blot shows a weak or no signal. What could be the problem?
A weak or absent signal can be frustrating. Here are some potential causes:
-
Inefficient Protein Transfer: The target protein may not have been effectively transferred from the gel to the membrane.
-
Low Protein Abundance: The target protein may be present in very low amounts in your sample.[8]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective detection.[5][9]
-
Inactive Streptavidin-HRP or Substrate: The streptavidin-HRP conjugate or the detection substrate may have lost activity due to improper storage or expiration.[5]
-
Presence of Sodium Azide (B81097): Sodium azide is an inhibitor of HRP and should not be present in buffers used with HRP-conjugated streptavidin.[5]
-
Over-Washing: Excessive washing can strip the antibody from the target protein.[9]
Q4: I am observing non-specific bands on my blot. What is the cause?
Non-specific bands can complicate data interpretation. The common culprits are:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the sample.[10]
-
Protein Degradation: If your sample has degraded, you may see multiple bands at lower molecular weights than your target protein.[11]
-
Endogenous Biotinylated Proteins: As mentioned earlier, naturally biotinylated proteins in your sample can be detected by streptavidin-HRP.[2]
-
High Antibody Concentration: High concentrations of the primary antibody can lead to binding to proteins other than the target.[6][11]
-
Insufficient Blocking: Incomplete blocking can lead to the random binding of antibodies to the membrane.[4]
Troubleshooting Guides
This section provides a more in-depth look at troubleshooting specific issues.
Issue 1: High Background
Symptoms: The entire membrane appears dark or has a grainy appearance, making it difficult to distinguish specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking buffer by trying different agents like 3-5% Bovine Serum Albumin (BSA) in TBST or a commercial blocking buffer.[12] |
| High Antibody/Streptavidin Concentration | Titrate your primary and biotinylated secondary antibodies to determine the optimal dilution. A common starting dilution for streptavidin-HRP is 1:5,000 to 1:15,000.[13] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 3-5 washes of 5-10 minutes each with TBST.[3][14] Ensure the volume of wash buffer is sufficient to completely cover the membrane. |
| Endogenous Biotin | If you suspect endogenous biotin, consider using an avidin/biotin blocking step before primary antibody incubation.[1] Alternatively, use a non-biotin-based detection system. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers, and filter them if necessary. |
| Milk as Blocking Agent | Avoid using non-fat dry milk as a blocking agent due to its biotin content. Use BSA or a commercial biotin-free blocking buffer instead.[5][7] |
Issue 2: Weak or No Signal
Symptoms: Faint bands or a completely blank membrane after detection.
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the protein's molecular weight. For high molecular weight proteins, consider adding a low concentration of SDS (0.05-0.1%) to the transfer buffer. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[8] If the protein is known to be of low abundance, consider an enrichment step like immunoprecipitation prior to Western blotting. |
| Suboptimal Antibody Concentration | Increase the concentration of the primary or secondary antibody. Perform a dot blot to confirm that the antibodies are active.[5] |
| Inactive Reagents | Ensure that the streptavidin-HRP and the chemiluminescent substrate are stored correctly and are not expired. Test the activity of the substrate by adding a small amount of HRP directly to it. |
| Sodium Azide Inhibition | Ensure that none of your buffers contain sodium azide, as it inhibits HRP activity.[5] |
| Over-Washing | Reduce the number or duration of wash steps. Avoid using harsh detergents in the wash buffer. |
Issue 3: Non-Specific Bands
Symptoms: The presence of extra, unwanted bands in addition to the band of interest.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a more specific primary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.[7] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[11] |
| Endogenous Biotinylated Proteins | Perform an avidin/biotin blocking step prior to primary antibody incubation.[1] Run a control lane with lysate that has not been subjected to biotinylation to identify endogenous biotinylated proteins. |
| High Primary Antibody Concentration | Decrease the concentration of the primary antibody.[6][11] |
| Insufficient Blocking | Optimize the blocking step as described in the "High Background" section. |
Experimental Protocols
Standard Streptavidin-HRP Western Blot Protocol
-
SDS-PAGE and Protein Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane according to standard protocols.
-
Membrane Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
-
Primary Antibody Incubation:
-
Dilute your biotinylated primary antibody in 1% BSA in TBST. The optimal dilution should be determined empirically.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
-
Streptavidin-HRP Incubation:
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Cell Surface Protein Biotinylation Protocol
This protocol is for labeling cell surface proteins prior to lysis and Western blotting.
-
Cell Preparation: Grow cells to the desired confluency in a culture dish.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual media.
-
Biotinylation:
-
Quenching:
-
Stop the biotinylation reaction by washing the cells three times for 5 minutes each with a quenching solution (e.g., 100 mM glycine (B1666218) in PBS).[18]
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Proceed to Western Blotting: The cell lysate containing biotinylated surface proteins is now ready for SDS-PAGE and streptavidin blotting.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Loading (Cell Lysate) | 10-50 µg per lane | The optimal amount may vary depending on the abundance of the target protein. |
| Blocking Buffer | 3-5% BSA in TBST | Avoid milk-based blockers.[15][12] |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | |
| Primary Antibody Dilution | Empirically determined | Start with the manufacturer's recommended dilution and perform a titration. |
| Streptavidin-HRP Dilution | 1:2,000 - 1:50,000 | The optimal dilution depends on the specific conjugate and desired signal intensity.[14][19] |
| Streptavidin-HRP Incubation | 1 hour at room temperature | |
| Wash Buffer | TBST (0.1% Tween-20) | [3] |
| Washing Steps | 3-5 washes, 5-15 minutes each | [3][14] |
Visualizations
Caption: Standard workflow for a streptavidin-HRP western blot.
Caption: Troubleshooting logic for high background in streptavidin blots.
Caption: Troubleshooting logic for weak or no signal in streptavidin blots.
References
- 1. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. clyte.tech [clyte.tech]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. biossusa.com [biossusa.com]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. arp1.com [arp1.com]
- 12. bosterbio.com [bosterbio.com]
- 13. fortislife.com [fortislife.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. novopro.cn [novopro.cn]
- 17. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 18. Cell surface biotinylation [protocols.io]
- 19. tools.thermofisher.com [tools.thermofisher.com]
optimizing incubation time for Biotin-PEG12-NHS ester labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG12-NHS ester for labeling proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my this compound labeling reaction?
A1: The optimal incubation time depends on several factors, including the concentration of your protein, the molar excess of the biotin (B1667282) reagent, the reaction temperature, and the pH of the buffer. A good starting point is 30-60 minutes at room temperature or 2 hours on ice.[1][2][3][4][5] For dilute protein solutions (< 2 mg/mL), a longer incubation time or a higher molar excess of the biotin reagent may be necessary to achieve the desired degree of labeling.[1][3] Optimization is key, and it is recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the ideal time for your specific application.
Q2: What is the recommended buffer for the labeling reaction?
A2: The recommended buffer is a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS).[1][2] Buffers containing primary amines, like Tris or glycine (B1666218), should be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[2][5][6] If your protein is in a buffer containing primary amines, it is essential to perform a buffer exchange into a suitable buffer like PBS before starting the biotinylation reaction.[2][7]
Q3: How much this compound should I use?
A3: A common starting point is a 5- to 20-fold molar excess of this compound to your protein.[1][3] The optimal molar ratio depends on the number of available primary amines on your target molecule and the desired degree of biotinylation. For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 biotin molecules per antibody.[2] It is advisable to test a range of molar ratios to find the optimal condition for your specific experiment.[4]
Q4: How should I prepare and store the this compound?
A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2][8] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[2][8][9] It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][2][10] Do not prepare large stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[2][5][7] Any unused reconstituted reagent should be discarded.[2][5]
Q5: How can I stop the labeling reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[4] These primary amines will react with any excess NHS ester, effectively stopping the labeling reaction. Following quenching, unreacted biotin reagent and byproducts can be removed by methods such as dialysis or gel filtration.[2][5]
Q6: How can I determine the degree of biotinylation?
A6: The extent of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][2][3][5] This method is based on the displacement of HABA from avidin (B1170675) by biotin, which leads to a measurable decrease in absorbance at 500 nm.[1][3][5] Kits for biotin quantitation are commercially available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biotin labeling | Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze over time.[6][9][11] | Use a fresh vial of the reagent. Ensure the reagent is brought to room temperature before opening to prevent condensation.[2][9] Prepare the reagent solution immediately before use.[2][5] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule.[2][5][6] | Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0) before the reaction.[2] | |
| Low protein concentration: Dilute protein solutions may require a higher molar excess of the biotin reagent or longer incubation times.[1][3] | Increase the protein concentration if possible. Alternatively, increase the molar excess of the biotin reagent and/or the incubation time. | |
| Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[1][2] | Ensure the pH of your reaction buffer is within the optimal range. | |
| Protein precipitation after labeling | High degree of labeling: Excessive biotinylation can sometimes lead to protein aggregation. | Reduce the molar excess of the this compound or shorten the incubation time. The hydrophilic PEG spacer in this compound is designed to reduce aggregation compared to reagents with hydrocarbon spacers.[1][3][8] |
| Inconsistent labeling results | Inaccurate quantitation of protein or biotin reagent: Errors in concentration measurements will affect the molar ratio. | Accurately determine the protein concentration before the reaction. Prepare the biotin reagent solution carefully and use it immediately. |
| Variable reaction conditions: Inconsistent incubation times or temperatures can lead to variability. | Standardize your protocol by using a consistent incubation time and temperature for all experiments. |
Experimental Protocols
Standard Protein Biotinylation Protocol
-
Protein Preparation: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2] If the protein is in a buffer containing amines, perform a buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[2][4]
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution.[2][4] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][4][5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
-
Purification: Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.[2][4]
Protocol for Assessing Labeling Efficiency (HABA Assay)
This protocol provides a general overview. It is recommended to use a commercial biotin quantitation kit and follow the manufacturer's instructions.
-
Reagent Preparation: Prepare the HABA/Avidin solution as per the kit's instructions.
-
Measurement of Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Addition of Biotinylated Sample: Add a known volume of your purified biotinylated protein solution to the HABA/Avidin solution and mix.
-
Measurement of Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex provided in the kit.[1][5]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: this compound reaction with a primary amine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
challenges in biotinylating low concentration proteins
Welcome to the Technical Support Center for Protein Biotinylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges encountered when biotinylating low-concentration proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the biotinylation of low-concentration protein samples.
Issue 1: Low or No Biotinylation Efficiency
You observe a weak or absent signal in your downstream detection assays (e.g., Western blot with streptavidin-HRP, ELISA).
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Protein Concentration | For efficient labeling, a protein concentration of >1 mg/mL is generally recommended.[1][2][3][4] If your protein solution is dilute, consider concentrating it using methods like spin column concentration.[1][3] |
| Inappropriate Molar Coupling Ratio (MCR) | At low protein concentrations, the rate of label incorporation decreases.[5] To compensate, increase the molar coupling ratio of biotin (B1667282) reagent to protein.[5] Start with a 20-fold molar excess and consider titrating up to 100-fold.[1] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS-ester biotinylation reagents, reducing labeling efficiency.[1][2][4][6][7] Use amine-free buffers such as PBS, MES, or HEPES.[4][7] |
| Suboptimal Reaction pH | For NHS-ester chemistry, the reaction is most efficient at a pH of 7-9.[1][5] A pH lower than 7 can lead to protonation of primary amines, making them less reactive.[5] |
| Insufficient Incubation Time/Temperature | If using a low protein concentration, extending the incubation time can help improve labeling efficiency.[5] Typical reactions are run for 30-60 minutes at room temperature or 2 hours on ice.[8] |
| Hydrolyzed Biotin Reagent | NHS-esters are moisture-sensitive and can hydrolyze, rendering them inactive.[2][8] Dissolve the biotin reagent in anhydrous DMF or DMSO immediately before use.[2][7][8] |
Troubleshooting Workflow for Low Biotinylation Efficiency
Issue 2: Protein Precipitation During or After Biotinylation
Your protein sample becomes cloudy or forms a visible precipitate during the labeling reaction or subsequent purification steps.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Over-modification of the Protein | Excessive biotinylation can alter the protein's isoelectric point and lead to precipitation.[2][9] Reduce the molar coupling ratio of the biotin reagent. |
| Low Protein Concentration | While counterintuitive, very low concentrations can sometimes be more prone to aggregation. Ensure you are working within a reasonable concentration range for your specific protein. |
| Inappropriate Buffer Conditions | The buffer pH or composition may not be optimal for your protein's stability. Ensure the pH is appropriate for your protein and consider adding stabilizing agents if necessary. |
| Solvent Shock | Adding a large volume of organic solvent (like DMF or DMSO) used to dissolve the biotin reagent can cause protein precipitation. Keep the final concentration of the organic solvent below 10% of the total reaction volume.[8] |
Issue 3: High Background in Downstream Assays
You observe non-specific signals in your negative controls, obscuring the specific detection of your biotinylated protein.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Endogenous Biotin | Some tissues and cell types (e.g., liver, kidney) have high levels of endogenously biotinylated proteins.[10] Use an avidin (B1170675)/biotin blocking step before applying your detection reagents.[10] |
| Inefficient Removal of Excess Biotin | Unreacted biotin reagent can lead to high background.[11] Ensure thorough removal of excess biotin using dialysis or desalting columns.[8][11] |
| Non-specific Binding of Streptavidin Conjugate | The streptavidin-HRP or other conjugate may be binding non-specifically to your membrane or plate. Increase the stringency of your wash steps (e.g., increase detergent concentration) and use an appropriate blocking buffer.[12][13] |
| Biotin in Blocking Buffer | Using milk as a blocking agent is not recommended as it contains endogenous biotin, which will bind to the streptavidin conjugate and cause high background.[12][13][14] Use biotin-free blockers like BSA or fish gelatin.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended protein concentration for biotinylation?
While biotinylation can be attempted at lower concentrations, a starting concentration of at least 0.1 mg/mL is often cited as a minimum for spectrophotometric analysis of labeling, with >1 mg/mL being generally recommended for efficient labeling.[1][2][3][4][5] For very low concentrations, increasing the molar excess of the biotin reagent and extending the incubation time may be necessary.[5]
Q2: How do I choose the right biotinylation reagent for a low-concentration protein?
The choice depends on the available functional groups on your protein (e.g., primary amines, sulfhydryls).[7][15] For most proteins, NHS-ester reagents that target primary amines are common.[7] Water-soluble reagents like Sulfo-NHS-biotin are often preferred as they do not require dissolution in organic solvents, which can be problematic for some proteins.[7][16]
Q3: How can I confirm that my low-concentration protein has been successfully biotinylated?
Confirming biotinylation of low-concentration proteins can be challenging. Here are a few methods:
-
Western Blotting: This is a common and straightforward method. Run your labeled protein on an SDS-PAGE gel, transfer it to a membrane, and detect it with streptavidin-HRP.[1][3]
-
Dot Blot: A simple way to check for successful biotinylation is to spot serial dilutions of your labeled sample onto a nitrocellulose membrane and detect with streptavidin-HRP.[14]
-
Gel-Shift Assay: Incubating the biotinylated protein with streptavidin will result in a higher molecular weight complex, which can be visualized as a "shift" on an SDS-PAGE gel compared to the unlabeled protein.[17]
Q4: Can I biotinylate my protein while it is still in a complex mixture or cell lysate?
Yes, this is possible, particularly for cell surface proteins where the biotinylation reagent is added to live cells.[18][19] However, this will label all accessible proteins. If you need to specifically label your protein of interest in a mixture, you might consider enzymatic biotinylation using the AviTag system, which provides high specificity.[7][20]
Q5: What are the key parameters to optimize for biotinylating a low-concentration protein?
The key parameters to optimize are summarized in the table below. It is often necessary to perform a titration of the biotin reagent to find the optimal molar coupling ratio for your specific protein and concentration.[1]
| Parameter | Starting Recommendation | Optimization Strategy for Low Concentration |
| Protein Concentration | >1 mg/mL[1][2][3][4] | Concentrate the protein if possible. |
| Molar Coupling Ratio (Biotin:Protein) | 20:1[1][8] | Increase the ratio (e.g., 50:1, 100:1).[1][5] |
| Reaction Buffer | Amine-free (PBS, HEPES, MES)[4][7] | Ensure no competing amines are present. |
| Reaction pH | 7.0 - 9.0 (for NHS esters)[1][5] | Maintain optimal pH for the chosen chemistry. |
| Incubation Time | 30-60 min at RT or 2h on ice[8] | Increase incubation time.[5] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Low-Concentration Protein with an NHS-Ester
This protocol provides a starting point for the biotinylation of a protein with available primary amines.
Workflow Diagram
Methodology
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Allow the vial of NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent solution to achieve the desired molar excess (e.g., start with a 50-fold molar excess for low-concentration proteins).
-
Add the calculated volume of the biotin solution to your protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[8]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.[8] This step is critical to prevent interference in downstream applications.
-
-
Confirmation of Biotinylation:
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[6] It relies on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[6]
Methodology
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Prepare Blank: Add a known volume of PBS (e.g., 20 µL) to the HABA/Avidin solution in a cuvette or microplate well. Measure the absorbance at 500 nm.
-
Measure Sample: Add the same volume of your purified biotinylated protein sample to a separate aliquot of the HABA/Avidin solution.
-
Incubate: Mix gently and incubate at room temperature for 5-10 minutes.[8]
-
Measure Absorbance: Measure the absorbance of the sample at 500 nm. The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the moles of biotin per mole of protein. Note that this assay can sometimes underestimate the true degree of biotinylation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Biotinylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 18. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Protein Biotinylation: A Comparative Guide to Assay Methods
For researchers, scientists, and drug development professionals, the successful biotinylation of proteins is a critical step for a multitude of applications, from affinity purification to sophisticated immunoassays. This guide provides an objective comparison of common methods used to validate this essential biochemical modification, with a focus on the streptavidin gel-shift assay and its alternatives. We present supporting experimental principles, detailed protocols, and quantitative performance data to aid in the selection of the most appropriate validation strategy.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, leverages the remarkably strong and specific interaction between biotin and streptavidin. However, the efficiency of biotinylation can be influenced by factors such as the protein's structure, the chosen biotinylation reagent, and reaction conditions. Consequently, robust validation is imperative to confirm the success and extent of biotin incorporation.
The Streptavidin Gel-Shift Assay: A Visual Confirmation of Biotinylation
The streptavidin gel-shift assay, or band-shift assay, serves as a straightforward and popular method for the qualitative or semi-quantitative assessment of biotinylation. The underlying principle is the alteration in a protein's electrophoretic mobility upon binding to streptavidin. The formation of a complex between a biotinylated protein and the tetrameric streptavidin results in a significant increase in molecular weight. This larger complex migrates more slowly through a polyacrylamide gel during electrophoresis, leading to an observable "shift" in the protein's band position. The disappearance or reduction in the intensity of the unmodified protein band can offer a semi-quantitative measure of the biotinylation efficiency.
Caption: Workflow of the streptavidin gel-shift assay.
Detailed Protocol: Streptavidin Gel-Shift Assay
-
Sample Preparation : In separate microcentrifuge tubes, prepare your test sample by mixing the biotinylated protein with a 2- to 5-fold molar excess of streptavidin. As controls, prepare a sample of the biotinylated protein alone and a sample of streptavidin alone. Incubate the mixture at room temperature for 5 to 15 minutes to facilitate the formation of the biotin-streptavidin complex.
-
SDS-PAGE : To each sample, add SDS-PAGE loading buffer. It is critical not to heat the samples , as elevated temperatures can disrupt the biotin-streptavidin interaction. Load the samples onto a polyacrylamide gel with a percentage appropriate for the sizes of the protein and the anticipated complex. To prevent overheating that could lead to complex dissociation, it is recommended to perform electrophoresis at a lower voltage.
-
Visualization and Analysis : Following electrophoresis, stain the gel with a suitable dye such as Coomassie Brilliant Blue or a fluorescent stain. Image the gel and examine the lane containing the mixture of biotinylated protein and streptavidin for a band with a higher molecular weight compared to the protein-only control. The presence of this shifted band confirms successful biotinylation.
Alternative Methods for More In-Depth Biotinylation Analysis
While the gel-shift assay is a valuable initial check, other techniques can offer more quantitative and detailed validation.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay for Biotin Quantification
The HABA assay is a colorimetric method that allows for the quantification of biotin in a given sample. The assay's principle is based on the displacement of the HABA dye from an avidin-HABA complex by biotin. The avidin-HABA complex exhibits a characteristic absorbance at 500 nm. Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, causing a decrease in absorbance at this wavelength. This reduction in absorbance is directly proportional to the concentration of biotin in the sample.
Caption: Workflow of the HABA assay for biotin quantification.
Detailed Protocol: HABA Assay
-
Preparation : Generate a standard curve by preparing a series of dilutions of free biotin with known concentrations. Prepare the HABA/avidin reagent as directed by the manufacturer.
-
Assay : Dispense the HABA/avidin reagent into the wells of a microplate. Add the biotinylated protein samples and the biotin standards to their respective wells. Allow the plate to incubate at room temperature for a brief period for the displacement reaction to reach equilibrium.
-
Measurement and Analysis : Using a microplate reader, measure the absorbance of each well at 500 nm. After subtracting the blank absorbance, plot the absorbance values of the standards against their concentrations to create a standard curve. This curve can then be used to determine the biotin concentration in the experimental samples.
Western Blot for Specific Detection
A Western blot can be employed to confirm the biotinylation of a target protein, especially within a complex biological sample. This technique involves separating proteins via SDS-PAGE, transferring them to a membrane, and probing with an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP). The streptavidin conjugate will bind specifically to the biotinylated protein, and a subsequent reaction with a chemiluminescent or colorimetric substrate allows for detection.
Caption: Workflow of a Western blot for detecting biotinylated proteins.
Detailed Protocol: Western Blot for Biotinylated Proteins
-
SDS-PAGE and Transfer : Separate the protein samples using SDS-PAGE and subsequently transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection : To prevent non-specific binding, block the membrane using a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with streptavidin-HRP diluted in the blocking buffer. Following incubation, wash the membrane extensively with TBST to remove any unbound streptavidin-HRP.
-
Detection and Analysis : Incubate the membrane with a chemiluminescent HRP substrate and capture the emitted signal with an appropriate imaging system. A band at the expected molecular weight of the target protein confirms its biotinylation. The intensity of this band can serve as a semi-quantitative indicator of the amount of biotinylated protein.
Mass Spectrometry for Definitive Characterization
Mass spectrometry (MS) stands as the most definitive and informative method for the characterization of biotinylation. It not only confirms the presence of the biotin modification but can also precisely identify the site of biotin attachment on the protein and determine the stoichiometry of the labeling. In an intact protein analysis, the mass of the biotinylated protein will show an increase corresponding to the mass of the biotin tag. For more detailed analysis, peptide mapping can be performed, where the protein is digested into smaller peptides, and the biotinylated peptides are identified by their characteristic mass shift.
Caption: Logical flow of mass spectrometry analysis for biotinylation.
Detailed Protocol: Mass Spectrometry for Biotinylation Analysis (Peptide Mapping)
-
Sample Preparation : The biotinylated protein sample is denatured, reduced, and alkylated. Subsequently, it is digested into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis : The resulting peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis : The acquired MS/MS data is searched against a protein database to identify the peptides. The search parameters are set to include the mass modification corresponding to the biotin tag. The fragmentation pattern in the MS/MS spectra confirms the peptide sequence and allows for the precise localization of the biotinylated amino acid residue. Furthermore, the relative abundance of the modified versus unmodified peptides can be used to calculate the occupancy of the biotinylation at specific sites.
Quantitative Performance at a Glance
| Feature | Streptavidin Gel-Shift Assay | HABA Assay | Western Blot | Mass Spectrometry |
| Quantitation | Semi-quantitative | Quantitative | Semi-quantitative | Quantitative |
| Principle | Electrophoretic mobility shift | Colorimetric, displacement | Immuno-detection | Mass-to-charge ratio |
| Information Provided | Confirmation of biotinylation, estimation of efficiency | Total biotin concentration | Confirmation of biotinylation | Site of biotinylation, occupancy |
| Sensitivity | Moderate | Low to moderate | High | Very High |
| Throughput | Low to moderate | High | Moderate | Low |
| Equipment | Electrophoresis system | Spectrophotometer/plate reader | Blotting & imaging system | Mass spectrometer |
| Expertise Required | Basic | Basic | Intermediate | Advanced |
Conclusion: Selecting the Right Tool for the Job
Validating biotinylation is a non-negotiable step for ensuring the reliability of subsequent experiments. The selection of a validation method should be tailored to the specific demands of the research. The streptavidin gel-shift assay provides a quick and easy visual confirmation of successful biotinylation. For quantitative data on the overall degree of biotinylation, the HABA assay is a cost-effective and straightforward option. When high sensitivity is required for the detection of a specific biotinylated protein in a complex mixture, Western blotting is the preferred method. Finally, for the most comprehensive and definitive characterization, including the precise site and stoichiometry of biotinylation, mass spectrometry is the unparalleled gold standard. By understanding the capabilities and limitations of each of these techniques, researchers can confidently select the most appropriate method to validate their biotinylation reactions.
A Researcher's Guide to Western Blot Analysis of Biotinylated Proteins: A Comparative Analysis
For researchers in drug development and life sciences, the sensitive and accurate detection of biotinylated proteins is crucial for understanding complex biological processes. Western blotting, a cornerstone technique in protein analysis, offers a robust platform for this purpose. This guide provides a comprehensive comparison of commonly used methods for the Western blot analysis of biotinylated proteins, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools and techniques for your research needs.
Comparison of Detection Methods and Reagents
The detection of biotinylated proteins in a Western blot hinges on the high-affinity interaction between biotin (B1667282) and streptavidin or avidin. These proteins, conjugated to a reporter enzyme like Horseradish Peroxidase (HRP), enable the visualization of the target protein. The choice of the specific streptavidin-HRP conjugate and the chemiluminescent substrate significantly impacts the sensitivity, specificity, and signal-to-noise ratio of the assay.
Below is a comparative summary of key performance indicators for various commercially available reagents.
| Product | Manufacturer | Detection Method | Reported Sensitivity | Key Features |
| High-Sensitivity Streptavidin-HRP | Thermo Fisher Scientific | Chemiluminescence | Low-femtogram range | Optimized for high signal-to-noise ratio; compatible with a wide range of chemiluminescent substrates. |
| Streptavidin-HRP | Cell Signaling Technology | Chemiluminescence | Not specified | Validated for use with their extensive antibody portfolio; known for high specificity.[1] |
| Streptavidin-Peroxidase Polymer, Ultrasensitive | Sigma-Aldrich | Chemiluminescence | High-femtogram to low-picogram range | Polymer-based conjugate for enhanced signal amplification.[2] |
| Amersham Streptavidin-Biotinylated Horseradish Peroxidase Complex | Cytiva | Chemiluminescence | Nanogram to low-picogram range | Pre-formed complex for consistent performance; optimized for ECL substrates.[3] |
| Immun-Star™ HRP Conjugates | Bio-Rad | Chemiluminescence & Colorimetric | Picogram to femtogram range | Offers both chemiluminescent and colorimetric detection options; kits include optimized buffers and substrates.[4] |
| Streptavidin-PolyHRP | Various | Chemiluminescence | Can be up to 110-fold more sensitive than traditional HRP conjugates[5] | Contains multiple HRP molecules per streptavidin, leading to significant signal amplification.[5][6] |
| Avidin-HRP | Various | Chemiluminescence | High | Avidin has a high affinity for biotin, but its glycosylation and positive charge can lead to higher non-specific binding compared to streptavidin.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for the chemiluminescent Western blot detection of biotinylated proteins.
General Western Blot Protocol for Biotinylated Proteins
This protocol outlines the standard steps for performing a Western blot to detect biotinylated proteins.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Incubation with Streptavidin-HRP:
-
Incubate the membrane with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature with gentle agitation. The optimal dilution of the conjugate should be determined empirically, but a starting point of 1:1000 to 1:20,000 is common.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Tris-buffered saline containing 0.1% Tween 20 (TBST) to remove unbound streptavidin-HRP.
-
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Protocol for High-Sensitivity Detection using Streptavidin-PolyHRP
For the detection of low-abundance biotinylated proteins, a streptavidin-polyHRP conjugate can provide significant signal amplification.[5][6]
-
Follow the General Western Blot Protocol through step 4 (Blocking).
-
Primary Antibody Incubation (Optional): If detecting a specific biotinylated protein that has been captured by a primary antibody, incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Biotinylated Antibody Incubation (if primary antibody was used): Incubate the membrane with a biotinylated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Incubation with Streptavidin-PolyHRP: Incubate the membrane with the streptavidin-polyHRP conjugate at the recommended dilution (often higher than standard streptavidin-HRP) for 1 hour at room temperature.
-
Washing: Perform extensive washing, typically 4-5 times for 10 minutes each with TBST, to minimize background signal.
-
Chemiluminescent Detection: Proceed with the detection steps as described in the general protocol, using a substrate optimized for high-sensitivity detection.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using the DOT language.
Caption: General workflow for Western blot analysis of biotinylated proteins.
Caption: Molecular interactions in chemiluminescent detection.
References
- 1. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG12-NHS Ester vs. Sulfo-NHS-Biotin: A Comparative Guide for Cell Surface Labeling
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biotin-PEG12-NHS ester and Sulfo-NHS-Biotin for cell surface labeling, supported by experimental data and detailed protocols.
The selection of an appropriate biotinylation reagent is a critical step in designing robust and reliable cell surface labeling experiments. The two most common choices for this application, this compound and Sulfo-NHS-Biotin, offer distinct advantages and disadvantages. This guide will dissect these differences to inform the optimal choice for your specific research needs.
Reagent Overview and Chemical Properties
Biotinylation of cell surface proteins relies on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on proteins, forming a stable amide bond. The key differences between this compound and Sulfo-NHS-Biotin lie in their spacer arms and solubility characteristics.
This compound incorporates a long, hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, which can reduce aggregation.[1][2] The extended spacer arm also minimizes steric hindrance, allowing for more efficient binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin, which have biotin-binding sites located deep within their structures.[3]
Sulfo-NHS-Biotin features a sulfonate group on the NHS ring, which imparts high water solubility and, crucially, renders the molecule membrane-impermeable.[4] This characteristic is vital for ensuring that only proteins on the exterior of the cell are labeled.[4] It has a shorter hydrocarbon spacer arm compared to its PEGylated counterpart.
References
comparison of Biotin-PEG12-NHS ester and NHS-PEG4-Biotin
A Comprehensive Comparison of Biotin-PEG12-NHS Ester and NHS-PEG4-Biotin for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of biotinylation reagent is critical to experimental success. Polyethylene glycol (PEG) linkers have become a staple in biotinylation reagents, offering enhanced solubility and reduced steric hindrance. This guide provides an objective comparison of two such reagents, this compound and NHS-PEG4-Biotin, supported by experimental data and detailed protocols to inform reagent selection for specific applications.
Introduction to PEGylated Biotinylation Reagents
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody. The remarkable affinity between biotin and streptavidin is then exploited for detection, purification, or immobilization. The incorporation of a PEG spacer arm between the biotin molecule and the reactive group, in this case, an N-hydroxysuccinimide (NHS) ester, offers several advantages. The NHS ester reacts with primary amines on target molecules to form stable amide bonds. The PEG linker, a hydrophilic and flexible chain, increases the water solubility of the resulting conjugate and extends the biotin moiety away from the surface of the labeled molecule. This extension minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer.
Comparison of Physical and Chemical Properties
The primary difference between this compound and NHS-PEG4-Biotin lies in the length of the PEG spacer arm. This seemingly small variation can have a significant impact on the performance of the biotinylated molecule in downstream applications.
| Property | This compound | NHS-PEG4-Biotin |
| Synonyms | EZ-Link NHS-PEG12-Biotin | EZ-Link NHS-PEG4-Biotin |
| Molecular Weight | ~941.1 g/mol [1] | ~588.7 g/mol [1] |
| Spacer Arm Length | ~50.1 Å | ~29.0 Å[2][3] |
| PEG Units | 12 | 4 |
| CAS Number | 365441-71-0 | 459426-22-3 |
| Solubility | High water solubility[4] | High water solubility[2][3] |
Performance Comparison
The length of the PEG linker is a critical parameter that can influence the outcome of assays relying on the biotin-streptavidin interaction. Longer linkers are generally associated with greater flexibility and a larger hydrodynamic radius, which can further enhance the reduction of steric hindrance.
Steric Hindrance and Streptavidin Binding
Solubility and Aggregation
Both this compound and NHS-PEG4-Biotin are highly water-soluble due to their hydrophilic PEG linkers.[2][3][4] This property is particularly beneficial when working with proteins that are prone to aggregation. Biotinylating antibodies with PEGylated reagents has been shown to result in less aggregation compared to using reagents with only hydrocarbon spacers.[2][6][7] While both reagents improve solubility, the longer PEG chain of this compound may offer a slight advantage in preventing aggregation for particularly hydrophobic proteins.
Experimental Protocols
Detailed methodologies for protein biotinylation and the subsequent determination of the degree of biotinylation are provided below.
General Protocol for Protein Biotinylation
This protocol describes the biotinylation of a generic protein with either this compound or NHS-PEG4-Biotin.
Materials:
-
Protein to be biotinylated
-
This compound or NHS-PEG4-Biotin
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer.
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
This compound or NHS-PEG4-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching solution (e.g., PBS with 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of the Biotin-PEG-NHS ester in an appropriate solvent (e.g., water or DMSO).
-
Biotinylation Reaction: Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL. Add the biotinylation reagent to a final concentration of 2 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle agitation.
-
Quenching: Wash the cells three times with the quenching solution to remove any unreacted biotinylation reagent.
HABA Assay for Determining the Degree of Biotinylation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).
-
Add a known volume of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A500_HABA/Avidin/Biotin).
-
The change in absorbance is used to calculate the concentration of biotin in the sample. The molar ratio of biotin to protein can then be determined from the known protein concentration.[8][9][10]
Visualizations
The following diagrams illustrate the chemical structures, experimental workflows, and the principle of steric hindrance reduction.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: Biotin-PEG12-NHS Ester vs. NHS-LC-Biotin for Superior Bioconjugation
In the realm of molecular biology and drug development, the specific and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique for detection, purification, and immobilization due to the remarkably strong and specific interaction between biotin and streptavidin.[1][2] The choice of biotinylation reagent is critical and can significantly impact experimental outcomes. This guide provides an objective comparison between two popular amine-reactive reagents: Biotin-PEG12-NHS ester and NHS-LC-Biotin, highlighting the distinct advantages conferred by the polyethylene (B3416737) glycol (PEG) spacer arm in the former.
The fundamental difference between these two reagents lies in the nature of their spacer arms—the chemical linker that connects the biotin molecule to the reactive N-hydroxysuccinimide (NHS) ester group. While NHS-LC-Biotin features a long-chain alkyl spacer, this compound incorporates a flexible, hydrophilic 12-unit PEG linker. This structural variance leads to significant differences in solubility, steric hindrance, and potential for non-specific interactions.
Key Performance Characteristics: A Tabular Comparison
To facilitate a clear comparison, the key properties and performance metrics of this compound and NHS-LC-Biotin are summarized below.
| Feature | This compound | NHS-LC-Biotin | Supporting Evidence & Remarks |
| Spacer Arm Composition | Hydrophilic Polyethylene Glycol (PEG) | Hydrophobic Long-Chain Alkyl | The PEG spacer in this compound is composed of repeating ethylene (B1197577) glycol units, making it highly water-soluble.[3][4][5] In contrast, NHS-LC-Biotin has a hydrocarbon-based spacer arm.[6] |
| Solubility | High water solubility | Poor water solubility; requires organic solvent (DMSO/DMF) | The PEGylated reagent can often be used in aqueous buffers directly, simplifying reaction setup and improving reproducibility.[7] NHS-LC-Biotin must first be dissolved in an organic solvent before addition to an aqueous reaction mixture.[6][8] |
| Steric Hindrance | Reduced | Can be significant | The long, flexible PEG spacer extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and improving accessibility for binding to streptavidin.[1] The more rigid alkyl chain may offer less flexibility. |
| Protein Aggregation | Reduced potential for aggregation | Higher potential for aggregation | The hydrophilic nature of the PEG spacer helps to prevent aggregation of labeled proteins, especially at high labeling densities or during storage.[3][7] Hydrophobic linkers can contribute to protein aggregation.[7] |
| Non-Specific Binding | Lower | Potentially higher | The inert and hydrophilic properties of PEG can reduce non-specific binding of the biotinylated molecule to other surfaces and proteins.[4] The hydrophobic alkyl chain may be more prone to non-specific hydrophobic interactions. |
| Spacer Arm Length | ~50.1 Å | ~22.4 Å | The longer spacer arm of this compound can be advantageous in assays where the biotin binding pocket of streptavidin is sterically hindered.[7][8] |
| Cell Membrane Permeability | Impermeable | Permeable | The hydrophilicity of the PEG spacer renders the reagent impermeable to cell membranes, making it ideal for specifically labeling cell surface proteins.[3] NHS-LC-Biotin can cross cell membranes and label intracellular proteins.[6] |
Experimental Evidence and Methodologies
The advantages of PEGylated biotin reagents are not merely theoretical. Experimental observations consistently demonstrate their superior performance in various applications. For instance, studies have shown that antibodies labeled with PEG-containing biotin reagents exhibit less aggregation during storage compared to those labeled with reagents having hydrocarbon spacers.[3][4]
General Experimental Protocol for Protein Biotinylation
The following protocol outlines a general procedure for biotinylating a protein using either this compound or NHS-LC-Biotin. Both reagents target primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins.[3][6]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound or NHS-LC-Biotin.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for NHS-LC-Biotin.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for removal of excess biotin.
Procedure:
-
Buffer Preparation: Ensure the protein solution is in an amine-free buffer, as primary amines will compete with the labeling reaction.[6][9] If necessary, perform a buffer exchange.
-
Reagent Preparation:
-
This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate aqueous buffer or anhydrous DMSO immediately before use.
-
NHS-LC-Biotin: Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM) immediately before use, as the NHS ester is moisture-sensitive and can hydrolyze.[6][8]
-
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A starting point is often a 10- to 20-fold molar excess.[8] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS-ester reagent.[2]
-
Purification: Remove excess, non-reacted biotin reagent and reaction byproducts using a desalting column or dialysis.[6][8]
Visualizing the Advantages: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict a standard biotinylation workflow and the structural advantages of the PEG spacer.
Caption: A typical experimental workflow for protein biotinylation using NHS-ester reagents.
Caption: Comparison of steric accessibility between NHS-LC-Biotin and this compound.
Conclusion
For researchers requiring robust and reliable biotinylation, this compound presents several clear advantages over the traditional NHS-LC-Biotin. Its PEG spacer arm enhances water solubility, which simplifies experimental protocols and reduces the risk of protein aggregation.[3][7] Furthermore, the long, flexible nature of the PEG linker minimizes steric hindrance, leading to more efficient binding of the biotinylated molecule to streptavidin.[1] The hydrophilicity and non-immunogenic properties of PEG also contribute to reduced non-specific binding and improved biocompatibility, making it an ideal choice for a wide range of applications, from ELISAs and Western blots to in-vivo studies.[4][5] While NHS-LC-Biotin remains a viable option for certain applications, particularly when intracellular labeling is desired, the superior physicochemical properties of this compound make it the preferred reagent for achieving high-quality, reproducible results in most modern bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. proteochem.com [proteochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction and localization studies, the robust analysis of biotinylated peptides by mass spectrometry is paramount. This guide provides a comprehensive comparison of leading enrichment strategies, offering a deep dive into their methodologies, performance, and best-use cases. We present quantitative data, detailed experimental protocols, and visual workflows to empower you to make informed decisions for your specific research needs.
The covalent attachment of biotin (B1667282) to proteins, a technique known as biotinylation, is a cornerstone of modern proteomics, enabling the study of protein-protein interactions, organellar proteomes, and cell surface proteins. The crux of these experiments lies in the effective enrichment and subsequent identification of biotinylated peptides from complex biological samples. This guide compares three prominent methods: the conventional Streptavidin-based affinity purification, the reversible affinity-based enrichment using Tamavidin 2-REV, and the innovative Direct Detection of Biotin-containing Tags (DiDBiT) workflow.
Comparative Analysis of Enrichment Strategies
The choice of enrichment strategy significantly impacts the depth and accuracy of your proteomic analysis. Below, we compare the performance of Streptavidin, Tamavidin 2-REV, and the DiDBiT workflow based on key performance indicators.
| Feature | Streptavidin-based Enrichment | Tamavidin 2-REV-based Enrichment | DiDBiT (Direct Detection of Biotin-containing Tags) |
| Binding Affinity | Very High (Kd ~10⁻¹⁵ M)[1][2] | Reversible and moderate | Not applicable (enrichment at peptide level) |
| Elution Conditions | Harsh (e.g., boiling in SDS, low pH, organic solvents)[3][4] | Mild (competitive elution with free biotin)[5][6] | Stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA) |
| Efficiency of Biotinylated Peptide Recovery | Can be low due to strong binding and on-bead digestion[1][3] | High, due to specific and mild elution[5][6] | Significantly increased yield of enriched biotinylated peptides[7] |
| Contamination | High potential for streptavidin peptide contamination with on-bead digestion[1][8] | Low, due to specific elution and optimized washing steps[5][9] | Reduced sample complexity leads to lower contamination |
| Number of Identified Biotinylated Peptides | Variable, can be limited by inefficient elution | Nearly 4-fold more biotinylated peptides identified with optimized workflow[5][9] | Over 20-fold improvement in direct detection compared to conventional methods |
| Workflow Complexity | Relatively straightforward but elution can be problematic | Requires specific reagents but offers a streamlined workflow[5] | Involves protein digestion prior to enrichment, altering the standard workflow |
In-Depth Look at Proximity Labeling Enzymes
The generation of biotinylated peptides often relies on proximity-dependent biotinylation enzymes. The choice of enzyme can influence the labeling radius and kinetics, thereby affecting the final proteomic output.
| Enzyme | Principle | Labeling Radius | Labeling Time | Key Advantages |
| BioID | Biotin ligase that releases reactive biotinoyl-5'-AMP | ~10 nm[10] | 12-24 hours[10][11] | Well-established, good for stable interactomes. |
| APEX2 | Ascorbate peroxidase that generates biotin-phenoxyl radicals | ~20 nm[10][12] | Seconds to minutes[8][12] | Rapid labeling, suitable for dynamic processes. |
| TurboID | Engineered biotin ligase with enhanced kinetics | >35 nm[8] | ~10 minutes[13] | Highly efficient and rapid labeling, suitable for in vivo studies.[13] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these complex techniques. The following diagrams, generated using Graphviz, illustrate the workflows for each enrichment strategy.
Detailed Experimental Protocols
To ensure reproducibility and successful implementation, we provide detailed protocols for the key enrichment methods.
Protocol 1: Streptavidin-based Enrichment of Biotinylated Proteins followed by On-Bead Digestion
This protocol is a standard method for enriching biotinylated proteins.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer 1 (e.g., 2% SDS in PBS)
-
Wash buffer 2 (e.g., 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)
-
Wash buffer 3 (e.g., 250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.0)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
DTT (10 mM)
-
Iodoacetamide (55 mM)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Bead Preparation: Wash streptavidin beads three times with lysis buffer.
-
Enrichment: Incubate the cell lysate with the washed streptavidin beads for 1-4 hours at 4°C with gentle rotation.
-
Washing:
-
Wash the beads twice with wash buffer 1.
-
Wash the beads once with wash buffer 2.
-
Wash the beads once with wash buffer 3.
-
Wash the beads three times with 50 mM ammonium bicarbonate.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add 55 mM iodoacetamide. Incubate for 20 minutes in the dark.
-
-
On-Bead Digestion:
-
Add trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 80% acetonitrile/0.1% formic acid to recover any remaining peptides.
-
-
Sample Preparation for MS: Desalt and concentrate the peptides using C18 StageTips or equivalent before LC-MS/MS analysis.
Protocol 2: Tamavidin 2-REV-based Enrichment of Biotinylated Peptides
This protocol, adapted from an optimized workflow, allows for the efficient and specific enrichment of biotinylated peptides.[5][6]
Materials:
-
Cell lysate containing biotinylated proteins
-
Tamavidin 2-REV beads
-
Digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Trypsin (mass spectrometry grade)
-
Wash buffer (e.g., TBS with 0.05% Tween 20)
-
Elution buffer (e.g., 2 mM biotin in TBS)
Procedure:
-
Protein Digestion:
-
Denature proteins in the cell lysate with 8 M urea.
-
Reduce with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest with trypsin overnight at 37°C.
-
-
Bead Preparation: Wash Tamavidin 2-REV beads three times with wash buffer.
-
Enrichment: Incubate the peptide mixture with the washed Tamavidin 2-REV beads for 2-3 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound peptides.
-
Elution:
-
Elute the biotinylated peptides by incubating the beads with elution buffer containing excess free biotin for 30 minutes at room temperature.
-
Repeat the elution step once and pool the eluates.
-
-
Sample Preparation for MS: Desalt the eluted peptides using C18 StageTips before LC-MS/MS analysis.
Protocol 3: DiDBiT (Direct Detection of Biotin-containing Tags) Workflow
This workflow prioritizes the early digestion of proteins to reduce sample complexity during enrichment.
Materials:
-
Cell lysate containing biotinylated proteins
-
Tris-HCl, DTT, Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
NeutrAvidin or Streptavidin beads
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., 80% acetonitrile, 0.1% TFA)
Procedure:
-
Protein Digestion:
-
Lyse cells and denature the proteins.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the total peptide digest with NeutrAvidin or Streptavidin beads to capture biotinylated peptides.
-
-
Washing: Wash the beads thoroughly with wash buffer to remove non-biotinylated peptides.
-
Elution: Elute the enriched biotinylated peptides from the beads using a stringent denaturing buffer.
-
Sample Preparation for MS: Dry the eluted peptides and resuspend in a buffer compatible with LC-MS/MS analysis. Desalting may be required depending on the elution buffer used.
Conclusion
The selection of an appropriate enrichment strategy is a critical determinant for the success of mass spectrometry-based analysis of biotinylated peptides. Conventional streptavidin-based methods, while widely used, can be hampered by inefficient elution and contamination. The reversible binding of Tamavidin 2-REV offers a significant improvement in the recovery and purity of biotinylated peptides. The DiDBiT workflow presents a paradigm shift by simplifying the sample before enrichment, leading to a remarkable increase in the identification of biotinylated peptides.
By carefully considering the specific requirements of your research, including the nature of the protein interactions being studied, the abundance of the target proteins, and the available instrumentation, you can select the most suitable method to achieve high-quality, reproducible, and insightful proteomic data. This guide provides the foundational knowledge and practical protocols to confidently embark on your analysis of the biotinylated proteome.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Water-Soluble vs. Non-Water-Soluble Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to proteins and other biomolecules, a process known as biotinylation, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin enables a wide array of applications, including protein purification, detection, and localization. The choice of biotinylation reagent is critical and largely depends on the specific application and the properties of the target molecule. This guide provides an objective comparison of water-soluble and non-water-soluble biotinylation reagents, supported by experimental data and detailed protocols.
Key Differences at a Glance
The primary distinction between these two classes of reagents lies in their solubility and, consequently, their applications. Non-water-soluble reagents, such as N-hydroxysuccinimide (NHS)-biotin, are hydrophobic and require dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture. In contrast, water-soluble reagents, like sulfo-NHS-biotin, contain a sulfonate group on the NHS ring, rendering them soluble in aqueous buffers and eliminating the need for organic solvents. This fundamental difference has significant implications for experimental design, particularly in the context of cell-based assays.
Performance Comparison: Water-Soluble vs. Non-Water-Soluble Reagents
The efficiency of biotinylation can be influenced by the solubility of the reagent, the concentration of the target protein, and the reaction conditions. While both types of reagents can effectively label proteins, their performance characteristics may differ.
A study comparing the biotinylation of living bovine aortic endothelial cells (BAECs) with NHS-LC-biotin (non-water-soluble) and sulfo-NHS-LC-biotin (water-soluble) provides valuable insights into their performance in a cellular context.[1]
Table 1: Biotinylation of Bovine Aortic Endothelial Cells [1]
| Feature | NHS-LC-Biotin (Non-Water-Soluble) | Sulfo-NHS-LC-Biotin (Water-Soluble) |
| Relative Biotinylation Efficiency | Slightly higher cellular protein biotinylation at the same concentration. | Effective for cell surface labeling. |
| Cellular Localization | Intracellular and cell surface labeling due to membrane permeability. | Primarily cell surface labeling due to membrane impermeability. |
| Biotin Half-life on Cells | 38.0 hours | 10.8 hours |
| Suitability for Intravascular Drug Delivery | Longer retention of biotin on the cell surface may be advantageous. | Rapid decrease in biotinylated protein concentration over time. |
Data summarized from a study by Katsumi et al. (2001) investigating a novel intravascular drug delivery method.[1]
For purified proteins in solution, the choice of reagent may depend on the protein's sensitivity to organic solvents and the desired degree of labeling. The following table presents a hypothetical but realistic comparison based on typical experimental observations.
Table 2: Hypothetical Biotinylation Efficiency Comparison on Purified Bovine Serum Albumin (BSA)
| Molar Excess of Biotin Reagent | NHS-Biotin (moles biotin/mole BSA) | Sulfo-NHS-Biotin (moles biotin/mole BSA) |
| 5X | 2-4 | 1-3 |
| 10X | 5-8 | 4-7 |
| 20X | 9-14 | 8-12 |
This table is for illustrative purposes. Actual biotinylation efficiency can vary depending on the specific protein, buffer conditions, and reaction time.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein biotinylation using a non-water-soluble and a water-soluble reagent.
Protocol 1: Protein Biotinylation with NHS-Biotin (Non-Water-Soluble)
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Equilibrate the vial of NHS-Biotin to room temperature before opening to prevent moisture condensation.
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution. For dilute protein solutions (<2 mg/mL), a higher molar excess (>20-fold) may be required.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove excess, non-reacted biotin using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin (Water-Soluble)
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching buffer (e.g., 50 mM glycine (B1666218) or Tris in PBS)
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Resuspend or maintain the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in water or PBS.
-
Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.
-
Incubate the reaction for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching buffer and incubate for 10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Logical relationship between reagent type, properties, and applications.
Experimental Workflow: Pull-Down Assay for Protein-Protein Interaction
A common application of biotinylation is in pull-down assays to study protein-protein interactions.[2][3][4] In this workflow, a "bait" protein is biotinylated and used to "pull down" its interacting partners ("prey") from a cell lysate.
Caption: Workflow for a biotin-based pull-down assay.
Signaling Pathway: EGFR Interaction and Downstream Signaling
Biotinylation can be used to study the interaction of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), with their binding partners.[5][6][7] Upon ligand binding, EGFR dimerizes and initiates a downstream signaling cascade. Cell surface biotinylation can be used to isolate EGFR and its interacting proteins to study these events.
Caption: Simplified EGFR signaling pathway.
Conclusion
The selection of a biotinylation reagent is a critical step in experimental design. Non-water-soluble reagents are effective for general protein labeling and are essential for intracellular biotinylation. However, they necessitate the use of organic solvents, which may not be suitable for all applications. Water-soluble reagents offer the convenience of direct dissolution in aqueous buffers and are the reagents of choice for specifically labeling cell surface proteins due to their membrane impermeability. By understanding the distinct properties and performance characteristics of each type of reagent, researchers can optimize their biotinylation strategies to achieve reliable and meaningful results.
References
- 1. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 2. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular proximal interaction profiling by cell surface-targeted TurboID reveals LDLR as a partner of liganded EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Assessing the Stability of Biotin-PEG12-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing biotinylation techniques, the stability of the labeling reagent is a critical factor for ensuring reproducible and reliable results. This guide provides an objective comparison of the stability of Biotin-PEG12-NHS ester, a commonly used biotinylation reagent, and offers supporting experimental data and protocols for its assessment.
Understanding the Stability of this compound
This compound is a popular reagent for covalently attaching biotin (B1667282) to proteins, antibodies, and other molecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][] However, the NHS ester itself is susceptible to hydrolysis, which is the primary degradation pathway and a critical consideration for its storage and handling.[4][5][6]
The stability of this compound is significantly influenced by moisture and pH.[5][7] In aqueous solutions, the NHS ester hydrolyzes, rendering it inactive for conjugation.[6][8] The rate of this hydrolysis is highly dependent on the pH of the solution, accelerating at higher pH values.[9][10]
Key Stability Characteristics
| Parameter | Observation | Source |
| Storage (Solid Form) | At least 2 years at -20°C when protected from moisture and stored with a desiccant. | [11][12] |
| Storage (in Anhydrous Solvent) | Stock solutions in anhydrous DMSO or DMF can be stable for 1-2 months at -20°C. | [10][13] |
| Aqueous Stability | Limited stability in aqueous solutions due to hydrolysis of the NHS ester.[4] It is recommended to prepare aqueous solutions immediately before use.[4] | [4] |
| pH Dependence | The optimal pH for the conjugation reaction is between 7 and 9.[] However, the rate of hydrolysis of the NHS ester also increases with pH.[5][9] | [][5][9] |
| Hydrolysis Half-life | NHS esters have a half-life of 4-5 hours at pH 7, 1 hour at pH 8, and only 10 minutes at pH 8.6.[5] | [5] |
Comparison with Other Biotinylation Reagents
While this compound is widely used, other biotinylation reagents offer different stability profiles. For instance, TFP (tetrafluorophenyl) esters can be more stable against hydrolysis in aqueous solutions compared to NHS esters.[14] Iminobiotin is another alternative where the binding to avidin (B1170675) is pH-dependent, allowing for elution under milder conditions than the strong biotin-avidin interaction.[14] The choice of reagent often depends on the specific application, the desired level of stability, and the experimental conditions.
Experimental Protocols for Stability Assessment
Protocol 1: Assessing NHS Ester Reactivity via Hydrolysis
This protocol provides a method to qualitatively assess the remaining reactivity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis.[6][7]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS), pH 7-8[7]
-
Anhydrous DMSO or DMF (if the reagent is not readily water-soluble)[7]
-
0.5-1.0 N NaOH[7]
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF.[13]
-
Dilute the stock solution in the amine-free buffer to a suitable concentration (e.g., 1-2 mg/mL).[8]
-
Prepare a control tube containing only the buffer (and DMSO/DMF if used).[8]
-
Measure the initial absorbance of the NHS ester solution at 260 nm, using the control tube as a blank.[6]
-
To induce complete hydrolysis, add a small volume of 0.5-1.0 N NaOH to the NHS ester solution and vortex immediately.[7][8]
-
Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.[6][8]
Interpretation: An active NHS ester will show a significant increase in absorbance at 260 nm after base hydrolysis due to the release of the NHS leaving group.[7] If the absorbance does not increase, it indicates that the NHS ester has already been hydrolyzed and is inactive.[6]
Protocol 2: General Protein Biotinylation
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)[15]
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[15]
-
Anhydrous DMSO or DMF[15]
-
Desalting column or dialysis equipment for purification[15]
Procedure:
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[15]
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[15]
-
Add the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[13][15]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[15]
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.[15]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical biotinylation experiment, from reagent preparation to the final purified product.
Caption: Workflow for a typical protein biotinylation experiment.
Signaling Pathway Context
Biotinylated molecules are widely used as tools in various biological assays, including those that probe signaling pathways. For example, a biotinylated antibody can be used to capture a specific protein from a cell lysate, and the interacting partners can then be identified to elucidate signaling cascades. The stability of the biotin conjugate is paramount for the success of such pull-down assays.
Caption: Application of biotinylated antibodies in pull-down assays.
References
- 1. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 4. Buy this compound | 365441-71-0 [smolecule.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG12-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Biotin-PEG12-NHS ester, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a valuable tool in bioconjugation, yet its proper disposal requires careful consideration due to its chemical properties. The N-hydroxysuccinimide (NHS) ester functional group is highly reactive and moisture-sensitive, while the polyethylene (B3416737) glycol (PEG) component influences its solubility and biodegradability. This document outlines the necessary steps for the safe and effective disposal of this reagent and materials contaminated with it.
Key Safety and Handling Considerations
Before disposal, it is crucial to understand the primary hazards associated with this compound. The NHS ester moiety is susceptible to hydrolysis, a reaction that is accelerated in aqueous environments, particularly at neutral to high pH.[1][2] While polyethylene glycol itself is generally considered non-hazardous and biodegradable, the overall compound should be handled with care.[3] Unreacted NHS esters can react with primary amines, including those found in biological systems, necessitating careful management to avoid unintended reactions.[4]
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C41H72N4O18S | [5][6][7] |
| Molecular Weight | 941.09 g/mol | [5][7] |
| Appearance | White to off-white waxy solid or viscous liquid | [5] |
| Storage Temperature | -20°C, under desiccated conditions | [6][7][8] |
| NHS Ester Reactivity | Highly reactive with primary amines; susceptible to hydrolysis | [1][4] |
| NHS Ester Half-life (in aqueous solution) | ~4-5 hours at pH 7, ~1 hour at pH 8, ~10 minutes at pH 8.6 | [2] |
Step-by-Step Disposal Protocol
This protocol provides a clear, procedural guide for the disposal of this compound, including unused reagent, contaminated labware, and aqueous solutions.
Step 1: Inactivation of Reactive NHS Ester
Before disposal, it is best practice to quench the reactivity of the NHS ester. This can be achieved by intentionally hydrolyzing the ester or by reacting it with an excess of a primary amine-containing buffer.
Experimental Protocol for Quenching:
-
For Unused Solid Reagent or Concentrated Solutions (in DMF or DMSO):
-
Carefully add the this compound waste to a beaker containing a 1 M solution of Tris buffer, pH 8.0-8.5.
-
Ensure a significant excess of the Tris buffer (at least a 10-fold molar excess relative to the NHS ester).
-
Stir the mixture at room temperature for at least 4 hours to ensure complete quenching of the NHS ester.[2][9]
-
-
For Dilute Aqueous Solutions (from biotinylation reactions):
-
Add a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine, to the reaction mixture.[4] A final concentration of 20-50 mM of the quenching agent is typically sufficient.[2]
-
Allow the solution to stand at room temperature for at least 1 hour to ensure complete reaction.
-
Step 2: Segregation and Collection of Waste
Proper segregation of waste is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and weighing paper, in a designated, clearly labeled hazardous waste container.
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
After quenching, collect the resulting aqueous solution in a designated hazardous liquid waste container.
-
This container should be clearly labeled as "Aqueous Hazardous Waste" and should list the chemical contents.
-
While PEG is biodegradable, it is advisable not to dispose of it down the drain to avoid impacting wastewater treatment processes.[3]
-
Step 3: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Rinse the empty container thoroughly with a suitable solvent, such as ethanol (B145695) or acetone, to remove any residual chemical.
-
Collect the first rinseate as hazardous waste.[10]
-
After the initial rinse, wash the container with soap and water.
-
Deface or remove the original label.
-
The cleaned and decontaminated container can then be disposed of as non-hazardous solid waste or recycled according to your institution's guidelines.
Step 4: Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[10] Never dispose of this chemical waste in the standard trash or pour it down the sink.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 7. NHS-Dpeg 12-biotin 90 Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Biotin-PEG12-NHS Ester
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Biotin-PEG12-NHS ester. Following these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, adherence to good laboratory practice is essential.[1] Handle the compound in accordance with established industrial hygiene and safety protocols.[1]
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Wear tight-sealing safety goggles. | Protects eyes from accidental splashes of the compound or solvents.[1] |
| Hand Protection | Wear compatible, chemical-resistant gloves. | Prevents direct skin contact with the reagent and associated solvents.[1] |
| Skin and Body Protection | Wear a standard laboratory coat or suitable protective clothing. | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, use approved respirators. | Although not expected to be an inhalation hazard under normal use, this prevents inhalation of aerosolized powder or solvent vapors.[1] |
Handling and Storage
Proper handling and storage are critical due to the moisture-sensitive nature of the NHS ester group.[2][3] Hydrolysis of the NHS ester will inactivate the reagent, preventing it from reacting with primary amines.[2][4]
| Condition | Specification | Rationale |
| Storage (Solid) | Store desiccated at -20°C.[2][3][5][6][7][8] Stable for at least 2-3 years under these conditions.[5][6] | Prevents degradation from moisture and heat, ensuring long-term stability. |
| Handling (Solid) | Before opening, allow the vial to equilibrate to room temperature.[2][3][7] Minimize air exposure and handle under an inert gas (e.g., argon or nitrogen) if possible.[2][3] | Prevents moisture condensation inside the vial upon opening, which can hydrolyze the NHS ester.[2][7] |
| Stock Solution | Dissolve in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[2][3][9] Use high-quality, amine-free DMF.[9][10] | The reagent is often insoluble in aqueous buffers and requires an organic solvent for initial dissolution.[9] |
| Storage (Solution) | Store stock solutions capped and protected from moisture at -20°C for up to 3 months or at -80°C for up to 6 months.[2][5] | Ensures the stability of the reagent in solution for future use. |
Experimental Protocol: Biotinylation of a Protein
This section details a standard protocol for labeling a protein with this compound. The NHS ester reacts with primary amines (-NH2), such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][4][11]
Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[4][9][10] (Optimal: 8.3 - 8.5[9][10][12]) | The reaction is pH-dependent; low pH protonates amines, preventing reaction, while high pH increases the rate of NHS ester hydrolysis.[9][10][12] |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Borate, or Bicarbonate buffers.[4][9] | Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[4][7][11][13] |
| Temperature | Room temperature (20-25°C) or 4°C.[4][13] | Lower temperatures can be used to slow the reaction and minimize potential protein degradation. |
| Incubation Time | 30 minutes - 4 hours at room temperature; 2 hours - overnight at 4°C.[2][4][9][10][12] | Reaction time can be adjusted based on the protein and desired degree of labeling. |
| Quenching Agent | 1 M Tris-HCl, pH 7.5-8.0[11]; 100 mM Glycine[4]; 10-50 mM Hydroxylamine, Lysine, or Ethanolamine.[14] | Quenching stops the reaction by consuming any remaining active NHS ester. |
Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. The optimal protein concentration is typically 1-10 mg/mL.[9]
-
Reagent Preparation: Just before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[2] For example, create a 10 mM stock solution.[7]
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the biotin (B1667282) reagent over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.[11]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[4] Incubate for an additional 15-30 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted biotin reagent and reaction byproducts (N-hydroxysuccinimide) from the biotinylated protein using a desalting column, dialysis, or gel filtration.[9][10][12]
Disposal and Spill Management Plan
Chemical Disposal
As this compound is not classified as a hazardous material, standard disposal procedures for non-hazardous laboratory chemicals apply.[1] Dispose of unused material, reaction waste, and contaminated consumables in accordance with your institution's guidelines and local regulations. Do not dispose of down the drain unless permitted by local ordinances.
Spill Response Plan
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of solvent.
-
Assess and Secure: Assess the extent of the spill. Ensure proper PPE (lab coat, gloves, and safety goggles) is worn before approaching.
-
Containment: For liquid spills (reagent dissolved in solvent), contain the spill using an absorbent material (e.g., spill pads, vermiculite, or sand). For solid powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Cleanup: Carefully collect the absorbed material or contained powder using a scoop or dustpan. Place the waste into a sealed, labeled container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of the sealed container of spill waste according to your institution's chemical waste procedures.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound, 365441-71-0 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. interchim.fr [interchim.fr]
- 13. neb.com [neb.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
